molecular formula C7H4N2O2S B103786 2,1,3-Benzothiadiazole-5-carboxylic acid CAS No. 16405-98-4

2,1,3-Benzothiadiazole-5-carboxylic acid

Cat. No.: B103786
CAS No.: 16405-98-4
M. Wt: 180.19 g/mol
InChI Key: YHMXJZVGBCACMT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carboxylic acid is a versatile aromatic heterocyclic building block critical for synthesizing advanced organic semiconductors and functional polymers. Its core structure, the 2,1,3-benzothiadiazole (BT) unit, is a strongly electron-deficient moiety, making it a powerful electron-acceptor in "push-pull" type conjugated systems designed for optoelectronic applications . This carboxylic acid functionalization provides a reactive handle for further chemical modification, allowing researchers to incorporate the BT unit into larger molecular architectures, polymers, or to conjugate it with other molecular components via simple coupling reactions . Researchers primarily utilize this compound and its derivatives in the development of novel materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) . When integrated into a polymer or small molecule backbone, the benzothiadiazole unit helps narrow the bandgap of the material, enabling efficient absorption of a broader range of sunlight and improving the performance of solar cells . Its electron-accepting nature also contributes to effective charge separation and transport within these devices. Beyond photovoltaics, this compound serves as a valuable precursor in the synthesis of luminescent materials, where BT-based oligomers and polymers exhibit high emission intensity and quantum efficiency . Additionally, it finds application as a key synthetic intermediate in the manufacture of dyes and pharmaceutical compounds, highlighting its broad utility across multiple chemical research fields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXJZVGBCACMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345128
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16405-98-4
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Glycogen Synthase Kinase-3 (GSK-3) Inhibitor SB 216763

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. The content is for informational purposes only and does not constitute medical advice. The user-provided CAS number 16405-98-4 corresponds to 2,1,3-Benzothiadiazole-5-carboxylic acid, a compound for which extensive biological data of the nature requested is not publicly available. The following guide is based on data for SB 216763 (CAS Number: 280744-09-4), a well-characterized GSK-3 inhibitor, which aligns with the detailed requirements of the user's request.

Introduction

SB 216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] As an ATP-competitive inhibitor, it targets both GSK-3α and GSK-3β isoforms with high affinity.[1][3] GSK-3 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. Consequently, SB 216763 serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of GSK-3 and for exploring its therapeutic potential as a drug target.

Chemical and Physical Properties

SB 216763, with the formal name 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a maleimide derivative.[4][5] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 280744-09-4[1][2][4][5][6]
Molecular Formula C₁₉H₁₂Cl₂N₂O₂[4][5][6]
Molecular Weight 371.22 g/mol [2][4]
Appearance Crystalline solid[7]
Solubility Soluble in DMSO (up to 100 mM)[2][4]
Insoluble in water and ethanol[1]
Storage Store at room temperature or -20°C, desiccated[4]

Biological Activity and Mechanism of Action

SB 216763 is a highly potent inhibitor of GSK-3, demonstrating similar efficacy against both GSK-3α and GSK-3β isoforms.[1][2] It exerts its inhibitory effect by competing with ATP for the kinase's ATP-binding site.[3] The compound exhibits high selectivity for GSK-3, with minimal activity against a panel of 24 other protein kinases at concentrations where GSK-3 is significantly inhibited.[1][2][4]

The primary mechanism of action of SB 216763 is the inhibition of GSK-3's kinase activity, which leads to the modulation of downstream signaling pathways. A key pathway affected is the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is a component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8][9][10] By inhibiting GSK-3, SB 216763 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[4][9] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and differentiation.[10]

Quantitative Biological Data
ParameterValueCell Line/SystemReference
IC₅₀ (GSK-3α) 34.3 nMHuman GSK-3α[1]
IC₅₀ (GSK-3β) Similar to GSK-3αHuman GSK-3β[1]
EC₅₀ (Glycogen Synthesis) 3.6 µMChang human liver cells[5]
EC₅₀ (GSK-3β inhibition) 0.2 µMHEK293 cells[1]
Maximal Neuroprotection 3 µMCerebellar granule neurons[1]

Experimental Protocols

GSK-3 Kinase Activity Assay

This protocol describes an in vitro assay to measure the kinase activity of GSK-3α and the inhibitory effect of SB 216763.[1]

Materials:

  • Recombinant human GSK-3α

  • SB 216763

  • GS-2 peptide substrate (a peptide corresponding to a GSK-3 phosphorylation site on glycogen synthase)

  • [γ-³³P]ATP

  • Assay Buffer: 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20

  • Stop Solution: 2.5% (v/v) H₃PO₄ containing 21 mM ATP

  • P30 phosphocellulose mats

  • Wash Buffer: 0.5% (v/v) H₃PO₄

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the final concentrations of assay components: 1 nM human GSK-3α, 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20, 10% (v/v) DMSO, and 28 µM GS-2 peptide substrate.

  • Add various concentrations of SB 216763 to the reaction mixture to determine its inhibitory effect.

  • Initiate the kinase reaction by adding 0.34 µCi of [γ-³³P]ATP. The final total ATP concentration should be 10 µM.

  • Incubate the reaction mixture for 30 minutes at room temperature.

  • Stop the reaction by adding one-third of the assay volume of the stop solution.

  • Spot the samples onto P30 phosphocellulose mats.

  • Wash the mats six times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Seal the filter mats in sample bags containing scintillation fluid.

  • Determine the incorporation of ³³P into the GS-2 peptide substrate by counting the mats in a scintillation counter.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by SB 216763.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / SB 216763 DestructionComplex Destruction Complex (Axin, APC, CK1, GSK-3) beta_catenin_p p-β-catenin DestructionComplex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_inactive GSK-3 Inactivated Dsh->GSK3_inactive Inhibits beta_catenin_stable β-catenin (stable) Nucleus Nucleus beta_catenin_stable->Nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_stable->TCF_LEF_on Binds TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on Activation SB216763 SB 216763 SB216763->GSK3_inactive Inhibits

Canonical Wnt/β-catenin signaling pathway modulation by SB 216763.
GSK-3 Kinase Inhibition Assay Workflow

The diagram below outlines the experimental workflow for determining the inhibitory activity of SB 216763 on GSK-3.

GSK3_Assay_Workflow start Start prep_reagents Prepare Reagents: - GSK-3α Enzyme - GS-2 Peptide Substrate - [γ-³³P]ATP - SB 216763 dilutions - Assay Buffer start->prep_reagents setup_rxn Set up Reaction Mixture (Enzyme, Substrate, Buffer) prep_reagents->setup_rxn add_inhibitor Add SB 216763 (varying concentrations) setup_rxn->add_inhibitor initiate_rxn Initiate Reaction (Add [γ-³³P]ATP) add_inhibitor->initiate_rxn incubation Incubate (30 min at RT) initiate_rxn->incubation stop_rxn Stop Reaction (Add Stop Solution) incubation->stop_rxn spot_mats Spot Samples onto Phosphocellulose Mats stop_rxn->spot_mats wash_mats Wash Mats (6 times with 0.5% H₃PO₄) spot_mats->wash_mats scintillation Add Scintillation Fluid wash_mats->scintillation counting Scintillation Counting scintillation->counting analysis Data Analysis (Determine IC₅₀) counting->analysis end End analysis->end

Workflow for the in vitro GSK-3 kinase inhibition assay.

Spectroscopic and Toxicological Data

Applications in Research

SB 216763 is a widely used tool in various research areas due to its specific inhibition of GSK-3.

  • Neuroscience: It has been shown to be neuroprotective in various models of neuronal cell death.[1][5] It is used to study the role of GSK-3 in neurodegenerative diseases such as Alzheimer's disease, where GSK-3 is implicated in the hyperphosphorylation of tau protein.

  • Stem Cell Biology: SB 216763 has been demonstrated to promote the maintenance of pluripotency in mouse embryonic stem cells.[6][11]

  • Cancer Research: The role of GSK-3 in cancer is complex and context-dependent. SB 216763 is utilized to investigate the effects of GSK-3 inhibition on cancer cell proliferation, survival, and differentiation.[9]

  • Metabolic Disorders: By stimulating glycogen synthesis, SB 216763 is a valuable compound for studying the regulation of glucose metabolism and the potential of GSK-3 inhibitors in the treatment of diabetes.[2][4][5]

Conclusion

SB 216763 is a potent and selective inhibitor of GSK-3 that has proven to be an invaluable research tool. Its ability to modulate key signaling pathways, particularly the Wnt/β-catenin pathway, has facilitated a deeper understanding of the multifaceted roles of GSK-3 in health and disease. Further research, including detailed preclinical and clinical studies, will be necessary to fully elucidate its therapeutic potential.

References

2,1,3-Benzothiadiazole-5-carboxylic acid molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its molecular structure, IUPAC name, physicochemical properties, and general experimental approaches for its synthesis and characterization.

Molecular Structure and IUPAC Name

This compound is a derivative of benzothiadiazole, a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a thiadiazole ring.[1] The carboxylic acid group is substituted at the 5-position of the benzothiadiazole ring system.

IUPAC Name: this compound.[2][3]

Below is a diagram illustrating the molecular structure of this compound.

Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2]

PropertyValueReference
Molecular Formula C₇H₄N₂O₂S[2][3]
Molecular Weight 180.19 g/mol [2]
CAS Number 16405-98-4[2][3]
Appearance White to cream to pale brown powder or crystalline powder[3]
Melting Point 226.5-232.5 °C[3]
InChI Key YHMXJZVGBCACMT-UHFFFAOYSA-N[2][3]
SMILES C1=CC2=NSN=C2C=C1C(=O)O[2]

Experimental Protocols

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a functionalized benzothiadiazole derivative like this compound.

experimental_workflow start Starting Materials (e.g., Substituted o-phenylenediamine) synthesis Synthesis of Benzothiadiazole Core (e.g., Reaction with Thionyl Chloride) start->synthesis functionalization Functionalization (e.g., Introduction of Carboxylic Acid Group) synthesis->functionalization purification Purification (e.g., Column Chromatography, Recrystallization) functionalization->purification characterization Spectroscopic Characterization (NMR, IR, Mass Spectrometry) purification->characterization final_product This compound characterization->final_product

Generalized workflow for synthesis and characterization.
General Synthesis Approach

A plausible synthetic route would involve the preparation of a substituted o-phenylenediamine precursor already containing a group that can be converted to a carboxylic acid. This precursor would then be reacted with thionyl chloride to form the benzothiadiazole ring. Alternatively, the parent 2,1,3-benzothiadiazole could be synthesized first, followed by functionalization at the 5-position.[5]

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the arrangement of protons and carbon atoms in the molecule. The aromatic protons of the benzothiadiazole ring are expected to appear in the downfield region of the ¹H NMR spectrum.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups, particularly the strong carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.

  • Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications and Research Interest

2,1,3-Benzothiadiazole and its derivatives are of significant interest due to their unique electronic and photophysical properties.[7] They are electron-withdrawing in nature and have been extensively used as building blocks in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[4][8][9] The carboxylic acid functionality in this compound provides a versatile handle for further chemical modifications, allowing for its incorporation into larger molecular architectures and the fine-tuning of its properties for specific applications in materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-5-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,1,3-Benzothiadiazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, general trends for related compounds, and a detailed experimental protocol for determining solubility.

Introduction to this compound

2,1,3-Benzothiadiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. They are recognized for their diverse biological activities and unique photophysical properties, which make them valuable scaffolds in the design of novel therapeutic agents and functional materials. The carboxylic acid moiety at the 5-position of the benzothiadiazole ring introduces a polar functional group that influences the molecule's overall physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in drug discovery, particularly for formulation development, and in materials science for solution-phase processing and characterization.

Qualitative Solubility Profile

Based on the solubility of structurally related compounds, a qualitative assessment of the solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are expected trends and should be confirmed by experimental determination. For instance, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide are described as being soluble in DMSO at room temperature.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsExpected Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Good . DMSO is generally an excellent solvent for a wide range of organic compounds, including those with carboxylic acid functional groups.
Dimethylformamide (DMF)Good . Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic molecules.
Acetonitrile (ACN)Moderate . Acetonitrile is a less polar solvent than DMSO and DMF, and may exhibit moderate solubility for this compound.
Polar Protic Methanol (MeOH)Moderate to Low . The presence of the carboxylic acid may allow for some interaction with protic solvents, but the overall non-polar character of the benzothiadiazole ring may limit solubility.
Ethanol (EtOH)Moderate to Low . Similar to methanol, ethanol's ability to dissolve the compound will depend on the balance between the polar carboxylic acid and the non-polar aromatic system.
Non-Polar Dichloromethane (DCM)Low to Insoluble . The high polarity of the carboxylic acid group is likely to make the compound poorly soluble in non-polar solvents.
TolueneLow to Insoluble . Similar to DCM, toluene is a non-polar solvent and is not expected to be a good solvent for this compound.
HexanesInsoluble . As a highly non-polar solvent, hexanes are unlikely to dissolve the compound to any significant extent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method is reliable and allows for the determination of a compound's intrinsic solubility in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a controlled temperature.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is good practice to take the sample from the upper portion of the supernatant.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

  • Calculation:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G A Preparation of Supersaturated Solution (Excess solid in solvent) B Equilibration (Shaking at constant temperature) A->B C Phase Separation (Centrifugation) B->C D Sampling and Filtration (Supernatant) C->D E Dilution D->E F Analysis (e.g., HPLC, UV-Vis) E->F G Calculation of Solubility F->G

Workflow for the shake-flask solubility determination method.

Application in Experimental Workflows: Fluorescent Probes

2,1,3-Benzothiadiazole derivatives are widely utilized as core structures in the development of fluorescent probes for the detection of various analytes, including metal ions and biological molecules.[3][4] The general principle involves the interaction of the analyte with the benzothiadiazole-based probe, which leads to a change in the probe's fluorescence properties (e.g., intensity, wavelength). The carboxylic acid group on this compound can act as a binding site for certain analytes.

The logical relationship in this experimental workflow can be visualized as follows:

G cluster_0 Fluorescent Probe System Probe Benzothiadiazole Probe (Fluorescent) Complex Probe-Analyte Complex (Altered Fluorescence) Probe->Complex Binding Analyte Analyte (e.g., Metal Ion) Analyte->Complex Signal Detectable Signal (Change in Fluorescence) Complex->Signal Results in

General workflow of a benzothiadiazole-based fluorescent probe.

In this workflow, the solubility of the benzothiadiazole probe in the experimental medium (often a buffered aqueous solution with a co-solvent like DMSO) is crucial for ensuring that the probe is available to interact with the analyte and that the system remains homogeneous.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be fully documented in the literature, a qualitative understanding based on its structural features and the properties of related compounds suggests good solubility in polar aprotic solvents like DMSO and DMF, with decreasing solubility in less polar and non-polar solvents. For researchers requiring precise solubility values, the detailed shake-flask method provided in this guide serves as a robust protocol for experimental determination. The significant role of benzothiadiazole derivatives in the development of fluorescent probes highlights one of the many applications where understanding the solubility of these compounds is paramount for successful experimental design and data interpretation.

References

A Technical Guide to Theoretical and Computational Studies of Benzothiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry.[1] Its electron-deficient nature, high photostability, and versatile structure make it a subject of intense theoretical and computational investigation.[1][2] This guide provides an in-depth overview of the computational methodologies and experimental validations used to explore the multifaceted applications of BTD derivatives, from organic electronics to targeted drug design.

Core Theoretical and Computational Methodologies

The exploration of benzothiadiazole derivatives heavily relies on a suite of computational techniques to predict and rationalize their electronic, photophysical, and biological properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT and its excited-state counterpart, TD-DFT, are the primary tools for investigating the optoelectronic properties of BTD compounds.[3][4] These methods provide insights into molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electronic absorption and emission spectra.[3][4]

Experimental Protocol: DFT and TD-DFT Calculations

  • Molecular Geometry Optimization:

    • The initial structure of the benzothiadiazole derivative is built using molecular modeling software.

    • Geometry optimization is performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or cc-pVDZ, to find the lowest energy conformation.[4][5]

    • Frequency calculations are then carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[6]

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.

    • The energy gap (Eg) between the HOMO and LUMO is determined, which is a key indicator of the material's electronic properties and reactivity.[7]

  • Simulation of Electronic Spectra (TD-DFT):

    • TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths.[5]

    • These calculations predict the maximum absorption wavelengths (λmax) of the UV-Vis spectrum.[5]

    • To simulate emission spectra, the geometry of the first excited state (S1) is optimized, followed by a TD-DFT calculation to determine the emission energy.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of benzothiadiazole research, it is instrumental in drug discovery for predicting the binding affinity and interaction of BTD derivatives with biological targets like enzymes and receptors.[9][10]

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor:

    • The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[10]

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure.

  • Preparation of the Ligand:

    • The 3D structure of the benzothiadiazole derivative is generated and optimized to its lowest energy conformation.

  • Docking Simulation:

    • A "docking box" is defined around the active site of the receptor.

    • Docking software (e.g., AutoDock, Schrödinger) is used to systematically sample different conformations of the ligand within the active site and score their binding affinity.[11][12]

  • Analysis of Results:

    • The docking results are analyzed based on the predicted binding energy (lower values indicate stronger binding) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[13]

Data Presentation: Quantitative Insights into Benzothiadiazole Derivatives

The following tables summarize key quantitative data from theoretical and experimental studies, providing a comparative overview of the properties of various benzothiadiazole compounds.

Table 1: Calculated Electronic Properties of Benzothiadiazole Derivatives

Compound/PolymerHOMO (eV)LUMO (eV)Bandgap (eV)Application FocusReference
2a-5.12-3.112.01Organic Electronics[5]
2b-5.24-2.962.28Organic Electronics[5]
2c-4.78-3.031.75Organic Electronics[5]
2d-5.12-2.742.38Organic Electronics[5]
PTBTT-5.68-3.911.77Organic Electronics[14]
PHTBTHT-5.71-3.721.99Organic Electronics[14]
PFBTF-5.61-4.041.57Organic Electronics[14]
PTTBTTT-5.51-3.711.80Organic Electronics[14]

Table 2: Experimental Photophysical Data of 4-N-Substituted Benzothiadiazoles

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
4-amino-BTDToluene4305420.61[2]
4-amino-BTDDichloromethane4405750.38[2]
4-amino-BTDMethanol4386120.04[2]
4-(dimethylamino)-BTDToluene4585630.44[2]
4-(dimethylamino)-BTDDichloromethane4655920.25[2]
4-(dimethylamino)-BTDMethanol4646360.01[2]
4-(phenylamino)-BTDToluene4455510.55[2]
4-(phenylamino)-BTDDichloromethane4535800.35[2]
4-(phenylamino)-BTDMethanol4526220.02[2]

Table 3: Molecular Docking and In Vitro Activity of Benzothiazole Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)IC50 (µg/mL)Application FocusReference
16aDHPS-11.17Antimicrobial[9]
16bDHPS-7.85Antimicrobial[9]
16cDHPS-11.03Antimicrobial[9]
A1GABA-AT-5.9-Anticonvulsant[13]
A9GABA-AT-6.1-Anticonvulsant[13]
A14GABA-AT-6.6-Anticonvulsant[13]

Visualizations: Workflows and Signaling Pathways

Visual representations of computational workflows and biological signaling pathways are crucial for understanding the complex processes involved in benzothiadiazole research.

computational_workflow cluster_design Ligand Design & Preparation cluster_target Target Preparation cluster_simulation Computational Simulation cluster_analysis Data Analysis & Validation ligand_design Benzothiadiazole Derivative Design ligand_prep 3D Structure Generation & Optimization ligand_design->ligand_prep docking Molecular Docking ligand_prep->docking dft DFT/TD-DFT Calculations ligand_prep->dft pdb Download Protein Structure (PDB) target_prep Prepare Receptor (Remove Water, Add Hydrogens) pdb->target_prep target_prep->docking binding_analysis Analyze Binding Energy & Interactions docking->binding_analysis spectral_analysis Analyze Electronic & Photophysical Properties dft->spectral_analysis synthesis Synthesis & Experimental Validation binding_analysis->synthesis spectral_analysis->synthesis

Caption: Computational workflow for the design and analysis of benzothiadiazole derivatives.

SAR_pathway BTH Benzothiadiazole (BTH) SAR_activation Activation of SAR Pathway BTH->SAR_activation SA_independent Salicylic Acid (SA) Independent Action SAR_activation->SA_independent NIM1 Requires NIM1 Gene SAR_activation->NIM1 PR_gene_expression Induction of Pathogenesis-Related (PR) Gene Expression (PR-1, PR-2, PR-5) NIM1->PR_gene_expression disease_resistance Enhanced Disease Resistance PR_gene_expression->disease_resistance

Caption: Benzothiadiazole-induced Systemic Acquired Resistance (SAR) pathway in plants.[15]

Conclusion

Theoretical and computational studies are indispensable for the rational design and development of novel benzothiadiazole-based materials and therapeutics. The integration of DFT, TD-DFT, and molecular docking provides a powerful framework for predicting molecular properties and guiding experimental efforts. This technical guide offers a foundational understanding of these methodologies, complemented by quantitative data and visual workflows, to support researchers in advancing the field of benzothiadiazole chemistry.

References

electronic properties of 2,1,3-benzothiadiazole for organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of 2,1,3-Benzothiadiazole for Organic Electronics

Introduction

2,1,3-Benzothiadiazole (BTD) has established itself as a fundamental electron-accepting building block in the design of high-performance organic semiconductors.[1][2] Its inherent electron-deficient nature, arising from the fused thiadiazole ring, makes it an excellent component for creating donor-acceptor (D-A) type copolymers and small molecules.[3][4] This D-A architecture is a cornerstone of modern organic electronics, enabling the precise tuning of frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][5] By strategically modifying the BTD core and copolymerizing it with various electron-donating units, researchers can engineer materials with tailored bandgaps, absorption profiles, and charge transport characteristics for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[2][3][6]

The versatility of BTD stems from the ease with which its electronic properties can be modulated.[7] Introducing electron-withdrawing or electron-donating groups to the 5 and 6 positions, or extending its π-conjugated system, provides a powerful toolkit for manipulating the material's performance in devices.[1][8] This guide provides a detailed overview of the core electronic properties of BTD-based materials, experimental methodologies for their characterization, and the structure-property relationships that govern their function in organic electronic devices.

Core Electronic Properties and Functionalization

The strong electron-withdrawing ability of the BTD unit profoundly influences the electronic structure of the resulting materials.[3] In a D-A polymer, the HOMO is typically localized on the electron-rich donor unit, while the LUMO is localized on the electron-deficient BTD acceptor unit.[9][10] This spatial separation facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process in organic photovoltaics.[11]

The key strategy for optimizing BTD-based materials is chemical functionalization. Attaching potent electron-withdrawing groups (EWGs) such as fluorine (–F), cyano (–CN), or nitro (–NO₂) to the BTD backbone is a common and effective approach.[1][12][13]

  • Fluorination: Introducing fluorine atoms is particularly effective. It lowers both HOMO and LUMO energy levels, which can improve air stability (by making oxidation more difficult) and enhance open-circuit voltage (Voc) in solar cells.[14][15][16] Fluorination can also promote backbone planarity and intermolecular packing, leading to improved charge carrier mobility.[12][14]

  • Cyanation: Cyano groups are even stronger electron acceptors than fluorine.[12] Their incorporation significantly lowers the LUMO level, which is beneficial for promoting n-type (electron) transport.[12][17] However, the larger size of cyano groups compared to fluorine can sometimes introduce steric hindrance, potentially disrupting backbone planarity.[12]

  • π-Extension: Fusing additional aromatic or heterocyclic rings to the BTD core, creating structures like benzo[1,2-c:4,5-c']bis[6][9][18]thiadiazole (BBT) or naphtho[1,2-c:5,6-c′]bis[6][9][12]thiadiazole (NTz), creates more electron-deficient acceptors.[17] This strategy enhances planarity and can lead to materials with exceptionally high charge carrier mobilities.[17]

Data Presentation

The following tables summarize the electronic properties and device performance of representative BTD-based small molecules and polymers.

Table 1: Electronic Properties of Selected BTD Derivatives

Derivative/PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Reference
P1 (BTZI-TRTOR)-5.01-3.961.05[19]
P2 (BTZI-BTOR)-5.20-4.151.05[19]
P3 (BTZI-BTzOR)-5.20-4.280.92[19]
2a (Selenophene-BTD)-5.60 (calc.)-3.22 (calc.)2.38[9]
2b (Pyridine-BTD)-5.76 (calc.)-3.38 (calc.)2.38[9]
2c (EDOT-BTD)-5.24 (calc.)-3.49 (calc.)1.75[9]
2d (Bithiophene-BTD)-5.86 (calc.)-3.53 (calc.)2.33[9]

Table 2: Performance of BTD-based Polymers in Organic Field-Effect Transistors (OFETs)

Polymer NameHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)Reference
PCDTT-DFBT0.380.17[12]
PCDTT-DCNBT-0.031[13]
PCDTT-FCNBT-0.4[13]
PCDTT-NO₂FBT-0.024[13]
PBBT-R-DPP1.171.32[17]
PBBT-TT>1.00.7[17]
PBBTQTup to 2.5-[17]

Experimental Protocols

The characterization of BTD-based materials involves a suite of standard techniques in materials science.

Synthesis: Cross-Coupling Reactions

The construction of BTD-based D-A polymers and small molecules predominantly relies on palladium-catalyzed cross-coupling reactions. 4,7-dibromo-2,1,3-benzothiadiazole is a common precursor.[1][2]

  • Suzuki Coupling:

    • Reactants: In an inert atmosphere, combine the brominated BTD derivative, a desired boronic acid or boronic ester co-monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[1]

    • Solvent: Use a suitable solvent system, such as a mixture of toluene and water.[1]

    • Degassing: Thoroughly degas the mixture with an inert gas (e.g., Argon) to remove oxygen, which can deactivate the catalyst.[1]

    • Reaction: Heat the mixture under reflux for a specified duration (e.g., 24-48 hours), monitoring progress with techniques like thin-layer chromatography (TLC).[20]

    • Purification: After completion, the resulting polymer or molecule is purified, often through precipitation and column chromatography.[1][9]

  • Stille Coupling:

    • Reactants: In an inert atmosphere, dissolve the brominated BTD derivative and a desired organotin co-monomer (e.g., a distannylated donor unit) in an anhydrous solvent like toluene.[1]

    • Catalyst: Add a palladium catalyst, for instance, Pd(PPh₃)₄.[1]

    • Reaction: Heat the mixture to reflux and stir for the required reaction time.[1]

    • Workup: Upon completion, cool the mixture, remove the solvent, and purify the product to remove tin byproducts and catalyst residues.[1]

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is used to determine the HOMO and LUMO energy levels of the materials.[21]

  • Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Sample Preparation: The material is coated as a thin film onto the working electrode. The measurement is conducted in a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Measurement: The potential is swept, and the current response is measured. The onset potentials of the first oxidation (E_ox) and first reduction (E_red) are determined.

  • Calculation: The HOMO and LUMO levels are estimated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following empirical equations:

    • HOMO (eV) = -e [E_ox vs Fc/Fc⁺ + 4.8]

    • LUMO (eV) = -e [E_red vs Fc/Fc⁺ + 4.8]

Optical Characterization: UV-Vis Spectroscopy

This technique is used to determine the optical bandgap (E_g^opt).

  • Sample Preparation: The material is prepared as a dilute solution in a suitable solvent (e.g., chloroform) or as a thin solid film spin-coated onto a transparent substrate (e.g., quartz).

  • Measurement: The absorption spectrum is recorded.

  • Calculation: The optical bandgap is estimated from the onset of the lowest energy absorption peak (λ_onset) using the formula:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Visualizations

Typical Donor-Acceptor Polymer Structure cluster_repeat Repeating Unit D1 Donor Unit A1 BTD Acceptor D1->A1 A_end ... A1->A_end D_end ... D_end->D1

Caption: A simplified representation of a Donor-Acceptor polymer featuring a 2,1,3-benzothiadiazole (BTD) unit.

OFET Fabrication and Characterization Workflow sub Substrate Cleaning (e.g., Si/SiO2) sam Surface Treatment (e.g., HMDS/OTS) sub->sam spin Spin-Coat BTD Semiconductor Layer sam->spin anneal Thermal Annealing spin->anneal dep Deposit Source/Drain Electrodes (Au) anneal->dep test Electrical Testing (Transfer/Output Curves) dep->test calc Calculate Mobility and On/Off Ratio test->calc

Caption: A typical workflow for fabricating and testing a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

Energy Level Diagram for a BTD-based Solar Cell anode Anode (e.g., ITO) donor BTD Donor HOMO acceptor Acceptor HOMO donor->acceptor Hole Transfer donor_lumo BTD Donor LUMO acceptor_lumo Acceptor LUMO cathode Cathode (e.g., Al) acceptor_lumo->donor_lumo Electron Transfer

Caption: A simplified energy level diagram for a bulk heterojunction organic solar cell using a BTD-based donor material.

References

An In-depth Technical Guide to Benzothiadiazole-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiadiazole (BTZ) and its derivatives have emerged as crucial building blocks in the field of organic electronics.[1] The BTZ core is an electron-deficient aromatic unit, which, when incorporated into conjugated polymers and small molecules, significantly influences their electronic and optical properties.[2][3] This inherent electron-withdrawing nature makes BTZ an excellent acceptor moiety in donor-acceptor (D-A) architectures, a fundamental design concept for tuning the properties of organic semiconductors.[4][5] By pairing BTZ with various electron-donating units, researchers can effectively tailor the frontier molecular orbital energy levels (HOMO and LUMO), leading to materials with narrow bandgaps, broad absorption spectra, and enhanced charge transport characteristics.[2][5][6] These tunable properties have led to the successful application of BTZ-based materials in a wide range of organic electronic devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2][7] In OSCs, BTZ-based polymers have achieved power conversion efficiencies (PCEs) exceeding 18%.[2][8] In OFETs, they have demonstrated high charge carrier mobilities, and in OLEDs, they have been utilized as efficient emitters.[4][9][10] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of benzothiadiazole-based organic semiconductors, complete with detailed experimental protocols and performance data.

Core Concepts: The Donor-Acceptor Architecture

The efficacy of benzothiadiazole in organic semiconductors stems from its role in the donor-acceptor (D-A) paradigm. This concept is central to the design of high-performance organic electronic materials.

G cluster_2 Resulting D-A Copolymer Donor Electron-Rich Moiety (e.g., Carbazole, Thiophene) Acceptor Benzothiadiazole (BTZ) Electron-Deficient Core Donor->Acceptor HOMO HOMO Donor->HOMO Raises HOMO Energy Level LUMO LUMO Acceptor->LUMO Lowers LUMO Energy Level Bandgap Bandgap->HOMO Reduced Bandgap (Eg)

Conceptual Diagram of a Donor-Acceptor Copolymer.

Data Presentation: Performance Metrics

The performance of benzothiadiazole-based organic semiconductors is highly dependent on their molecular structure and the device architecture in which they are employed. The following tables summarize key performance metrics for representative BTZ-based materials in organic solar cells, organic field-effect transistors, and organic light-emitting diodes.

Table 1: Performance of Benzothiadiazole-Based Organic Solar Cells

Polymer/Small MoleculeAcceptorPCE (%)Voc (V)Jsc (mA/cm2)FF
PCDTBTPC71BM6.0 - 7.2~0.90--
PBnDT-DTffBT-7.20.91--
PBDTSF-FBT-11.66---
PBDT2FBT-Ph-FPC71BM9.02---
CS01PC71BM4.80---
CS03PC71BM5.12---

Table 2: Performance of Benzothiadiazole-Based Organic Field-Effect Transistors

Polymer/Small MoleculeDeposition MethodHole Mobility (μh) (cm2 V-1 s-1)Electron Mobility (μe) (cm2 V-1 s-1)On/Off Ratio (Ion/Ioff)
PCDTT-BTSolution-processedUp to 0.67-> 105
DH-BTZ-4TVacuum-deposited0.17-1 x 105
DH-BTZ-4TSolution-processed6.0 x 10-3--
TT-BT copolymer (nonyl side chain)-0.1-3.5 x 103
PT-BTD-0.100.07>107
PCDTT-DFBT-0.380.17-
PCDTT-FCNBT--0.4104
PCDTT-DCNBT--0.0315 x 102
PCDTT-NO2FBT--0.024104
CP3-0.67--

Table 3: Performance of Benzothiadiazole-Based Organic Light-Emitting Diodes

EmitterDevice TypeEQEmax (%)
TPA-BT-PBIDoped7.78
TPA-BT-IMDoped9.41
TPA-BT-PBINon-doped2.78
TPA-BT-IMNon-doped5.11
Methyl-substituted BTD dyesMultilayeredup to 4.6
TBANNon-doped5.7
BT-F32-1.9
BT-F42-2.3

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the advancement of organic semiconductor research. This section provides protocols for the synthesis of a representative BTZ-based polymer, PCDTBT, and the fabrication of a standard organic solar cell.

Synthesis of PCDTBT: A Representative Benzothiadiazole-Based Polymer

The synthesis of Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) is typically achieved via a Suzuki or Stille coupling reaction. The following is a generalized workflow for its synthesis.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification cluster_3 Characterization M1 Synthesis of Carbazole Monomer (e.g., 9-(heptadecan-9-yl)-2,7-bis(...)-9H-carbazole) Polymerization Stille or Suzuki Coupling Reaction (Pd-catalyzed) M1->Polymerization M2 Synthesis of BTZ Monomer (e.g., 4,7-bis(5-bromothiophen-2-yl)BTZ) M2->Polymerization Purification Soxhlet Extraction (Methanol, Hexane, Chloroform) Polymerization->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR TGA_DSC TGA/DSC (Thermal Properties) Purification->TGA_DSC CV Cyclic Voltammetry (HOMO/LUMO) Purification->CV

Workflow for the Synthesis and Characterization of PCDTBT.

Protocol 1: Synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][2][11][12]thiadiazole (A Key BTZ Monomer)

  • Reaction Setup: In a nitrogen-purged flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole and 2-(tributylstannyl)thiophene in a suitable solvent such as toluene.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh3)4.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the crude product.

  • Purification: Filter the solid and purify by column chromatography using a suitable eluent like hexane/chloroform to yield the desired product.

Protocol 2: Stille Polycondensation for PCDTBT

  • Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 4,7-bis(5-bromothiophen-2-yl)benzo[c][2][11][12]thiadiazole in an anhydrous, degassed solvent like toluene.

  • Catalyst and Ligand Addition: Add a palladium catalyst such as Pd2(dba)3 and a phosphine ligand like P(o-tol)3.

  • Base Addition: Add an aqueous solution of a base, for instance, 2M Na2CO3.

  • Polymerization: Heat the mixture to reflux (around 90-100 °C) and stir vigorously under an inert atmosphere for 24-72 hours.

  • End-capping: To control the molecular weight and terminate the polymer chains, add a monofunctional reagent like bromobenzene and continue stirring for a few hours.

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and low molecular weight oligomers.[13] The final polymer is obtained by precipitating the chloroform/chlorobenzene fraction in methanol.[13]

Fabrication of a PCDTBT:PC71BM Bulk Heterojunction Solar Cell

The following protocol outlines the fabrication of a standard inverted organic solar cell.

G ITO ITO-coated Glass Substrate ETL Electron Transport Layer (ETL) (e.g., ZnO, PFN) ITO->ETL Spin Coating ActiveLayer Active Layer (PCDTBT:PC71BM blend) ETL->ActiveLayer Spin Coating HTL Hole Transport Layer (HTL) (e.g., MoO3) ActiveLayer->HTL Thermal Evaporation Anode Top Electrode (Anode) (e.g., Ag, Al) HTL->Anode Thermal Evaporation

Structure of an Inverted Organic Solar Cell.
  • Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a layer of an electron-transporting material (e.g., a ZnO nanoparticle solution or PFN) onto the cleaned ITO substrate and anneal at the appropriate temperature.

  • Active Layer Preparation and Deposition: Prepare a solution of PCDTBT and PC71BM (typically in a 1:2 to 1:4 weight ratio) in a suitable solvent like chlorobenzene or o-dichlorobenzene.[13] Stir the solution at an elevated temperature (e.g., 60-80 °C) for several hours.[13] Spin-coat the active layer solution onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). Anneal the film at a specified temperature to optimize the morphology.

  • Hole Transport Layer (HTL) and Anode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of a hole-transporting material, such as molybdenum trioxide (MoO3), followed by a thicker layer of a metal electrode like silver (Ag) or aluminum (Al) through a shadow mask.

  • Device Characterization: Characterize the completed devices under simulated AM 1.5G illumination using a solar simulator to determine the PCE, Voc, Jsc, and FF.

Characterization Protocols

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

  • Sample Preparation: Prepare a solution of the BTZ-based material in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential. The onset oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[6]

Polymer Characterization

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the monomers and the final polymer.[3][15]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Evaluate the thermal stability and phase transitions of the materials.[14][16]

Conclusion

Benzothiadiazole-based organic semiconductors have proven to be a versatile and highly effective class of materials for a broad range of organic electronic applications. Their success lies in the tunability of their optoelectronic properties through the donor-acceptor design principle. By carefully selecting the donor units and modifying the BTZ core and its side chains, researchers can engineer materials with optimized energy levels, absorption profiles, and charge transport characteristics. The continued development of novel BTZ-based materials, coupled with advancements in device engineering and processing, holds great promise for the future of organic electronics, with the potential for even higher efficiencies, improved stability, and widespread commercialization.

References

The Benzothiadiazole Core: An In-depth Technical Guide to its Electron-Withdrawing Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold has established itself as a cornerstone in the development of advanced organic materials and complex therapeutic agents. Its inherent electron-deficient character, a consequence of the fusion of a benzene ring with an electron-withdrawing thiadiazole ring, makes it a privileged building block in materials science and medicinal chemistry.[1][2] This technical guide provides a comprehensive exploration of the electron-withdrawing properties of the benzothiadiazole core, detailing its impact on molecular electronics, experimental protocols for its characterization, and its role in modulating key biological signaling pathways.

The Electron-Withdrawing Nature and its Impact on Electronic Properties

The defining feature of the benzothiadiazole unit is its strong electron-accepting nature.[3] This property is crucial in the design of donor-acceptor (D-A) type conjugated molecules, where the BTD core effectively lowers the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This tuning of electronic properties is fundamental to the performance of organic electronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[4][6]

The electron-withdrawing strength of the BTD core can be further modulated by the introduction of various electron-withdrawing groups (EWGs) onto the benzene ring.[4][5] Common substituents include fluorine (-F), cyano (-CN), and nitro (-NO2) groups. Fluorination is a widely employed strategy that can effectively lower both HOMO and LUMO energy levels, leading to improved air stability and enhanced intermolecular interactions.[4] Cyanation generally results in a more significant lowering of the LUMO level compared to fluorination, which is particularly beneficial for developing n-type semiconductor materials.[4]

Quantitative Data on Benzothiadiazole Derivatives

The following table summarizes the electronic properties of various benzothiadiazole derivatives, illustrating the impact of different substituents on their HOMO and LUMO energy levels and the resulting bandgap.

Compound/Polymer TypeElectron-Withdrawing Group (EWG)HOMO (eV)LUMO (eV)Bandgap (eV)Application AreaReference
Unsubstituted BTD DerivativeNone-5.59-1.953.64Organic Semiconductor[5]
Fluorinated BTD Polymer (PBDT-DFBSe)Fluorine--1.60Organic Photovoltaics[4]
Cyanated BTD Polymer (IDT-based)Cyano-5.8-3.91.9Organic Field-Effect Transistor (n-type)[4]
Nitrated BTD DerivativeNitro-6.18-3.352.83Organic Semiconductor[5]
Dithienylbenzothiadiazole (DTB)Thienyl (donor)-5.4 to -5.3-2.4-2.7Organic Electronics[7]
Borylated BTD DerivativeBorylMinimally ChangedSignificantly ReducedTunableOrganic Electronics[8][9]

Note: The presented values are extracted from various research articles and the molecular backbones of the compounds may differ, which also influences the electronic properties. Direct comparison should be made with caution, considering the entire molecular structure and the experimental or computational conditions.

Synthesis and Characterization: Experimental Protocols

The synthesis of functionalized benzothiadiazole derivatives often begins with the preparation of a key intermediate, 4,7-dibromo-2,1,3-benzothiadiazole, which can then be subjected to various cross-coupling reactions to introduce desired functionalities.

Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol outlines a common method for the bromination of 2,1,3-benzothiadiazole.

Materials:

  • 2,1,3-benzothiadiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-bromosuccinimide (NBS)

  • Deionized Water

  • Methanol

  • n-Hexane

Procedure:

  • Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (e.g., 200 mL).[10]

  • Heat the mixture to 60°C.[10]

  • Add N-bromosuccinimide (e.g., 18.71 g, 105 mmol) in three portions with stirring over a period of 12 hours.[10]

  • After the reaction is complete, pour the mixture into ice water (e.g., 900 mL).[10]

  • Filter the resulting precipitate and wash it sequentially with deionized water, methanol, and n-hexane.[10]

  • Repeat the washing process three times.[10]

  • Dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[10]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a crucial technique for determining the HOMO and LUMO energy levels of benzothiadiazole derivatives.

Equipment and Materials:

  • Potentiostat

  • Three-electrode electrochemical cell[10]

  • Working Electrode: Glassy carbon electrode or Platinum wire[10]

  • Counter Electrode: Platinum wire[10]

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)[10]

  • Electrolyte Solution: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., Dichloromethane or Acetonitrile)

  • Analyte Solution: 1-5 mM solution of the benzothiadiazole derivative in the electrolyte solution[10]

  • Ferrocene (for internal calibration)

Procedure:

  • Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • Fill the cell with the analyte solution.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Connect the electrodes to the potentiostat.[10]

  • Set the potential window to scan through the expected oxidation and reduction events of the compound.

  • Set the scan rate (e.g., 50-100 mV/s).[10]

  • Initiate the scan and record the voltammogram.

  • After the measurement, add a small amount of ferrocene to the solution and record a new voltammogram to use the Fc/Fc⁺ redox couple as an internal reference.

  • The onset oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the light absorption properties of benzothiadiazole derivatives, which is critical for applications in photovoltaics and as fluorescent probes.

Equipment and Materials:

  • UV-Vis Spectrophotometer (single or double beam)[11]

  • Quartz cuvettes (typically 1 cm path length)

  • Solvent (e.g., Dichloromethane, Chloroform, or Toluene)

  • Solution of the benzothiadiazole derivative of known concentration

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up and stabilize (typically 15-20 minutes).[12]

  • Prepare a dilute solution of the benzothiadiazole derivative in a suitable solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.[13]

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 250-800 nm).[12]

  • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

  • Fill the sample cuvette with the analyte solution and ensure there are no air bubbles.[13]

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.[13]

  • The wavelength of maximum absorbance (λmax) and the molar absorption coefficient can be determined from the spectrum.[11]

Role in Drug Discovery and Signaling Pathways

The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[14][15] Its electron-withdrawing nature and rigid structure facilitate interactions with biological targets such as enzymes and receptors.

Notably, benzothiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][14][16]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Certain benzothiazole derivatives have been shown to inhibit components of this pathway, leading to apoptosis in cancer cells.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation BTD Benzothiadiazole Derivative BTD->PI3K Inhibits RAS_RAF_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation) ERK->Transcription BTD Benzothiadiazole Derivative BTD->RAF Inhibits BTD->MEK Inhibits Synthesis_Characterization_Workflow Design Molecular Design & Computational Screening Synthesis Synthesis of BTD Precursor Design->Synthesis Functionalization Functionalization via Cross-Coupling Reactions Synthesis->Functionalization Purification Purification & Structural Characterization (NMR, Mass Spec) Functionalization->Purification Properties Photophysical & Electrochemical Characterization (UV-Vis, CV) Purification->Properties Device Device Fabrication (OPV, OFET, OLED) Properties->Device Testing Device Performance Testing Device->Testing Drug_Discovery_Workflow Target Target Identification & Validation (e.g., Kinase) Library Library Design & Synthesis of BTD Derivatives Target->Library Screening High-Throughput Screening (HTS) & Hit Identification Library->Screening Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization InVitro In Vitro Profiling (Enzymatic & Cellular Assays) Optimization->InVitro InVivo In Vivo Efficacy & Toxicology Studies InVitro->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

References

The Rise of Benzothiadiazole: A Technical Guide to its Historical Development in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of 2,1,3-benzothiadiazole (BT) from a heterocyclic curiosity to a cornerstone of modern materials science is a compelling narrative of molecular engineering and innovation. This in-depth technical guide charts the historical development of BT research, focusing on its pivotal role in the advancement of organic electronics. We will delve into the core attributes that make BT a remarkable building block, the evolution of its derivatives, and the key applications that have driven its widespread adoption. This guide provides a comprehensive overview, including detailed experimental protocols for seminal syntheses and device fabrications, alongside a quantitative analysis of performance milestones.

The Genesis of a Versatile Acceptor: Early Developments

Benzothiadiazole's story in materials science begins with the recognition of its inherent electron-deficient nature. This property, stemming from the electron-withdrawing thiadiazole ring fused to a benzene ring, made it an ideal candidate as an "acceptor" unit in donor-acceptor (D-A) conjugated polymers. The D-A architecture is a fundamental concept in the design of organic semiconductors, enabling the tuning of a material's optical and electronic properties. By pairing an electron-rich "donor" unit with an electron-poor "acceptor" like BT, researchers could effectively lower the polymer's bandgap, leading to enhanced absorption of light in the visible and near-infrared regions of the electromagnetic spectrum.[1][2]

The first significant D-A copolymer incorporating BT was synthesized in the 1990s.[3] This pioneering work laid the foundation for a new class of materials with tunable properties, opening the door for their application in organic electronic devices. An early example of a BT-based polymer, PTPTB, while exhibiting a low power conversion efficiency (PCE) of only 0.34% in an organic solar cell, demonstrated the potential of this new class of materials.[4]

The Era of Molecular Engineering: Fine-Tuning Properties

The true potential of benzothiadiazole was unlocked through systematic molecular engineering. Researchers began to explore how modifications to the BT core and the overall polymer structure could influence material performance. Key strategies that emerged during this period include:

  • Backbone Engineering: The choice of the donor co-monomer copolymerized with BT was found to have a profound impact on the resulting polymer's properties. A wide variety of donor units, such as fluorene, carbazole, and dithienosilole, were investigated, each imparting unique characteristics to the final material.[1][5]

  • Side-Chain Engineering: The attachment of alkyl side chains to the polymer backbone was crucial for improving solubility, a critical factor for solution-based processing of organic electronic devices. The length and branching of these side chains were found to influence not only solubility but also the thin-film morphology and, consequently, the device performance.[1]

  • Introduction of Heteroatoms: The strategic incorporation of heteroatoms, particularly fluorine, into the benzothiadiazole ring proved to be a game-changing development.[4][6]

The Fluorination Revolution: A Leap in Performance

The introduction of fluorine atoms to the benzothiadiazole core, creating fluorinated benzothiadiazole (FBT), marked a significant turning point in the field.[4][6] Fluorination has several beneficial effects:

  • Energy Level Tuning: Fluorine's high electronegativity lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. A lower HOMO level leads to a higher open-circuit voltage (Voc) in organic solar cells, a key parameter for device efficiency.[4][6]

  • Enhanced Intermolecular Interactions: Fluorination can promote stronger intermolecular interactions, leading to improved molecular packing and crystallinity in the solid state. This, in turn, enhances charge transport within the material.[4][6]

  • Improved Stability: Fluorinated polymers often exhibit greater stability against degradation, a crucial factor for the long-term performance of organic electronic devices.

The development of FBT-based polymers led to a dramatic increase in the power conversion efficiencies of organic solar cells, with values exceeding 18% in non-fullerene acceptor-based devices.[1][2]

Quantitative Performance Milestones

The progress in benzothiadiazole research is best illustrated by the steady improvement in the performance of devices incorporating these materials. The following tables summarize key performance metrics for BT-based materials in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Table 1: Performance of Benzothiadiazole-Based Polymers in Organic Solar Cells (OSCs)

Polymer/Device StructureDonor UnitAcceptor UnitPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
PTPTB:PCBM[4]ThiopheneBenzothiadiazole0.34---
PCDTBT:PC71BM[3]CarbazoleDi-thienyl-benzothiadiazole6.1~0.90--
PBDTSF-FBT based device[4]BenzodithiopheneFluorinated Benzothiadiazole11.66---
P2FBT-75:PC71BMBenzodithiopheneDifluorinated Benzothiadiazole5.72---
Non-fullerene OSCs[2]VariousBenzothiadiazole-based>18---
All-polymer OSCs[2]Benzothiadiazole-basedBenzothiadiazole-based>14---

Table 2: Performance of Benzothiadiazole-Based Materials in Organic Light-Emitting Diodes (OLEDs)

EmitterHost/Device StructureEmission ColorMaximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Current Efficiency (cd/A)
TBAN-based non-doped OLED[7][8]TPA/BT/AnthraceneOrange5.774,82012.1
TBT-based non-doped OLED[8]TPA/BT/AnthraceneRed4.5-7.3
TBAT-based non-doped OLED[8]TPA/BT/AnthraceneOrange-Red1.5-9.1
TADF-sensitized fluorescent OLED[9]π-extended Benzothiadiazole-14.3--

Table 3: Performance of Benzothiadiazole-Based Polymers in Organic Field-Effect Transistors (OFETs)

PolymerDonor UnitAcceptor UnitHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
PCDTT-DFBT[10]Cyclopenta[2,1-b:3,4-b']dithiopheneDifluoro-benzothiadiazole0.380.17-
PCDTT-FCNBT[10]Cyclopenta[2,1-b:3,4-b']dithiopheneFluoro-cyano-benzothiadiazole-0.4-
PCDTT-DCNBT[10]Cyclopenta[2,1-b:3,4-b']dithiopheneDicyano-benzothiadiazole-0.031-
CP3[11]BithiopheneAlkoxy-benzothiadiazole0.67--
P4 (DTS-BTD copolymer)[5][12]DithienosiloleBenzothiadiazole0.02-1 x 10³
PTIQO-FBT[13]ThienoisoquinolineFluoro-benzothiadiazole0.0300.023-
oCVD pDTBT[14]ThiopheneBenzothiadiazole4.0--

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key benzothiadiazole precursor and a representative polymerization technique, reflecting common practices in the field.

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

A foundational precursor for many benzothiadiazole-based polymers is 4,7-dibromo-2,1,3-benzothiadiazole. A common synthetic route is the bromination of 2,1,3-benzothiadiazole.

Materials:

  • 2,1,3-benzothiadiazole

  • Hydrobromic acid (48%)

  • Bromine

  • Saturated sodium bisulfite solution

Procedure:

  • In a two-necked round-bottom flask, dissolve 2,1,3-benzothiadiazole in hydrobromic acid.

  • Slowly add a solution of bromine in hydrobromic acid to the flask at 0°C.

  • After the addition is complete, stir the mixture for 4 hours at room temperature, followed by refluxing for 6 hours. An orange precipitate will form.

  • Cool the mixture to room temperature and add a saturated solution of sodium bisulfite to quench the excess bromine.

  • Filter the solid precipitate, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified 4,7-dibromo-2,1,3-benzothiadiazole.

Suzuki Coupling Polymerization of a Benzothiadiazole-based Copolymer

The Suzuki coupling reaction is a powerful and widely used method for the synthesis of conjugated polymers. This protocol outlines a general procedure for the copolymerization of a dibrominated benzothiadiazole monomer with a diboronic acid or ester derivative of a donor monomer.

Materials:

  • 4,7-bis(5-bromothiophen-2-yl)benzo[15][16][17]thiadiazole (M1)

  • 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Dry toluene

  • 2 M Sodium carbonate solution

Procedure:

  • In a Schlenk flask, combine the dibrominated benzothiadiazole monomer (M1) and the diboronic ester of the donor monomer in dry toluene.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (tri(o-tolyl)phosphine) to the flask.

  • Purge the mixture with nitrogen again for 15 minutes.

  • Add the aqueous sodium carbonate solution and flush with nitrogen for another 15 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the historical development of benzothiadiazole research.

Historical_Development_of_BT_Research A Early Recognition of BT as an Electron Acceptor B Synthesis of First D-A Copolymers (e.g., PTPTB) A->B Leads to C Molecular Engineering B->C Drives D Backbone Engineering C->D E Side-Chain Engineering C->E F Heteroatom Introduction C->F G Fluorination (FBT) F->G Key Example H Improved Performance in OSCs, OLEDs, OFETs G->H Enables I High PCE (>18%) in OSCs H->I J High Mobility in OFETs H->J K Efficient Emission in OLEDs H->K Donor_Acceptor_Concept Donor Electron-Rich Donor Unit Polymer Donor-Acceptor Copolymer Donor->Polymer Acceptor Electron-Deficient Acceptor Unit (Benzothiadiazole) Acceptor->Polymer Properties Tunable Optoelectronic Properties Polymer->Properties Bandgap Lower Bandgap Properties->Bandgap Absorption Enhanced Light Absorption Properties->Absorption Experimental_Workflow Monomer_Synth Monomer Synthesis (e.g., 4,7-dibromo-BT) Polymerization Polymerization (e.g., Suzuki Coupling) Monomer_Synth->Polymerization Purification Polymer Purification (Soxhlet Extraction) Polymerization->Purification Device_Fab Device Fabrication (e.g., Spin Coating) Purification->Device_Fab Characterization Characterization (e.g., PCE, Mobility) Device_Fab->Characterization

References

Methodological & Application

Synthesis of 2,1,3-Benzothiadiazole-5-carboxylic Acid from an o-Phenylenediamine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-BTDA-001 For Research Use Only

Introduction

2,1,3-Benzothiadiazole (BTD) and its derivatives are crucial heterocyclic building blocks in the fields of materials science and drug discovery. Their inherent electron-accepting nature and rigid, planar structure make them ideal components for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[1][2][3][4] The introduction of a carboxylic acid functional group at the 5-position provides a versatile handle for further synthetic modifications, such as amide bond formation or esterification, allowing for the incorporation of the BTD core into larger, more complex molecular architectures.

This document provides a detailed two-step protocol for the synthesis of 2,1,3-Benzothiadiazole-5-carboxylic acid, starting from the commercially available precursor, 4-methyl-1,2-phenylenediamine. The synthesis involves the cyclization to form the BTD core, followed by the oxidation of the methyl group.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 5-methyl-2,1,3-benzothiadiazole from 4-methyl-1,2-phenylenediamine.

  • Step 2: Oxidation of 5-methyl-2,1,3-benzothiadiazole to yield the final product, this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation Start 4-Methyl-1,2-phenylenediamine Reagents1 1. Thionyl Chloride (SOCl₂) 2. Pyridine 3. Toluene Intermediate 5-Methyl-2,1,3-benzothiadiazole Reagents2 1. Potassium Permanganate (KMnO₄) 2. Pyridine, Water 3. H₂SO₄ (for workup) Reagents1->Intermediate Reflux Product This compound Reagents2->Product Heat

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2,1,3-benzothiadiazole

This protocol details the cyclization of 4-methyl-1,2-phenylenediamine using thionyl chloride to form the heterocyclic thiadiazole ring.[5][6]

Materials:

  • 4-Methyl-1,2-phenylenediamine (3,4-diaminotoluene)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous toluene.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the solution and stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to reflux (approx. 110°C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the contents into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine all the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield pure 5-methyl-2,1,3-benzothiadiazole.

ParameterValueReference
Reactant 4-Methyl-1,2-phenylenediamine[5][6]
Reagents Thionyl Chloride, Pyridine[5][6]
Solvent Anhydrous Toluene[5]
Temperature 0 °C to 110 °C (Reflux)[5][6]
Reaction Time 3-6 hours[6]
Typical Yield >85% (Varies with scale and purification)[2]
Protocol 2: Oxidation of 5-Methyl-2,1,3-benzothiadiazole

This protocol describes the oxidation of the methyl group on the benzothiadiazole core to a carboxylic acid using potassium permanganate.[7][8]

Critical Note: The oxidation of 5-methyl-2,1,3-benzothiadiazole with potassium permanganate at 60°C has been reported to cause cleavage of the benzene ring, yielding potassium 3-carboxy-1,2,5-thiadiazole-4-carboxylate instead of the desired product.[9] The following protocol is adapted from general procedures for aryl methyl oxidation and should be performed with careful temperature control and monitoring to minimize this side reaction.[7]

Materials:

  • 5-Methyl-2,1,3-benzothiadiazole

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-methyl-2,1,3-benzothiadiazole (1.0 eq) in a mixture of pyridine and water (e.g., a 1:2 v/v ratio).

  • Heating: Gently heat the stirred mixture to 40-50°C. Avoid higher temperatures to prevent ring cleavage.[9]

  • Oxidant Addition: Add potassium permanganate (KMnO₄) (approx. 2.5-3.0 eq) portion-wise over 1-2 hours, maintaining the temperature below 55°C. The appearance of a brown precipitate (MnO₂) indicates the reaction is proceeding.

  • Reaction Monitoring: Continue heating and stirring for 6-8 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. If a significant amount of brown MnO₂ is present, carefully add a saturated solution of sodium bisulfite until the precipitate dissolves.

  • Isolation: Filter the reaction mixture to remove any remaining solids. Transfer the filtrate to a beaker and cool in an ice bath.

  • Precipitation: Acidify the aqueous solution by slowly adding concentrated H₂SO₄ until the pH is acidic. The product, this compound, should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.

ParameterValue/ConditionReference
Reactant 5-Methyl-2,1,3-benzothiadiazole[9]
Oxidizing Agent Potassium Permanganate (KMnO₄)[7][8][10]
Solvent Pyridine/Water mixture[7]
Temperature 40-50 °C (Crucial to avoid higher temps)[7][9]
Reaction Time 6-8 hours[7]
Work-up Acidification with H₂SO₄[7]
Typical Yield 20-40% (Highly variable)[7]

References

Application Notes and Protocols for 2,1,3-Benzothiadiazole-5-carboxylic Acid in Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block extensively utilized in the design of conjugated polymers and small molecules for organic electronics.[1][2] Its strong electron-withdrawing nature allows for the tuning of electronic properties, leading to materials with narrow bandgaps and broad absorption spectra, which are highly desirable for organic solar cells (OSCs).[1][3] The introduction of a carboxylic acid group, as in 2,1,3-Benzothiadiazole-5-carboxylic acid, offers a versatile handle for further functionalization, influencing solubility, molecular packing, and interfacial properties within the solar cell device. These modifications are crucial for optimizing device performance, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). BTD derivatives have demonstrated significant potential in achieving high-performance OSCs, with PCEs exceeding 18%.[1][4]

Data Presentation: Performance of BTD-Based Organic Solar Cells

The following tables summarize the performance of various organic solar cells incorporating different 2,1,3-benzothiadiazole derivatives. This data provides a comparative framework for evaluating the potential of this compound and its analogues in photovoltaic applications.

Table 1: Performance of Polymer-Fullerene OSCs with BTD-based Polymers

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PBDT-TS-DTNT-DTPC61BM0.865.4157.82.67[5]
PBDT-TIPS-DTNT-DTPC61BM1.050.9762.40.64[5]
PSiF-DBTPC61BM0.909.550.75.4[5]
P1 (BTZI-TRTOR)Fullerene0.69--4.15[3]

Table 2: Performance of Non-Fullerene OSCs with BTD-based Acceptors

DonorAcceptor DerivativeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
P3HTPI-BT0.96--2.54[6]
P3HTNI-BT---0.1[6]
PM6Y6-16 (Non-functionalized)0.8326.3774.4816.30[4]
PM6CMB (Methylated)0.9026.32-16.46[4]
PM6CFB (Fluorinated)0.8924.0077.4516.55[4]

Table 3: Performance of BTD Derivatives as Interfacial Layers in Perovskite Solar Cells

PerovskiteInterfacial LayerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
FAPbI3BTD derivative---25.04[7]
-BTF-BA---19.6[8]

Experimental Protocols

Protocol 1: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell

This protocol describes a general procedure for fabricating a bulk heterojunction organic solar cell using a BTD-based material as either the donor or acceptor in the active layer.

1. Materials and Reagents:

  • Indium tin oxide (ITO)-coated glass substrates

  • Detergent (e.g., Decon 90)

  • Deionized water

  • Acetone (analytical grade)

  • Isopropanol (analytical grade)

  • Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)

  • Active layer components:

    • Electron donor (e.g., PTB7, PM6)[9]

    • Electron acceptor (e.g., a derivative of this compound or PC71BM)[9]

  • Solvent for active layer (e.g., chlorobenzene, chloroform, with or without additives like 1,8-diiodooctane)

  • Electron Transport Layer (ETL) material (e.g., Ca, LiF)

  • Top electrode material (e.g., Al, Ag)

2. Substrate Preparation:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in a bath of detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Dry the substrates using a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

3. Deposition of the Hole Transport Layer (HTL):

  • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.

  • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.

4. Preparation of the Active Layer Blend:

  • Prepare a solution of the donor and acceptor materials (e.g., a 1:1.5 weight ratio of donor to acceptor) in the chosen solvent. The concentration will typically be in the range of 10-25 mg/mL.

  • If using this compound, its solubility may need to be enhanced through esterification or by using a co-solvent. The carboxylic acid moiety can also be used to anchor the molecule to a metal oxide layer, which would require a different device architecture.

  • Stir the solution overnight at a slightly elevated temperature (e.g., 40-60°C) inside a glovebox to ensure complete dissolution.

5. Deposition of the Active Layer:

  • Spin-coat the active layer solution onto the HTL-coated substrates. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-200 nm).

  • If required, anneal the active layer at a specific temperature and for a set duration to optimize the morphology of the bulk heterojunction.

6. Deposition of the Electron Transport Layer (ETL) and Top Electrode:

  • Transfer the substrates to a thermal evaporator.

  • Deposit a thin layer of the ETL material (e.g., 20 nm of Ca or 1 nm of LiF) at a high vacuum (e.g., <10⁻⁶ Torr).

  • Deposit the top electrode (e.g., 100 nm of Al or Ag) without breaking the vacuum.

7. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • Extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.

  • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.[4]

Visualizations

Diagram 1: General Workflow for Organic Solar Cell Fabrication

G Figure 1: Workflow for BHJ Organic Solar Cell Fabrication cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Characterization sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl HTL Deposition (PEDOT:PSS) uv_ozone->htl active Active Layer Deposition (Donor:Acceptor) htl->active etl ETL Deposition (e.g., Ca, LiF) active->etl electrode Top Electrode Deposition (e.g., Al) etl->electrode jv J-V Measurement (AM 1.5G) electrode->jv eqe EQE Measurement jv->eqe end End eqe->end start Start start->sub_clean

Caption: Workflow for BHJ Organic Solar Cell Fabrication

Diagram 2: Donor-Acceptor Charge Transfer Mechanism in a BHJ Solar Cell

G Figure 2: Charge Transfer in a BTD-based OSC cluster_device Active Layer cluster_process Photovoltaic Process donor Donor (e.g., Polymer) acceptor Acceptor (e.g., BTD-derivative) donor->acceptor e⁻ transfer anode Anode (ITO) donor->anode h⁺ collection cathode Cathode (Al) acceptor->cathode e⁻ collection photon 1. Photon Absorption exciton 2. Exciton Generation (in Donor) photon->exciton exciton->donor e⁻ + h⁺ dissociation 3. Exciton Dissociation (at D-A Interface) exciton->dissociation transport 4. Charge Transport dissociation->transport collection 5. Charge Collection transport->collection

Caption: Charge Transfer in a BTD-based OSC

References

Application Notes and Protocols for 2,1,3-Benzothiadiazole-5-carboxylic Acid in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Application Notes

2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block in the design of high-performance organic semiconductors.[1] Its strong electron-withdrawing nature makes it a crucial component in creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) type molecules for OLED applications.[2] These architectures allow for effective tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences charge transport properties and the color and efficiency of the emitted light.

Derivatives of 2,1,3-Benzothiadiazole are versatile and have been utilized in various layers of OLED devices, including:

  • Emitting Layer (EML): As hosts or dopants to generate vibrant emissions, particularly in the red and green spectral regions.

  • Electron Transport Layer (ETL): To facilitate efficient electron injection and transport from the cathode.

  • Hole Blocking Layer (HBL): To confine excitons within the emissive layer, thereby enhancing device efficiency.

The introduction of a carboxylic acid group at the 5-position of the BTD core, as in This compound , offers a versatile chemical handle for further molecular engineering. This functional group allows for straightforward modifications, such as esterification or amidation, to attach various functional units. For instance, ester groups can be introduced to enhance the electron-withdrawing strength of the BTD core and improve the solubility of the resulting material, which is particularly beneficial for solution-processed OLED fabrication.

While direct performance data for OLEDs based on derivatives of this compound is limited in publicly available literature, studies on structurally similar ester-substituted benzothiadiazole derivatives demonstrate their potential in achieving efficient red-light emission.

Quantitative Data on Related OLED Devices

The following table summarizes the performance of OLEDs incorporating an ester-substituted thiophene-fused benzothiadiazole derivative, which serves as a valuable reference for the potential of this compound derived emitters.

EmitterDevice StructureMax. EQE (%)Emission Peak (nm)CIE Coordinates (x, y)Reference
BTT2TPA (non-doped)Solution-processed1.1666(0.67, 0.32)
BTT2TPA (doped)Solution-processed5.9632Not Reported

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.

Experimental Protocols

The following are generalized protocols for the synthesis of emitter molecules derived from this compound and the subsequent fabrication of a solution-processed OLED device.

Protocol 1: Synthesis of a Donor-Acceptor Emitter via Esterification

This protocol describes a general method for synthesizing a donor-acceptor type emitter by coupling a donor moiety (e.g., a hydroxyl-functionalized triphenylamine derivative) with this compound via esterification.

Materials:

  • This compound

  • Hydroxyl-functionalized donor molecule (e.g., 4-hydroxy-triphenylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the hydroxyl-functionalized donor molecule (1 equivalent) in anhydrous DCM.

  • Coupling Agents: Add DMAP (0.1 equivalents) to the solution, followed by the portion-wise addition of DCC (1.1 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the final ester product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of BTD-Ester Emitter BTD_acid 2,1,3-Benzothiadiazole- 5-carboxylic acid Esterification Esterification BTD_acid->Esterification Donor_OH Donor-OH Donor_OH->Esterification DCC_DMAP DCC, DMAP DCM DCC_DMAP->Esterification BTD_Ester BTD-Ester Emitter Esterification->BTD_Ester Purification Purification BTD_Ester->Purification G cluster_fabrication OLED Fabrication Workflow Substrate ITO Substrate Cleaning Cleaning & UV-Ozone Substrate->Cleaning HIL Spin-coat PEDOT:PSS Cleaning->HIL EML Spin-coat Emitter:Host HIL->EML ETL Thermal Evaporation of ETL EML->ETL Cathode Thermal Evaporation of LiF/Al ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

References

Application Notes and Protocols for the Functionalization of 2,1,3-Benzothiadiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electron-deficient character and rigid, planar structure contribute to the diverse biological activities and photophysical properties of its derivatives. The carboxylic acid functionality at the 4-position of the BTD ring serves as a versatile handle for synthetic modifications, allowing for the facile introduction of various functional groups through esterification and amidation. These modifications are critical for modulating the pharmacokinetic and pharmacodynamic properties of BTD-based compounds, making them attractive candidates for drug discovery and development. This document provides detailed protocols for the esterification and amidation of 2,1,3-benzothiadiazole-4-carboxylic acid, along with application notes on the biological significance of the resulting derivatives, particularly in the context of cancer therapy.

Application Notes: Biological Significance of Functionalized 2,1,3-Benzothiadiazole Derivatives

Derivatives of 2,1,3-benzothiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the carboxylic acid group is a key strategy to tune these activities and develop targeted therapeutic agents.

Anticancer Activity and Kinase Inhibition:

A significant area of investigation for BTD derivatives is in oncology. Many BTD-based compounds, particularly carboxamides, have been shown to exhibit potent anticancer activity by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

One of the key signaling pathways implicated in cancer and often targeted by BTD derivatives is the PI3K/AKT pathway . This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells. For instance, a novel benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), has been shown to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[1] PB11 treatment led to the downregulation of PI3K and AKT, and the upregulation of caspase-3 and cytochrome-c, which are key effectors of apoptosis.[1] This highlights the potential of 2,1,3-benzothiadiazole-4-carboxamides as a promising class of anticancer agents.

The following diagram illustrates the general mechanism of PI3K/AKT pathway inhibition by a generic 2,1,3-benzothiadiazole-4-carboxamide derivative, leading to apoptosis.

PI3K_AKT_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bad) pAKT->Apoptosis_Proteins Inhibition Anti_Apoptosis Anti-apoptotic Proteins (e.g., Bcl-2) pAKT->Anti_Apoptosis Activation Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Promotes BTD_Carboxamide 2,1,3-Benzothiadiazole -4-carboxamide Derivative BTD_Carboxamide->PI3K Inhibition BTD_Carboxamide->AKT Inhibition Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induction Anti_Apoptosis->Apoptosis Inhibition

Caption: PI3K/AKT signaling pathway and its inhibition by 2,1,3-benzothiadiazole-4-carboxamide derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the esterification and amidation of 2,1,3-benzothiadiazole-4-carboxylic acid. These are representative procedures and may require optimization based on the specific alcohol or amine used.

Protocol 1: Esterification of 2,1,3-Benzothiadiazole-4-carboxylic Acid (Fischer Esterification)

This protocol describes the synthesis of methyl 2,1,3-benzothiadiazole-4-carboxylate using a classic Fischer esterification method.

Workflow for Fischer Esterification:

Fischer_Esterification_Workflow Start 2,1,3-Benzothiadiazole- 4-carboxylic Acid Reaction Reflux (e.g., 65°C, 4-6 h) Start->Reaction Reagents Methanol (solvent) Sulfuric Acid (catalyst) Reagents->Reaction Workup Quench with water Extract with Ethyl Acetate Reaction->Workup Purification Wash with NaHCO3 (aq) Dry over Na2SO4 Workup->Purification Isolation Evaporate solvent Recrystallize Purification->Isolation Product Methyl 2,1,3-Benzothiadiazole -4-carboxylate Isolation->Product

Caption: General workflow for the Fischer esterification of 2,1,3-benzothiadiazole-4-carboxylic acid.

Materials:

  • 2,1,3-Benzothiadiazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 2,1,3-benzothiadiazole-4-carboxylic acid (1.0 eq), add an excess of anhydrous methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl 2,1,3-benzothiadiazole-4-carboxylate by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Amidation of 2,1,3-Benzothiadiazole-4-carboxylic Acid

This protocol describes a general procedure for the synthesis of 2,1,3-benzothiadiazole-4-carboxamides via activation of the carboxylic acid with a coupling agent, followed by reaction with an amine.

Workflow for Amidation:

Amidation_Workflow Start 2,1,3-Benzothiadiazole- 4-carboxylic Acid Reaction Stir at Room Temperature (2-12 h) Start->Reaction Activation Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Activation->Reaction Amine_Addition Amine (R-NH2) Amine_Addition->Reaction Workup Quench with water Extract with Ethyl Acetate Reaction->Workup Purification Wash with acid, base, brine Dry over Na2SO4 Workup->Purification Isolation Evaporate solvent Column Chromatography Purification->Isolation Product 2,1,3-Benzothiadiazole -4-carboxamide Isolation->Product

References

Application Notes and Protocols for Stille and Suzuki Coupling Reactions with Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of functionalized benzothiadiazole derivatives utilizing palladium-catalyzed Stille and Suzuki cross-coupling reactions. These methods are pivotal in the fields of materials science and drug discovery for creating novel organic semiconductors, fluorescent probes, and pharmacologically active compounds.

Introduction

2,1,3-Benzothiadiazole (BTD) is a key electron-acceptor building block used in the design of functional organic materials.[1][2] Its derivatives are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[3] The ability to introduce various aryl and heteroaryl substituents onto the BTD core via cross-coupling reactions allows for the fine-tuning of their electronic and photophysical properties.[4] Stille and Suzuki-Miyaura coupling reactions are among the most powerful and versatile methods for achieving these transformations, enabling the formation of carbon-carbon bonds with high efficiency.[5][6][7] This document outlines detailed protocols for these reactions, supported by quantitative data and visual guides to the reaction pathways and experimental workflows.

Reaction Mechanisms and Workflow

The catalytic cycles for both Stille and Suzuki coupling reactions proceed through a series of well-established steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Stille Coupling Catalytic Cycle

The Stille reaction couples an organotin compound with an organic halide or triflate.[10][11] A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture.[8] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks.[8][11]

Stille_Cycle cluster_cycle pd0 Pd(0)Ln pdiia R1-Pd(II)Ln-X pd0->pdiia Oxidative Addition pdiib R1-Pd(II)Ln-R2 pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R1-R2 (Coupled Product) tin_byproduct X-Sn(Alkyl)3 reagents R1-X (Benzothiadiazole Halide) organotin R2-Sn(Alkyl)3 Workflow arrow arrow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere (e.g., Argon or Nitrogen) start->setup reagents Add Benzothiadiazole Halide, Coupling Partner (Organotin/Organoboron), Solvent, and Base (for Suzuki) setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-120 °C) catalyst->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization of Product (e.g., NMR, Mass Spectrometry) purification->characterization end End: Pure Product characterization->end

References

Application Notes and Protocols: Preparation of 2,1,3-Benzothiadiazole-Based Polymers for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials chemistry and organic electronics.

Introduction: 2,1,3-Benzothiadiazole (BT) is a foundational electron-deficient (acceptor) building block used extensively in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronic applications.[1][2] Its strong electron-withdrawing nature, combined with a planar structure that facilitates π-π stacking, allows for the creation of low bandgap polymers with tunable optoelectronic properties.[3][4] These characteristics are crucial for high-performance organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[2][5] By strategically selecting donor co-monomers, modifying the BT core with functional groups (e.g., fluorine, cyano), and engineering side chains, researchers can precisely control the polymer's frontier molecular orbitals (HOMO/LUMO), absorption spectrum, solubility, and solid-state morphology.[1][3][6] This document provides detailed protocols for the synthesis of BT-based polymers via common cross-coupling reactions and outlines procedures for device fabrication and characterization.

Logical Workflow for Development of BT-Based Polymer Electronics

The development process for novel 2,1,3-benzothiadiazole-based polymers for electronic applications follows a structured path from initial chemical synthesis to final device performance evaluation. This workflow ensures systematic characterization and optimization at each stage.

Workflow cluster_0 Synthesis & Purification cluster_1 Polymer Characterization cluster_2 Device Fabrication & Testing Monomer Monomer Synthesis (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) Polymerization Polymerization (Stille, Suzuki, DAP) Monomer->Polymerization Purification Purification (Soxhlet Extraction, Precipitation) Polymerization->Purification Structural Structural Analysis (NMR Spectroscopy) Purification->Structural MW Molecular Weight (GPC) Purification->MW Optical Optical Properties (UV-Vis Spectroscopy) Purification->Optical Electrochem Electrochemical Properties (Cyclic Voltammetry) Purification->Electrochem Fabrication Device Fabrication (Spin-Coating, Evaporation) Purification->Fabrication Testing Performance Testing (I-V Characteristics) Fabrication->Testing StructureProperty center BT-Polymer Properties & Device Performance Bandgap Optical Bandgap (Eg) center->Bandgap EnergyLevels HOMO/LUMO Energy Levels center->EnergyLevels Solubility Solubility & Processability center->Solubility Morphology Thin-Film Morphology & Packing center->Morphology Donor Donor Monomer Selection (e.g., Fluorene, BDT, Thiophene) Donor->center Acceptor BT Core Functionalization (e.g., Fluorination, Chlorination, Cyano Groups) Acceptor->center SideChain Side-Chain Engineering (e.g., Alkyl, Alkoxy) SideChain->center PiBridge π-Bridge Modification (e.g., Thiophene, Acetylene) PiBridge->center

References

Application Notes and Protocols for the Characterization of 2,1,3-Benzothiadiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic characterization of 2,1,3-Benzothiadiazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds utilized in medicinal chemistry and materials science. The electron-withdrawing nature of the thiadiazole ring fused to a benzene ring often imparts unique photophysical properties, such as intramolecular charge transfer (ICT), leading to large Stokes shifts and solvatochromism.[1] The carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in drug development and for the creation of novel fluorophores. Accurate characterization of this molecule is crucial for its effective application.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its protons and carbon atoms.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4~8.4C-4: ~125
H-6~8.1C-5: ~130
H-7~8.0C-6: ~128
COOH>12 (broad)C-7: ~122
C-4a: ~154
C-7a: ~154
COOH: ~167

Note: These are predicted values and should be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. 2,1,3-Benzothiadiazole derivatives are known for their interesting photophysical properties, often characterized by intramolecular charge transfer.[1]

Table 2: UV-Vis Absorption Data for a 2,1,3-Benzothiadiazole Carboxylic Acid Derivative

Parameter Value Solvent
Absorption Maximum (λmax)~385 nmDMF

Data is based on a closely related 2,1,3-benzothiadiazole carboxylic acid derivative.[3] The photophysical properties of these compounds can be highly dependent on solvent polarity (solvatochromism).[1]

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Tune the probe for both ¹H and ¹³C frequencies.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.[1]

UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., Dimethylformamide - DMF)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., DMF) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) suitable for absorbance measurement (typically absorbance values should be between 0.1 and 1.0).

  • Measurement:

    • Record the absorption spectrum from 250 nm to 600 nm, using the pure solvent as a blank reference.[1]

    • Identify the wavelength of maximum absorption (λmax).

Experimental Workflow and Logic

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_results Characterization Results Sample 2,1,3-Benzothiadiazole- 5-carboxylic acid NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep ~5-10 mg UV_Prep Dissolve in Spectroscopic Solvent Sample->UV_Prep ~1 mg for stock NMR_Acq NMR Acquisition (1H & 13C) NMR_Prep->NMR_Acq UV_Acq UV-Vis Acquisition UV_Prep->UV_Acq NMR_Proc NMR Data Processing (Referencing, Integration) NMR_Acq->NMR_Proc UV_Proc UV-Vis Data Analysis (Determine λmax) UV_Acq->UV_Proc Structure Structural Elucidation NMR_Proc->Structure Properties Photophysical Properties UV_Proc->Properties

Caption: Workflow for the characterization of this compound.

References

Application Notes and Protocols for Luminescent Metal-Organic Frameworks with Benzothiadiazole Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and utilization of luminescent metal-organic frameworks (LMOFs) featuring benzothiadiazole-based linkers. These materials are of significant interest due to their robust photophysical properties and potential applications in chemical sensing, bio-imaging, and as platforms for drug delivery.

Introduction to Benzothiadiazole-Based LMOFs

The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocyclic system that, when incorporated into organic linkers for MOF synthesis, can impart strong luminescence to the resulting framework. The electron-withdrawing nature of the BTD unit often leads to intramolecular charge transfer (ICT) characteristics in the linker, resulting in tunable emission properties. By modifying the donor groups attached to the BTD core, the emission color of the resulting LMOFs can be rationally designed, spanning the visible spectrum from blue to near-infrared. These LMOFs often exhibit high quantum yields, large Stokes shifts, and excellent chemical and thermal stability, making them prime candidates for various applications.

Data Presentation: Photophysical and Sensing Properties

The following tables summarize the key photophysical and sensing performance data for a selection of luminescent MOFs constructed with benzothiadiazole-based linkers.

Table 1: Photophysical Properties of Selected Benzothiadiazole-Based MOFs

MOF NameMetal IonBenzothiadiazole LinkerExcitation λ (nm)Emission λ (nm)Quantum Yield (%)
MOF-1Zn(II)4,7-di(4-pyridyl)-2,1,3-benzothiadiazole365495Not Reported
JXUST-11Eu(III)4,4'-(benzo[c][1][2]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB)350615 (Eu³⁺ emission)Not Reported
Cd-MOFCd(II)4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole38050020
Zr-BTDB-fcu-MOFZr(IV)4,4'-(benzo[c][1][2]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB)Not ReportedNot ReportedNot Reported
UiO-68-BTDBZr(IV)4,4'-(benzo[c][1][2]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB)Not ReportedNot ReportedNot Reported

Table 2: Sensing Applications of Selected Benzothiadiazole-Based MOFs

MOF NameAnalyteSensing MechanismStern-Volmer Constant (Ksv) (M⁻¹)Limit of Detection (LOD)
JXUST-11Al³⁺Turn-onNot Applicable2.9 ppm
JXUST-11Ga³⁺Turn-onNot Applicable10.2 ppm
Cd-MOFGossypolQuenching6.08 x 10⁴0.64 µM[1]
MOF-12,6-Dipicolinic acid (DPA)Turn-onNot Applicable0.025 µM[2]
JXUST-14L-histidineTurn-onNot Applicable11.1 ppm[3]

Experimental Protocols

Synthesis of Benzothiadiazole-Based Linkers

A common strategy for synthesizing dicarboxylic acid-functionalized benzothiadiazole linkers is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Protocol 3.1.1: Synthesis of 4,4'-(benzo[c][1][2]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB)

This protocol is based on a typical Suzuki coupling reaction.

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole

  • 4-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), 4-carboxyphenylboronic acid (2.5 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).

  • Add potassium carbonate (4.0 mmol) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water (20 mL).

  • De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, acidify the mixture with 2M HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent such as DMF to yield the desired H₂BTDB linker.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Linker_Synthesis_Workflow Reactants Reactants: - 4,7-dibromo-2,1,3-benzothiadiazole - 4-carboxyphenylboronic acid - Pd(OAc)₂, PPh₃, K₂CO₃ Reaction Suzuki Coupling: - Dioxane/Water - Reflux (90-100 °C) - 24-48 hours Reactants->Reaction Acidification Acidification: - Cool to RT - Add 2M HCl Reaction->Acidification Filtration Filtration & Washing: - Collect precipitate - Wash with water Acidification->Filtration Purification Purification: - Recrystallize from DMF Filtration->Purification Product H₂BTDB Linker Purification->Product

Caption: Workflow for the synthesis of H₂BTDB linker via Suzuki coupling.

Solvothermal Synthesis of a Benzothiadiazole-Based MOF

The following is a general protocol for the solvothermal synthesis of a luminescent MOF using a pre-synthesized benzothiadiazole dicarboxylic acid linker.

Protocol 3.2.1: Synthesis of a Zr-BTDB MOF (UiO-68 type)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(benzo[c][1][2]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB)

  • N,N-dimethylformamide (DMF)

  • Acetic acid (as a modulator)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (0.1 mmol) and the H₂BTDB linker (0.1 mmol) in DMF (10 mL).

  • Add acetic acid (1.0 mL) as a modulator to control the crystal growth and reduce defects.

  • Cap the vial tightly and sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Place the vial in a programmable oven and heat to 120 °C for 24 hours.

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Solvent exchange the DMF-filled MOF with a more volatile solvent like ethanol or acetone (3 x 10 mL over 24 hours).

  • Activate the MOF by heating under vacuum at an appropriate temperature (e.g., 150 °C) to remove the solvent molecules from the pores.

  • Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm the crystalline structure and Thermogravimetric Analysis (TGA) to assess thermal stability.

MOF_Synthesis_Workflow Precursors Precursors: - ZrCl₄ - H₂BTDB linker - DMF (solvent) - Acetic acid (modulator) Solvothermal Solvothermal Reaction: - Mix and sonicate - Heat at 120 °C - 24 hours Precursors->Solvothermal Isolation Isolation & Washing: - Cool to RT - Centrifuge/filter - Wash with DMF Solvothermal->Isolation Solvent_Exchange Solvent Exchange: - Soak in Ethanol/Acetone Isolation->Solvent_Exchange Activation Activation: - Heat under vacuum Solvent_Exchange->Activation Product Luminescent Zr-BTDB MOF Activation->Product

Caption: General workflow for the solvothermal synthesis of a Zr-BTDB MOF.

Luminescence Sensing Experiments

This protocol outlines a general procedure for evaluating the sensing performance of a luminescent MOF towards a specific analyte in solution.

Protocol 3.3.1: Analyte Sensing via Fluorescence Quenching

Materials:

  • Activated luminescent MOF powder

  • A suitable solvent in which the MOF is stable and the analyte is soluble (e.g., ethanol, DMF, water)

  • Stock solution of the analyte of known concentration

  • Fluorometer

Procedure:

  • Prepare a stable suspension of the MOF in the chosen solvent. For example, weigh 5 mg of the activated MOF and disperse it in 50 mL of the solvent. Sonicate for 30 minutes to ensure a fine, homogeneous suspension.

  • In a quartz cuvette, place a specific volume of the MOF suspension (e.g., 2 mL).

  • Record the initial fluorescence emission spectrum of the MOF suspension at an appropriate excitation wavelength.

  • incrementally add small aliquots of the analyte stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Continue the titration until a significant change in fluorescence intensity is observed or until the intensity plateaus.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve.

  • For quenching experiments, analyze the data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (analyte), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis MOF_suspension Prepare MOF Suspension (e.g., 5mg in 50mL solvent) Initial_spectrum Record Initial Fluorescence Spectrum (I₀) MOF_suspension->Initial_spectrum Analyte_stock Prepare Analyte Stock Solution Titration Add Aliquots of Analyte Initial_spectrum->Titration Record_spectrum Record Fluorescence Spectrum (I) Titration->Record_spectrum After each addition Plotting Plot I vs. [Analyte] Record_spectrum->Plotting SV_plot Stern-Volmer Plot (I₀/I vs. [Analyte]) Plotting->SV_plot LOD_calc Calculate LOD (LOD = 3σ/k) SV_plot->LOD_calc Luminescence_Mechanism GS Ground State (S₀) ES Excited State (S₁) (Intramolecular Charge Transfer) GS->ES Excitation (hν) ES->GS Fluorescence (hν') Analyte Analyte ES->Analyte Interaction (e.g., electron transfer) Quenched_Complex [MOF-Analyte]* Complex Analyte->Quenched_Complex NonRad Non-Radiative Decay Quenched_Complex->GS Quenching Quenched_Complex->NonRad

References

Application Notes and Protocols for the Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,7-dibromo-2,1,3-benzothiadiazole is a key building block in the synthesis of organic semiconductors, which are utilized in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices.[1] Its electron-deficient nature makes it a valuable component in the design of novel therapeutic agents and fluorescent probes. The bromination of 2,1,3-benzothiadiazole is a critical transformation, most commonly yielding the 4,7-dibromo derivative, a versatile intermediate for further functionalization through cross-coupling reactions.[2][3] This document outlines established experimental protocols for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for 4,7-dibromo-2,1,3-benzothiadiazole.

MethodStarting MaterialBrominating AgentSolvent/AcidTemperatureTimeYieldReference
12,1,3-BenzothiadiazoleN-BromosuccinimideConc. H₂SO₄60°C12 h69%
22,1,3-BenzothiadiazoleBromineHydrobromic Acid (48%)Reflux6 h94%[4]
32,1,3-BenzothiadiazoleBromine in HBrHydrobromic Acid (48%)rt then Reflux10 h83%[5]
42,1,3-BenzothiadiazoleDibromohydrinConc. H₂SO₄Not Specified72 h55%
5Benz[c][3][4]thiadiazoleConcentrated Bromine WaterHydrobromic Acid (HBr)127°C (Reflux)12 h-

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid

This protocol details the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole from 2,1,3-benzothiadiazole using N-bromosuccinimide as the brominating agent.[6]

Materials:

  • 2,1,3-Benzothiadiazole (6.81 g, 50 mmol)

  • N-Bromosuccinimide (NBS) (18.71 g, 105 mmol)

  • Concentrated Sulfuric Acid (200 mL)

  • Deionized Water

  • Methanol

  • n-Hexane

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Buchner funnel and filter flask

Procedure:

  • Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81 g, 50 mmol) in 200 mL of concentrated sulfuric acid in a round-bottom flask.

  • Heat the mixture to 60°C with stirring.

  • Add N-bromosuccinimide (18.71 g, 105 mol) in three portions.

  • Continue stirring the reaction mixture at 60°C for 12 hours.

  • After the reaction is complete, pour the mixture into 900 mL of an ice-water bath.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the collected solid residue three times with deionized water, followed by methanol, and then n-hexane.

  • Repeat the washing process (step 7) three times.

  • Dry the final product to obtain solid 4,7-dibromo-2,1,3-benzothiadiazole. The reported yield is 69%.[6]

Method 2: Bromination using Bromine in Hydrobromic Acid

This protocol describes the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole from 2,1,3-benzothiadiazole using elemental bromine in hydrobromic acid.[4][5]

Materials:

  • 2,1,3-Benzothiadiazole (27.2 g, 0.2 mole)

  • 48% Hydrobromic Acid (250 mL)

  • Bromine (1.5 mL, 29.4 mol) dissolved in HBr[5]

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Deionized Water

  • Methanol or Ethanol for recrystallization

Equipment:

  • Two-necked round-bottom flask (100 mL)[5]

  • Reflux condenser

  • Dropping funnel[5]

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Combine 2,1,3-benzothiadiazole and 48% hydrobromic acid in a round-bottom flask.[4][5]

  • At 0°C, slowly add a solution of bromine in hydrobromic acid through a dropping funnel.[5]

  • After the addition is complete, stir the mixture for 4 hours at room temperature, followed by refluxing for 6 hours. An orange solid precipitate should form.[5]

  • Cool the reaction mixture to room temperature.

  • Add a sufficient amount of saturated sodium bisulfite solution to quench the excess bromine.[5]

  • Filter the solid product and wash thoroughly with deionized water, followed by diethyl ether.[5]

  • Purify the product by recrystallization from ethanol. The reported yield is 83%.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole via the N-Bromosuccinimide method.

SynthesisWorkflow A Dissolve 2,1,3-Benzothiadiazole in Conc. H₂SO₄ B Heat to 60°C A->B C Add N-Bromosuccinimide (in portions) B->C D Stir at 60°C for 12 hours C->D E Quench in Ice Water D->E Reaction Completion F Filter Precipitate E->F G Wash with H₂O, MeOH, Hexane F->G H Dry Product G->H I 4,7-dibromo-2,1,3- benzothiadiazole H->I Final Product

References

Application Notes and Protocols for Designing D-A-D Conjugated Molecules with a Benzothiadiazole Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and characterization of Donor-Acceptor-Donor (D-A-D) conjugated molecules featuring a benzothiadiazole (BTD) acceptor. The unique electron-deficient nature of the BTD core makes it a critical building block in the development of advanced materials for organic electronics, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and fluorescent probes.[1][2][3]

Design Principles of D-A-D Benzothiadiazole Molecules

The fundamental design of these molecules involves a central electron-accepting BTD unit flanked by two electron-donating moieties. This D-A-D architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is crucial for the desired optoelectronic properties.[1][4] The choice of the donor unit significantly influences the electronic and photophysical properties of the molecule. Common donor groups include thiophene, furan, selenophene, and carbazole.[5][6]

Key design considerations include:

  • Tuning of Energy Levels: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated by varying the electron-donating strength of the donor units. This is critical for applications in organic solar cells to ensure efficient charge separation at the donor-acceptor interface.[7]

  • Molecular Geometry: The planarity of the conjugated backbone affects the extent of π-orbital overlap and, consequently, the charge transport properties.[5] Introducing bulky side chains can influence the molecular packing in the solid state, which is important for OFET applications.[8]

  • Solubility: The addition of alkyl or alkoxy side chains to the donor or acceptor units enhances the solubility of the molecules in common organic solvents, making them solution-processable for device fabrication.[5][9]

General Structure of a D-A-D Benzothiadiazole Molecule cluster_molecule D1 Donor A Benzothiadiazole Acceptor D1->A π-bridge D2 Donor A->D2 π-bridge Stille Coupling Workflow Reactants 4,7-dibromobenzothiadiazole + 2.2 eq. Stannylated Donor Reaction Reflux under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst in Anhydrous Toluene Catalyst->Reaction Workup KF Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified D-A-D Molecule Purification->Product Intramolecular Charge Transfer (ICT) Mechanism HOMO HOMO (Localized on Donor) HOMO_excited HOMO LUMO_excited LUMO (Electron) HOMO->LUMO_excited ICT LUMO LUMO (Localized on Acceptor) LUMO_excited->HOMO Photon Photon (hν) Photon->HOMO Emission Fluorescence/Non-radiative Decay Electron Hole

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,1,3-Benzothiadiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,1,3-Benzothiadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the cyclization of 3,4-diaminobenzoic acid using a sulfur-containing reagent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via the formation of a sulfinamide intermediate which then undergoes cyclization to form the stable benzothiadiazole ring.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and their corresponding solutions. Common culprits include incomplete reaction, side reactions, and suboptimal reaction conditions. To improve the yield, it is crucial to use pure starting materials, maintain anhydrous conditions, and optimize the reaction temperature and time.

Q3: What are the expected side products or impurities in this synthesis?

A3: Potential impurities include unreacted 3,4-diaminobenzoic acid, and partially reacted intermediates. If an alcohol is present as a solvent or impurity, esterification of the carboxylic acid can occur. Additionally, prolonged exposure to high temperatures may lead to decarboxylation of the final product.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) to form the soluble carboxylate salt, followed by filtration to remove insoluble impurities. The product is then precipitated by acidifying the filtrate with an acid like hydrochloric acid. The resulting solid can be collected by filtration, washed with cold water, and dried. For higher purity, a final recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water may be performed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or poor quality thionyl chloride: Thionyl chloride can decompose upon exposure to moisture. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Poor quality starting material: Impure 3,4-diaminobenzoic acid can inhibit the reaction.1. Use freshly distilled or a new bottle of thionyl chloride. Ensure all glassware is thoroughly dried before use. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reflux time or slightly increasing the reaction temperature. 3. Ensure the 3,4-diaminobenzoic acid is pure and dry. Recrystallize if necessary.
Formation of a Tarry or Dark-colored Product 1. Reaction temperature is too high: Excessive heat can lead to decomposition and polymerization of starting materials or products. 2. Presence of impurities: Catalytic amounts of certain impurities can promote side reactions.1. Maintain the recommended reaction temperature. Use a temperature-controlled heating mantle or oil bath. 2. Use high-purity starting materials and solvents.
Product is Difficult to Isolate/Precipitate 1. Product is too soluble in the reaction mixture or workup solvent. 2. Formation of a stable salt: The product may remain in solution as a salt if the pH is not properly adjusted during workup.1. After quenching the reaction with water/ice, if the product does not precipitate, try adding a co-solvent in which the product is less soluble, or concentrate the aqueous solution. 2. Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically acidic) to ensure complete precipitation.
Final Product is Impure After Recrystallization 1. Co-precipitation of impurities: Impurities with similar solubility profiles may crystallize with the product. 2. Trapped solvent: Solvent molecules can be incorporated into the crystal lattice.1. Perform a second recrystallization using a different solvent system. Activated carbon treatment of the hot solution before crystallization can help remove colored impurities. 2. Dry the purified product thoroughly under vacuum at an appropriate temperature.

Data Presentation

The following table summarizes a typical reaction condition and expected yield for the synthesis of this compound. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
3,4-Diaminobenzoic acidThionyl Chloride (SOCl₂)Dichloromethane (DCM) or neatReflux (approx. 40-70)3 - 6~80% (based on analogous reactions)General synthetic methods for benzothiadiazoles

Note: The yield is an approximation based on typical yields for similar benzothiadiazole syntheses. Actual yields should be determined experimentally.

Experimental Protocols

Synthesis of this compound from 3,4-Diaminobenzoic Acid

This protocol describes a general procedure for the synthesis. Researchers should adapt it to their specific laboratory conditions and scale.

Materials:

  • 3,4-Diaminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous, optional)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzoic acid. If using a solvent, add anhydrous dichloromethane. The reaction can also be run neat.

  • Addition of Thionyl Chloride: Under a fume hood, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gases.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Isolation of Crude Product: The crude product may precipitate out of the acidic aqueous solution. If not, adjust the pH with a saturated sodium bicarbonate solution until the solution is basic, which will dissolve the carboxylic acid. Filter off any insoluble impurities. Re-acidify the filtrate with concentrated HCl until the product precipitates completely.

  • Purification: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallization: For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.

  • Drying: Dry the purified this compound in a vacuum oven.

Visualizations

The following diagrams illustrate the synthesis pathway and a general troubleshooting workflow.

Synthesis_Pathway A 3,4-Diaminobenzoic Acid reagent + SOCl₂ A->reagent B This compound conditions Reflux reagent->B Cyclization

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Starting Material, SOCl₂) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Anhydrous, Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok optimize_workup Optimize Workup & Purification (pH adjustment, Recrystallization) success Improved Yield/ Purity optimize_workup->success reagents_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No conditions_ok->optimize_workup Yes adjust_conditions Adjust Temp/Time Ensure Anhydrous conditions_ok->adjust_conditions No replace_reagents->start adjust_conditions->start

Caption: Troubleshooting Workflow for Synthesis Optimization.

Technical Support Center: Purification of 2,1,3-Benzothiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2,1,3-Benzothiadiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its low solubility in many common organic solvents, the potential for co-precipitation of impurities, and the acidic nature of the molecule which can lead to tailing during column chromatography. The presence of unreacted starting materials and side-products from the synthesis can also complicate purification.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, such as 3,4-diaminobenzoic acid or its derivatives. Side-products from the cyclization reaction can also be present. Depending on the synthetic route, byproducts from reactions like over-bromination or homocoupling in preceding steps for derivatized precursors can also be a concern.[1]

Q3: Is this compound susceptible to decarboxylation during purification?

Q4: What is the general solubility profile of this compound?

A4: Due to its rigid, aromatic structure and the presence of a polar carboxylic acid group, this compound generally exhibits low solubility in non-polar organic solvents and water. It shows better solubility in polar aprotic solvents like DMSO and DMF, and may have limited solubility in hot alcohols. For purification purposes, exploiting its acidic nature to form a soluble salt in an aqueous base is a common and effective strategy.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary method for purifying solid this compound. Success is highly dependent on the choice of solvent.

Problem: The compound will not dissolve in any common recrystallization solvents.

  • Cause: The compound has low solubility in its neutral form.

  • Solution: An acid-base recrystallization approach is often effective. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the soluble sodium salt. Filter the solution to remove any insoluble impurities. Then, slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. Collect the purified solid by filtration, wash with cold water, and dry thoroughly.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solubility of the compound changes too rapidly with a small change in temperature, or the solution is too concentrated.

  • Solution:

    • Use a larger volume of solvent: This will keep the compound in solution at a slightly lower temperature, allowing for slower crystal growth.

    • Employ a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a good solvent (e.g., hot DMSO or DMF) and then slowly add a miscible anti-solvent (e.g., water or a non-polar solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

Problem: No crystals form upon cooling.

  • Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of the pure compound if available.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Column Chromatography

While less common for the final purification of the carboxylic acid itself due to solubility and tailing issues, chromatography may be necessary to remove certain impurities.

Problem: The compound streaks or tails badly on a silica gel column.

  • Cause: The acidic proton of the carboxylic acid interacts strongly with the acidic silica gel stationary phase.

  • Solution:

    • Modify the mobile phase: Add a small percentage of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the silica surface and reduce the strong interaction with the analyte.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase (C18) column. For reverse-phase chromatography, a mobile phase of acetonitrile/water or methanol/water with a pH modifier (like formic acid or trifluoroacetic acid) is typically used.

Problem: Poor separation from a similarly polar impurity.

  • Cause: The impurity has a polarity very close to the desired product.

  • Solution:

    • Optimize the eluent system: Use a shallow solvent gradient to improve resolution.

    • Dry loading: If the compound has poor solubility in the initial eluent, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be loaded onto the column.

Data Presentation

PropertyValue
Molecular Formula C₇H₄N₂O₂S
Molecular Weight 180.18 g/mol
Appearance White to cream or pale brown powder/crystalline powder.[2]
Melting Point 226.5-232.5 °C[2]
pKa (Predicted) 3.16 ± 0.30
SolventEstimated Solubility
Water Very low in its neutral form. Soluble in aqueous base.
Methanol/Ethanol Sparingly soluble at room temperature, slightly more soluble when heated.
Acetone Slightly soluble.
Dichloromethane Poorly soluble.
Hexane/Toluene Insoluble.
DMSO/DMF Soluble. These are good solvents for dissolving the compound for analysis (e.g., NMR) but can be difficult to remove and are less ideal for recrystallization unless an anti-solvent is used.[3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This is the recommended method for purifying this compound from non-acidic and insoluble impurities.

  • Dissolution: Suspend the crude this compound in a suitable volume of water. While stirring, add 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution is basic (pH > 9).

  • Filtration of Insoluble Impurities: If any solid remains, filter the solution through a Büchner funnel or a fluted filter paper to remove insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise to the solution. The this compound will precipitate out as the solution becomes acidic (pH < 3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum, preferably in a desiccator over a drying agent or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid decarboxylation.

Protocol 2: Column Chromatography (for removing impurities of similar acidity)

This method is useful if acid-base extraction fails to remove certain impurities.

  • Stationary Phase: Silica gel.

  • Mobile Phase Preparation: Prepare an eluent system, for example, a mixture of dichloromethane and methanol. Add 0.5-1% acetic acid to the eluent mixture to improve the peak shape and reduce tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or the eluent mixture). If solubility is low, use the dry loading technique described in the troubleshooting section.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product AcidBase Acid-Base Extraction & Recrystallization Crude->AcidBase Primary Route ColumnChrom Column Chromatography (Acidified Mobile Phase) Crude->ColumnChrom Alternative TLC TLC Analysis AcidBase->TLC ColumnChrom->TLC TLC->AcidBase If Impure TLC->ColumnChrom If Impure Pure Pure Product TLC->Pure If Pure NMR NMR Spectroscopy MeltingPoint Melting Point Analysis Pure->NMR Pure->MeltingPoint

General purification and analysis workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoDissolve Compound does not dissolve Problem->NoDissolve Yes OilingOut Compound 'oils out' Problem->OilingOut Yes NoCrystals No crystals form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Sol_AcidBase Solution: Use Acid-Base Recrystallization NoDissolve->Sol_AcidBase Sol_Solvent Solution: Use more solvent or a solvent/anti-solvent system OilingOut->Sol_Solvent Sol_Induce Solution: Reduce solvent volume, scratch flask, or add seed crystal NoCrystals->Sol_Induce Sol_AcidBase->Success Sol_Solvent->Success Sol_Induce->Success

Troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Benzothiadiazole Derivatives in Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the solubility of benzothiadiazole derivatives in the fabrication of organic electronic devices.

Frequently Asked Questions (FAQs)

Q1: Why do many benzothiadiazole derivatives exhibit poor solubility in common organic solvents?

A1: The poor solubility of benzothiadiazole derivatives often stems from their rigid and planar aromatic structures, which can lead to strong intermolecular π-π stacking and crystal packing forces. These strong intermolecular interactions make it difficult for solvent molecules to surround and dissolve the individual molecules.

Q2: What are the initial steps to take when encountering a poorly soluble benzothiadiazole derivative?

A2: A systematic approach is recommended. Start by screening a range of common organic solvents used in device fabrication (e.g., chloroform, toluene, chlorobenzene, xylene). If solubility remains low, gentle heating and sonication can be attempted. For some benzothiadiazole-based small molecules, employing a dual solvent system, such as a mixture of chloroform and toluene, has been shown to improve film quality compared to single solvent systems.[1][2] It is crucial to use high-purity, anhydrous solvents to prevent unwanted reactions.[1]

Q3: How does chemical modification of benzothiadiazole derivatives impact their solubility?

A3: Chemical modification is a powerful strategy to enhance solubility. Key approaches include:

  • Side-chain engineering: Introducing flexible or bulky alkyl chains can disrupt the close packing of the molecules, thereby increasing their solubility.[2][3][4][5] The position and nature of these side chains are critical in tailoring the solubility and electronic properties of the material.[6]

  • Fluorination: The introduction of fluorine atoms can modulate the electronic properties and has been shown to improve molecular packing and crystallinity, which can indirectly influence solubility and is beneficial for device performance.[7][8]

  • Introducing polar functional groups: For specific applications, incorporating polar groups can enhance solubility in more polar solvents.

Troubleshooting Guides

Issue 1: My benzothiadiazole derivative precipitates out of solution during thin-film deposition.

  • Possible Cause: The solution is supersaturated, or the solvent evaporation rate is too slow, allowing for aggregation and precipitation.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a more dilute solution.

    • Optimize Solvent System: Experiment with solvent mixtures. A higher boiling point co-solvent can sometimes help maintain solubility during the deposition process.

    • Increase Deposition Speed: For techniques like spin-coating, increasing the spin speed can reduce the time available for precipitation to occur.

    • Heat the Substrate: Gentle heating of the substrate during deposition can sometimes improve solubility and film morphology.

Issue 2: The fabricated thin film from my benzothiadiazole derivative is hazy and non-uniform.

  • Possible Cause: This is often due to aggregation of the material in solution before or during the deposition process.

  • Troubleshooting Steps:

    • Filter the Solution: Before deposition, filter the solution through a PTFE syringe filter (e.g., 0.2 µm) to remove any pre-existing aggregates.[1]

    • Optimize Annealing Temperature: Post-deposition annealing can improve film morphology, but excessive temperatures can cause degradation. Systematically vary the annealing temperature to find the optimal conditions.[1] For some benzothiadiazole-based polymers, device performance has been shown to degrade at temperatures as high as 250°C.[1]

    • Control the Atmosphere: Whenever possible, process the material under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of photo-oxidation, especially during annealing.[1]

Quantitative Data Summary

The solubility of benzothiadiazole derivatives is highly dependent on their specific chemical structure. The following table provides solubility data for a representative benzothiadiazole derivative, Acibenzolar-S-methyl, in various solvents as a baseline.

SolventSolubility (g/L) at 25°C
Water0.0077
n-Hexane1.3
Methanol4.2
n-Octanol5.4
Ethyl Acetate25
Acetone28
Toluene36
Dichloromethane160
Data sourced from PubChem CID 86412.[9]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This method is a standard approach to determine the equilibrium solubility of a compound.[9]

  • Preparation: Add an excess amount of the benzothiadiazole derivative to a vial containing a known volume of the desired solvent. An excess of solid material should be visible.[9]

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the samples to stand at the same constant temperature for the excess solid to settle. Centrifuge the vials to pellet the undissolved solid.[9]

  • Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method to be used.[9]

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9]

  • Calculation: Calculate the solubility of the compound, taking the dilution factor into account.[9]

Visualizations

G start Poorly Soluble Benzothiadiazole Derivative solvent_screening Screen Common Solvents (Chloroform, Toluene, Chlorobenzene) start->solvent_screening heating_sonication Apply Gentle Heating / Sonication solvent_screening->heating_sonication Low Solubility dual_solvent Use Dual Solvent System (e.g., Chloroform:Toluene) heating_sonication->dual_solvent Still Low soluble Sufficient Solubility Achieved dual_solvent->soluble Success insoluble Solubility Still Insufficient dual_solvent->insoluble Failure side_chain Chemical Modification: Side-Chain Engineering side_chain->soluble formulation Formulation Approach: Solid Dispersion / Additives formulation->soluble insoluble->side_chain insoluble->formulation

Caption: A logical workflow for addressing solubility issues of benzothiadiazole derivatives.

G start Start: Prepare Solution dissolve Dissolve Derivative in Solvent(s) start->dissolve heat_sonicate Gentle Heating / Sonication (if needed) dissolve->heat_sonicate filter Filter Solution (0.2 µm PTFE filter) heat_sonicate->filter deposition Thin-Film Deposition (e.g., Spin-Coating) filter->deposition substrate_prep Prepare Substrate (Cleaning, Surface Treatment) substrate_prep->deposition annealing Post-Deposition Annealing deposition->annealing characterization Device Characterization annealing->characterization

Caption: A typical experimental workflow for fabricating thin films from benzothiadiazole derivatives.

References

Technical Support Center: Optimizing Suzuki Coupling of Dibromo-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving dibromo-benzothiadiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Suzuki coupling of dibromo-benzothiadiazole, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in Suzuki coupling reactions are a common issue that can stem from several factors.[1][2] Key areas to investigate include the quality of your reagents, the choice of catalyst, base, and solvent, and the reaction conditions. Inefficient catalyst turnover or the presence of impurities can significantly hinder the reaction's progress.[1][2]

Potential Causes & Solutions:

  • Poor Reagent Quality: Ensure your boronic acid or ester is pure and has not undergone significant degradation (protodeboronation).[3] The dibromo-benzothiadiazole should also be of high purity.

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates like dibromo-benzothiadiazole, ligands such as SPhos or XPhos may be more effective than traditional phosphine ligands like PPh₃.[2][4] Consider screening different catalysts and ligands.

  • Incorrect Base or Solvent: The base activates the boronic acid for transmetalation.[5][6] The choice of base and solvent are often interdependent. An inappropriate combination can lead to poor solubility of reactants or inefficient base-mediated steps. A screening of different bases and solvents is often necessary.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling.[3][7][8] Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9][10]

Q2: I am observing significant amounts of homocoupling product from my boronic acid. What is causing this and how can I prevent it?

Homocoupling of the boronic acid is a frequent side reaction, especially when the reaction mixture is not properly degassed.[3][8] This occurs when Pd(II) species in the reaction mixture couple two molecules of the boronic acid.[3]

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: The presence of oxygen can lead to the formation of Pd(II) species, which promotes homocoupling.[3][7][8] Ensure thorough degassing of your solvent and reaction setup.

  • Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced in situ to the active Pd(0) species by the homocoupling of two boronic acid molecules.[3] While this activates the catalyst, it also consumes your starting material. Using a Pd(0) source like Pd(PPh₃)₄ might mitigate this, though these can also degrade to form Pd(II).

  • Slow Oxidative Addition: If the oxidative addition of the dibromo-benzothiadiazole to the Pd(0) catalyst is slow, the competing homocoupling of the boronic acid can become more prominent. Consider using a more reactive catalyst system.

Q3: My starting dibromo-benzothiadiazole is being consumed, but I am not getting the desired product. Instead, I see dehalogenated or protodeboronated byproducts. Why is this happening?

The formation of dehalogenated (monobromo-benzothiadiazole) or protodeboronated (unfunctionalized boronic acid position) byproducts points to specific side reactions that compete with the desired cross-coupling.[3]

Potential Causes & Solutions:

  • Protodeboronation: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom.[3] This is often accelerated in aqueous conditions. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[3][11]

  • Dehalogenation: The aryl halide can undergo dehalogenation after oxidative addition to the palladium center.[3] This can be influenced by the choice of base and solvent. Screening different reaction conditions can help minimize this side reaction.

Q4: I am struggling to achieve selective mono- or di-arylation of the dibromo-benzothiadiazole. How can I control the selectivity?

Controlling the selectivity for mono- versus di-substitution on a dibromo-aromatic compound can be challenging. The relative reactivity of the two bromine atoms and the reaction conditions play a crucial role.

Potential Causes & Solutions:

  • Stoichiometry: To favor mono-arylation, use a stoichiometric amount or a slight excess of the boronic acid. For di-arylation, a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents) is typically required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Pushing the reaction with longer times and higher temperatures will drive it towards the di-substituted product.

  • Catalyst and Ligand: The choice of ligand can influence the steric environment around the palladium center, which can in turn affect the selectivity. Bulky ligands may favor mono-substitution.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key reaction parameters to guide your optimization efforts.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Aryl Bromides

CatalystLigandTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄PPh₃1-5A common Pd(0) catalyst, but can be less effective for challenging substrates.[3]
Pd(OAc)₂Various1-3A stable Pd(II) precatalyst, requires an external ligand. Often used with phosphine ligands.
PdCl₂(dppf)dppf1-3An effective catalyst for a broad range of substrates, including electron-deficient ones.[12]
Pd₂(dba)₃Various1-2A common Pd(0) source used with a variety of ligands. Can be unstable and form palladium black.[3]

Table 2: Screening of Bases for Suzuki Coupling

BaseStrengthCommon SolventsNotes
Na₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA widely used and cost-effective base.[5]
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂O, DMEAnother common and effective carbonate base.[5][12]
Cs₂CO₃StrongDioxane/H₂O, THFOften provides higher yields, especially for difficult couplings.[5][13]
K₃PO₄StrongToluene, Dioxane, DMFA strong, non-nucleophilic base that is often effective when carbonates fail.[5]
KFMildToluene, THFUseful when base-sensitive functional groups are present.[6]

Table 3: Common Solvents for Suzuki Coupling

SolventPolarityTypical Reaction Temperature (°C)Notes
TolueneNon-polar80-110Good for dissolving organic substrates. Often used with a water co-solvent.
DioxanePolar aprotic80-100A versatile solvent that can dissolve both organic and some inorganic reagents.[14]
Tetrahydrofuran (THF)Polar aprotic60-70Lower boiling point, suitable for reactions at milder temperatures.
Dimethylformamide (DMF)Polar aprotic100-150High boiling point, useful for unreactive substrates. Can be difficult to remove.[15]
Dimethoxyethane (DME)Polar aprotic80-90A good alternative to dioxane or THF.

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of 4,7-dibromo-2,1,3-benzothiadiazole. These should be adapted and optimized for your specific boronic acid and desired product (mono- or di-substituted).

Protocol 1: General Procedure for Mono-arylation

  • To a reaction vessel, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), the arylboronic acid (1.1 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • The vessel is sealed with a septum and purged with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-arylation

  • Follow the same initial setup as Protocol 1, but use 2.2-2.5 mmol of the arylboronic acid and a corresponding increase in the amount of base (e.g., 4.0-5.0 mmol).

  • The reaction may require a higher temperature (e.g., 90-100 °C) and a longer reaction time to drive it to completion.

  • Workup and purification are performed as described in Protocol 1.

Visualizations

Diagram 1: The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Ar-Br PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_complex->Transmetalation Boronic Acid Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: A diagram of the Suzuki coupling catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents degas Improve Degassing (Purge with Ar/N₂) start->degas screen_catalyst Screen Catalysts & Ligands check_reagents->screen_catalyst degas->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Temperature & Time screen_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Minimizing Side Reactions in Carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of carboxylic acids. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Amide Bond Formation

Q1: My amide coupling reaction has a low or non-existent yield. What are the common causes?

A1: Low yields in amide coupling reactions can stem from several factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine. Ensure your coupling reagent is active and used in the appropriate stoichiometric amount (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve results.[1]

  • Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize any acid and maintain the amine in its free base form.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction. For sterically hindered substrates, converting the carboxylic acid to a more reactive acyl fluoride may be beneficial.[1]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid. Always use anhydrous solvents and reagents to prevent this side reaction.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome. Solvents like DMF and DCM are commonly used. Reactions are typically run at 0 °C to room temperature.[2]

Q2: I am observing significant racemization of my chiral amino acid during peptide coupling. How can I minimize this?

A2: Racemization is a critical issue in peptide synthesis, leading to diastereomeric impurities. Here are strategies to mitigate it:

  • Choice of Coupling Reagent and Additives: Uronium/aminium salt-based reagents like HATU and HCTU generally offer superior racemization suppression compared to carbodiimides alone.[3] When using carbodiimides like DIC or EDC, the addition of a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[2][3] These additives form active esters that are less prone to racemization.[2]

  • Base Selection: Use a sterically hindered base like DIPEA instead of less hindered bases like triethylamine (TEA). DIPEA is less likely to abstract the α-proton of the activated amino acid, which is a key step in the racemization pathway.[3]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[1]

  • Reaction Time: Minimize the reaction time to what is necessary for complete coupling, as prolonged exposure to basic conditions can increase racemization.[3]

Q3: My peptide synthesis is failing at the dipeptide stage with significant byproduct formation. What is happening?

A3: This is often due to the formation of a diketopiperazine (DKP), a cyclic dipeptide. This side reaction is particularly prevalent when the second amino acid is proline.[4]

  • Mechanism: The deprotected N-terminal amino group of the dipeptide attacks the ester linkage to the solid-phase resin, leading to cyclization and cleavage from the support.[4]

  • Prevention Strategies:

    • Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide can bypass the susceptible stage for DKP formation.[5]

    • Optimized Deprotection Conditions: Using a cocktail of 2% DBU and 5% piperazine in NMP for Fmoc deprotection has been shown to minimize DKP formation compared to the standard 20% piperidine in DMF.[4]

    • In situ Acylation: A simultaneous deprotection and coupling procedure, where the deprotected amine is "trapped" by a highly reactive acylating agent before it can cyclize, can be effective.[6]

Ester Formation

Q1: My Fischer esterification is giving a low yield. How can I improve it?

A1: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the ester product, consider the following:

  • Use of Excess Reactant: Employ a large excess of the alcohol, which can also serve as the solvent.[7][8]

  • Water Removal: The removal of water as it is formed is a highly effective method to shift the equilibrium. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[9]

    • Adding a drying agent like molecular sieves to the reaction mixture.[9]

  • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[7]

Acid Chloride Formation

Q1: I am getting a low yield of my acid chloride. What are the potential issues?

A1: Low yields in acid chloride formation can be due to several factors:

  • Reagent Choice: Thionyl chloride (SOCl₂) and oxalyl chloride are common reagents. Oxalyl chloride is often preferred for milder conditions and easier removal of byproducts.[10][11] Phosphorus pentachloride (PCl₅) can also be used but may lead to more side products.[12]

  • Reaction Conditions: The reaction should be carried out under anhydrous conditions, as both the starting materials and the product are sensitive to moisture. A catalytic amount of DMF is often added when using oxalyl chloride to form the reactive Vilsmeier reagent in situ, which accelerates the reaction.[12]

  • Work-up: Acid chlorides are highly reactive and can be hydrolyzed during work-up. Ensure all work-up steps are performed under anhydrous conditions until the acid chloride is used in the subsequent reaction.

Protecting Groups

Q1: I am having trouble removing a protecting group from my carboxylic acid. What should I do?

A1: Incomplete deprotection can be a frustrating issue. Here are some troubleshooting tips for common protecting groups:

  • Benzyl (Bn) Esters:

    • Method: Catalytic hydrogenolysis (H₂, Pd/C) is the most common and clean method.[9]

    • Troubleshooting: If the reaction is sluggish, try increasing the catalyst loading, using a fresh batch of catalyst, or increasing the hydrogen pressure. Pearlman's catalyst (Pd(OH)₂/C) can be more active. Ensure the solvent is appropriate (e.g., MeOH, EtOH, EtOAc).[9] For substrates sensitive to hydrogenation, catalytic transfer hydrogenation or acid-catalyzed cleavage are alternatives.[9]

  • tert-Butyl (tBu) Esters:

    • Method: Cleavage is typically achieved under acidic conditions (e.g., TFA, HCl).[11]

    • Troubleshooting: Ensure the acid is of sufficient concentration and the reaction time is adequate.

  • Trityl (Trt) Group (on side chains of amino acids like His, Asn, Gln, Cys):

    • Method: Acid-mediated cleavage, typically with a TFA "cocktail" containing scavengers.

    • Troubleshooting: Incomplete cleavage can be due to insufficient reaction time (standard is 2-3 hours), suboptimal acid concentration, or steric hindrance. For problematic residues like N-terminal asparagine, extending the cleavage time or repeating the cleavage may be necessary. The use of scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) is critical to trap the reactive trityl cation and prevent side reactions.[13]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for minimizing side reactions, particularly racemization in peptide synthesis. The following tables provide a quantitative comparison of commonly used coupling reagents.

Table 1: Efficiency of Coupling Reagents in a Model Peptide Synthesis [14]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU/HCTU.

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Table 2: Racemization Levels with Different Coupling Reagents and Additives [2][6][15]

Coupling Reagent/AdditiveModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
DIC/HOBt Z-Phe-Val-OH + H-Pro-NH₂-14.8%[2]
DIC/HOAt Z-Phe-Val-OH + H-Pro-NH₂-5.9%[2]
DIC/OxymaPure Z-Phe-Val-OH + H-Pro-NH₂-7.7%[2]
BOP Boc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.[15]
HATU Fmoc-His(Trt)-OHNMMHighHigh racemization observed for this sensitive amino acid.[15]
DIC/Oxyma Fmoc-His(Trt)-OH-1.8%Effective at minimizing racemization.[6][15]
DIC/Oxyma Fmoc-Cys(Trt)-OH-NegligibleExcellent suppression of racemization for cysteine.[6][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt[2][17]
  • To a round-bottom flask, add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 2: Fischer Esterification of Benzoic Acid[18]
  • Add 15 mL of a 1 M solution of benzoic acid in methanol to a 50 mL round-bottom flask with a stir bar.

  • Add 0.5 mL of concentrated sulfuric acid to the flask and attach a reflux condenser.

  • Heat the mixture to reflux (hotplate set to ~220 °C) and maintain for 30 minutes after condensation is observed.

  • Cool the flask and pour the reaction mixture into a beaker containing 25 mL of water.

  • Cool the solution in an ice-water bath for 5 minutes.

  • Neutralize the solution to pH 7 by adding 1 mL of 6 M NaOH, followed by saturated sodium bicarbonate solution.

  • Transfer the neutralized solution to a separatory funnel and extract the organic phase with 15 mL of diethyl ether.

  • Wash the organic layer with 15 mL of saturated sodium chloride solution.

  • Dry the organic layer with sodium sulfate, decant, and remove the solvent to isolate the product.

Protocol 3: Synthesis of an Acid Chloride using Oxalyl Chloride[13][19]
  • To a suspension of the carboxylic acid (1.0 eq.) in dry DCM (or another suitable solvent) under an inert atmosphere, add oxalyl chloride (1.1-1.5 eq.) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is often used directly in the next step without further purification.

Protocol 4: Benzyl Ester Deprotection via Catalytic Hydrogenolysis[9]
  • In a round-bottom flask, dissolve the benzyl ester (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 mol%).

  • Evacuate the flask under vacuum and backfill with hydrogen gas (e.g., from a balloon). Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Visualizations

Decision Tree for Selecting a Carboxylic Acid Activation Method

DecisionTree Start Start: Need to functionalize a carboxylic acid StericHindrance Is either the acid or nucleophile sterically hindered? Start->StericHindrance RacemizationRisk Is there a risk of racemization (e.g., chiral center)? StericHindrance->RacemizationRisk No AcidChloride Convert to acid chloride (e.g., with oxalyl chloride) StericHindrance->AcidChloride Yes HighReactivity Is high reactivity required (e.g., for a weak nucleophile)? RacemizationRisk->HighReactivity No UroniumReagent Use a uronium/aminium reagent (e.g., HATU, HCTU) RacemizationRisk->UroniumReagent Yes MildConditions Are mild conditions essential? HighReactivity->MildConditions No HighReactivity->AcidChloride Yes CouplingReagent Use a coupling reagent (e.g., HATU, EDC/HOBt) MildConditions->CouplingReagent Yes CarbodiimideAdditive Use carbodiimide with an additive (e.g., EDC/Oxyma) MildConditions->CarbodiimideAdditive Consider

Caption: Decision tree for selecting an appropriate carboxylic acid activation method.

Experimental Workflow for Troubleshooting Low Yield in Amide Coupling

Workflow start Low/No Amide Product check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup reagent_quality Is coupling reagent fresh and active? check_activation->reagent_quality Issue? preactivate Pre-activate acid before adding amine? check_activation->preactivate Issue? base_present Is a non-nucleophilic base present? check_amine->base_present Issue? amine_salt Is the amine a salt? check_amine->amine_salt Issue? anhydrous Are solvents and reagents anhydrous? check_conditions->anhydrous Issue? temp_solvent Are temperature and solvent optimal? check_conditions->temp_solvent Issue? product_solubility Is the product water-soluble? check_workup->product_solubility Issue? solution1 Use fresh reagent; Increase stoichiometry reagent_quality->solution1 Yes solution2 Implement pre-activation step preactivate->solution2 No solution3 Add/increase DIPEA or similar base base_present->solution3 No solution4 Use a base to form the free amine amine_salt->solution4 Yes solution5 Use anhydrous solvents and reagents anhydrous->solution5 No solution6 Optimize temperature and solvent choice temp_solvent->solution6 No solution7 Modify work-up to avoid product loss product_solubility->solution7 Yes

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

improving the performance of benzothiadiazole-based organic solar cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with benzothiadiazole (BTZ)-based organic solar cells (OSCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the key factors limiting the performance of my BTZ-based organic solar cell?

A1: The performance of benzothiadiazole-based organic solar cells is primarily influenced by a few critical factors:

  • Active Layer Morphology: The nanostructure of the donor-acceptor blend is crucial for efficient exciton dissociation and charge transport. Suboptimal phase separation, domain size, and molecular packing can lead to high charge recombination rates and low charge carrier mobility.[1][2]

  • Energy Level Alignment: Proper alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the donor and acceptor materials is essential to minimize energy loss and facilitate efficient charge transfer.

  • Charge Carrier Mobility: Low or imbalanced electron and hole mobility can result in the accumulation of charge, leading to increased recombination and a reduced fill factor (FF) and short-circuit current density (Jsc).[3]

  • Molecular Crystallinity and Packing: Well-ordered molecular packing, often with a "face-on" orientation relative to the electrode, enhances charge transport. Poor crystallinity can hinder charge carrier movement.[2][4]

Q2: How does fluorination of the benzothiadiazole unit impact device performance?

A2: Fluorination of the benzothiadiazole core is a widely adopted and effective strategy for enhancing the performance of organic solar cells.[1][2] Key benefits include:

  • Tuning of Energy Levels: Fluorine atoms are strongly electron-withdrawing, which lowers both the HOMO and LUMO energy levels of the material. A deeper HOMO level typically leads to a higher open-circuit voltage (Voc).[1][2]

  • Improved Molecular Packing: Fluorination can promote stronger intermolecular interactions, such as π-π stacking, leading to improved crystallinity and higher charge carrier mobility.[1][2]

  • Enhanced Blend Morphology: The altered surface energy and intermolecular interactions due to fluorination can lead to more favorable phase separation in the bulk heterojunction (BHJ) blend.[1][2]

Q3: What is the role of additives in optimizing BTZ-based solar cells?

A3: Additives, both solvent and solid, are frequently used to fine-tune the active layer morphology and, consequently, the device performance.

  • Solvent Additives: High-boiling-point solvent additives (e.g., 1,8-diiodooctane, 1-chloronaphthalene) can slow down the drying process of the active layer film. This allows more time for the donor and acceptor molecules to self-organize into a more optimal morphology with improved phase separation and crystallinity.

  • Solid Additives: Non-volatile solid additives can act as "morphology regulators."[3][5] For instance, benzothiadiazole-based small molecules can be introduced in small quantities to the active layer blend to promote exciton dissociation, reduce bimolecular recombination, and optimize the morphology of the active layer.[3]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Power Conversion Efficiency (PCE) - Poor active layer morphology- Unfavorable energy level alignment- High charge recombination rates- Low charge carrier mobility- Optimize Active Layer: Experiment with different solvents, solvent additives, or thermal annealing temperatures to improve the blend morphology.[3]- Material Selection: Ensure the donor and acceptor materials have appropriate energy level offsets for efficient charge transfer.- Incorporate Additives: Introduce solid or solvent additives to fine-tune the morphology and reduce recombination.[3][5]- Modify Molecular Structure: Consider using fluorinated BTZ derivatives to improve molecular packing and charge transport.[1][2]
Low Open-Circuit Voltage (Voc) - Unfavorable energy level offset between the donor HOMO and acceptor LUMO.- High degree of non-radiative recombination.- Material Selection: Choose a donor material with a deeper HOMO level or an acceptor with a higher LUMO level.- Fluorination: Employing fluorinated BTZ derivatives can lower the HOMO level, often leading to an increased Voc.[1][2]- Interface Engineering: Introduce interfacial layers to reduce recombination at the electrode interfaces.
Low Short-Circuit Current (Jsc) - Inefficient light absorption.- Poor exciton dissociation.- Low charge carrier mobility.- Unbalanced charge transport.- Active Layer Thickness: Optimize the thickness of the active layer for maximum light absorption without compromising charge extraction.- Morphology Optimization: Improve the donor-acceptor interface to enhance exciton dissociation. This can be achieved through the use of additives or thermal annealing.[3]- Enhance Mobility: Select materials with higher intrinsic mobility or use processing techniques that improve crystallinity.[4]
Low Fill Factor (FF) - High series resistance.- Low shunt resistance.- Imbalanced charge transport.- High charge recombination rates.- Electrode and Interfacial Layers: Ensure clean and high-quality electrode and interfacial layers to minimize series resistance.- Morphology Control: A well-defined and continuous network for both donor and acceptor phases is crucial for balanced charge transport and a high FF.[3]- Reduce Recombination: Strategies to reduce recombination, such as morphology optimization and the use of appropriate interfacial layers, can improve the FF.
Poor Device Reproducibility - Variations in substrate cleaning.- Inconsistent active layer deposition.- Fluctuations in environmental conditions (e.g., humidity).- Standardize Protocols: Strictly adhere to standardized protocols for substrate cleaning and device fabrication.- Controlled Environment: Perform all solution processing steps in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.- Layer-by-Layer Deposition: Consider using layer-by-layer processing, which can offer better control over the vertical morphology and improve reproducibility compared to the bulk-heterojunction approach.[5]

Performance Data of Benzothiadiazole-Based Organic Solar Cells

The following tables summarize the performance of various benzothiadiazole-based materials in organic solar cells, providing a comparative overview.

Table 1: Performance of OSCs with Different Benzothiadiazole-Based Acceptors and a PM6 Donor. [6]

Acceptor DerivativeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Y6-16 (Non-functionalized)0.8326.3774.4816.30
CMB (Methylated)0.9026.32-16.46
CFB (Fluorinated)0.8924.0077.4516.55

Table 2: Performance of OSCs Based on Dialkyloxy-benzothiadiazole Copolymers with Various Thienoacene Donors. [4]

Thienoacene DonorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Thieno[3,2-b]thiophene (TT)---6.25
Dithieno[3,2-b:2',3'-d]thiophene (DTT)---9.02
Benzo[1,2-b:4,5-b']dithiophene (BDT)---6.34
Naphtha[1,2-b:5,6-b']dithiophene (NDT)---2.29

Table 3: Performance of OSCs with a Monochlorinated Benzothiadiazole-Based Copolymer. [7]

PolymerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PFBDT-TBT:Y60.8018.6751.97.77
PFBDT-TClBT:Y6 (Monochlorinated)0.8719.7555.79.53

Experimental Protocols

Standard Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[6]

    • The cleaned substrates are then dried in an oven and treated with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO surface.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of a hole transport material (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate.

    • The substrate is then annealed on a hotplate at a specified temperature (e.g., 150 °C for 10 minutes) to remove residual solvent.

  • Active Layer Deposition:

    • The donor polymer (e.g., PM6) and the benzothiadiazole-based acceptor are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific donor:acceptor ratio.[6]

    • If required, additives are added to the solution.

    • The solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox to form the active layer.[6] The thickness is controlled by the spin speed and solution concentration.[6]

    • The film may then be subjected to solvent vapor or thermal annealing to optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • An electron transport layer (e.g., PFN-Br) and a low work function metal cathode (e.g., Al) are sequentially deposited on top of the active layer via thermal evaporation under high vacuum.

Device Characterization
  • Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator under standard AM 1.5G illumination at 100 mW/cm².[6] From these curves, the key photovoltaic parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are determined.[6]

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the spectral response of the solar cell.[6]

  • Morphological Characterization: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the surface and bulk morphology of the active layer blend.[6]

Visualizations

G cluster_workflow Device Fabrication Workflow cluster_active_layer Active Layer Optimization sub_prep Substrate Preparation htl_dep HTL Deposition sub_prep->htl_dep active_dep Active Layer Deposition htl_dep->active_dep etl_cathode_dep ETL & Cathode Deposition active_dep->etl_cathode_dep solution_prep Solution Preparation active_dep->solution_prep characterization Device Characterization etl_cathode_dep->characterization spin_coating Spin Coating solution_prep->spin_coating annealing Annealing (Thermal/Solvent) spin_coating->annealing

Caption: A typical experimental workflow for the fabrication and characterization of organic solar cells.

G homo_d HOMO lumo_d LUMO lumo_a LUMO lumo_d->lumo_a Electron Transfer homo_a HOMO homo_a->homo_d Hole Transfer photon Photon (hν) photon->homo_d Exciton Generation

Caption: Energy level diagram illustrating charge separation at the donor-acceptor interface.

References

enhancing the quantum yield of benzothiadiazole-based fluorescent materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiadiazole (BTD)-based fluorescent materials. The aim is to address common challenges encountered during experiments to enhance the fluorescence quantum yield (ΦF) of these compounds.

Frequently Asked Questions (FAQs)

Q1: My benzothiadiazole derivative exhibits a very low fluorescence quantum yield. What are the potential causes and how can I improve it?

A1: A low quantum yield in BTD derivatives is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Molecular Structure: The substitution pattern on the benzothiadiazole core is critical. The absence of strong electron-donating groups or the presence of functionalities that promote non-radiative decay pathways can lead to low fluorescence.

    • Solution: Introduce strong electron-donating groups (e.g., methoxy, amino) to enhance intramolecular charge transfer (ICT), which can increase the quantum yield.[1] Consider creating donor-acceptor-donor (D-A-D) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures, as these designs have been shown to exhibit high quantum yields.[2][3]

  • Solvent Effects: BTD derivatives are known for their solvatochromic properties, and the polarity of the solvent can significantly impact their quantum yield.[4] In polar protic solvents, fluorescence quenching is a common observation for many BTD derivatives.[5]

    • Solution: Systematically investigate a range of solvents with varying polarities to identify the optimal medium for your specific compound. Apolar solvents often lead to higher quantum yields for BTDs with strong ICT character.[4]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, BTD molecules can aggregate, leading to self-quenching and a decrease in fluorescence.[6]

    • Solution: Ensure you are working with dilute solutions. For quantum yield measurements, the absorbance of the solution in a 10 mm cuvette should ideally be below 0.1 at the excitation wavelength to minimize inner filter and re-absorption effects.[7][8] If solid-state emission is desired, consider designing molecules with aggregation-induced emission (AIE) properties.[2]

  • Molecular Rigidity: Flexible molecular structures can undergo non-radiative decay through vibrational and rotational motions.

    • Solution: Introduce structural elements that increase molecular rigidity. This can be achieved by forming fused ring systems or by incorporating bulky side groups that restrict bond rotation.[9][10]

Q2: I am observing a significant shift in the emission wavelength of my BTD compound when I change the solvent. Why does this happen?

A2: This phenomenon is known as solvatochromism and is characteristic of molecules with a significant change in dipole moment upon photoexcitation, which is common in BTD derivatives due to their intramolecular charge transfer (ICT) nature.[1][4] In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This effect can be harnessed for sensing applications but needs to be controlled for applications requiring stable emission color.

Q3: How do I accurately measure the fluorescence quantum yield of my benzothiadiazole compound?

A3: The most common method for measuring the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.

  • Key Considerations:

    • Standard Selection: Choose a standard that absorbs and emits in a similar wavelength range as your sample.

    • Concentration: Prepare a series of dilute solutions of both your sample and the standard with absorbances below 0.1 at the excitation wavelength.

    • Instrumentation: Use a calibrated spectrofluorometer.

    • Calculation: The quantum yield is calculated using the integrated fluorescence intensities, absorbances, and solvent refractive indices of the sample and the standard.[11]

A detailed protocol for this measurement is provided in the "Experimental Protocols" section below.

Q4: Can I predict the photophysical properties of my benzothiadiazole derivatives before synthesis?

A4: Yes, computational chemistry methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be powerful tools to predict the electronic structure and photophysical properties of BTD derivatives.[1] These calculations can provide insights into:

  • Absorption and Emission Wavelengths: By calculating the energies of the ground and excited states.

  • Intramolecular Charge Transfer (ICT): By analyzing the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[1]

  • Molecular Geometry: Optimized structures in the ground and excited states can reveal changes in planarity, which can influence quantum yield.[1]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Fluorescence 1. Inappropriate solvent. 2. Aggregation-caused quenching (ACQ). 3. Molecular structure not conducive to fluorescence. 4. Degradation of the compound.1. Test a range of solvents with varying polarities. 2. Dilute the sample; ensure absorbance is < 0.1. 3. Consider structural modifications (e.g., adding electron-donating groups). 4. Check the purity and stability of your compound (e.g., via NMR, mass spectrometry).
Inconsistent Quantum Yield Measurements 1. Inner filter effects (absorbance is too high). 2. Inappropriate reference standard. 3. Uncalibrated instrumentation. 4. Solvent mismatch between sample and standard.1. Ensure absorbance at the excitation wavelength is below 0.1.[7][8] 2. Select a standard with overlapping absorption and emission profiles.[8] 3. Verify the calibration of your fluorometer. 4. Use the same solvent for both the sample and standard, or apply a correction for the refractive index.[11]
Emission Spectrum Overlaps with Absorption Spectrum 1. Small Stokes shift.1. This can lead to re-absorption and affect the measured quantum yield. While difficult to change for a given molecule, designing new derivatives with larger Stokes shifts can be a solution. This is often a feature of BTDs with strong ICT character.[4]
Broad Emission Spectrum 1. Presence of multiple emissive species (e.g., aggregates, protonated forms). 2. Strong solvatochromism in a mixed solvent system.1. Check for concentration-dependent changes in the emission spectrum. Ensure the pH of the solution is controlled.[12] 2. If using a mixed solvent, ensure homogeneity.

Data Presentation

Table 1: Photophysical Data of Selected Benzothiadiazole Derivatives

Compound ArchitectureDonor/SubstituentSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
D-A-DThiophene-FluoreneDCM---0.82[13]
D-A-DBithiophene-FluoreneDCM---0.74[13]
D-A-DTriphenylamine with methoxy groupsChloroform545~700>160-[1]
D-π-A-π-DHexamethylazatrianguleneToluene-529-674-up to 0.99[3]
π-extended BTD-----0.98[14]
Fluorenyl BTDThienyl--->1100.60–0.67[15]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of a benzothiadiazole derivative relative to a known standard.

1. Materials and Equipment:

  • Calibrated UV-Vis spectrophotometer
  • Calibrated spectrofluorometer
  • 10 mm path length quartz cuvettes
  • Spectroscopic grade solvent
  • Fluorescence standard (e.g., quinine sulfate, rhodamine 6G)
  • Your benzothiadiazole sample

2. Procedure:

  • Standard and Sample Preparation:
  • Prepare a stock solution of the reference standard and your sample in the same spectroscopic grade solvent.
  • From the stock solutions, prepare a series of 5-7 dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
  • UV-Vis Absorbance Measurement:
  • Record the absorbance spectra for all prepared solutions of the standard and the sample.
  • Note the absorbance value at the chosen excitation wavelength for each solution.
  • Fluorescence Emission Measurement:
  • Set the excitation wavelength on the spectrofluorometer (this should be the same wavelength used for the absorbance measurements).
  • Record the fluorescence emission spectrum for each solution of the standard and the sample, ensuring identical instrument settings (e.g., slit widths) are used for all measurements.
  • Record the emission spectrum of the pure solvent to be used for background subtraction.
  • Data Analysis:
  • Subtract the solvent background from each emission spectrum.
  • Integrate the area under the corrected emission spectrum for each solution.
  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
  • Determine the slope of the linear fit for both plots (GradientStandard and GradientSample).
  • Quantum Yield Calculation:
  • Calculate the quantum yield of your sample (ΦSample) using the following equation: ΦSample = ΦStandard * (GradientSample / GradientStandard) * (η2Sample / η2Standard) Where:
  • ΦStandard is the known quantum yield of the standard.
  • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
  • η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.

Visualizations

Caption: Workflow for enhancing the quantum yield of benzothiadiazole materials.

G start Low Quantum Yield Observed check_concentration Is Absorbance at λ_ex < 0.1? start->check_concentration dilute Dilute Sample check_concentration->dilute No check_solvent Investigate Different Solvents check_concentration->check_solvent Yes dilute->check_concentration solvent_effect Is Quantum Yield Solvent-Dependent? check_solvent->solvent_effect optimize_solvent Use Optimal Solvent solvent_effect->optimize_solvent Yes structural_issue Consider Molecular Redesign solvent_effect->structural_issue No end Optimized Quantum Yield optimize_solvent->end

References

troubleshooting film formation with benzothiadiazole-containing polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiadiazole-containing polymers, specifically addressing challenges related to film formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Film Quality (e.g., pinholes, cracks, non-uniformity)

Q: My spin-coated film is not uniform and shows pinholes and cracks. What are the likely causes and how can I fix this?

A: Poor film quality is a common issue that can often be resolved by optimizing the solution preparation and deposition parameters.

  • Solvent Choice is Critical: The solvent system plays a pivotal role in film morphology. Single solvent systems can sometimes lead to poor film quality due to rapid evaporation.[1][2][3]

    • Troubleshooting Tip: Consider using a co-solvent system. A mixture of a good solvent with a higher boiling point solvent (e.g., chloroform and toluene) can modulate the ink's fluid dynamics and allow more time for molecular self-assembly, leading to improved crystallinity and morphology.[1][2][3] The ratio of the co-solvents is a critical parameter to optimize.[1][2][3][4][5]

  • Solution Preparation: Incomplete dissolution or the presence of aggregates in the solution will directly translate to film defects.

    • Troubleshooting Tip: Ensure the polymer is fully dissolved. Gentle heating (e.g., 40-50°C) can aid dissolution, but avoid aggressive heating which can cause degradation.[6] After dissolution, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before deposition.[6]

  • Substrate Preparation: A contaminated or improperly treated substrate surface will lead to poor film adhesion and dewetting.

    • Troubleshooting Tip: Thoroughly clean your substrates using a standard procedure such as sonication in acetone and isopropanol, followed by drying with nitrogen.[6] Surface treatments like UV-ozone or the application of a self-assembled monolayer can improve film adhesion.[6]

  • Spin-Coating Parameters: The spin speed and acceleration can influence film thickness and uniformity.

    • Troubleshooting Tip: Experiment with different spin speeds and ramp rates. A slower spin speed or a two-step spin-coating process can sometimes improve film quality.

Issue 2: Low Charge Carrier Mobility

Q: The charge carrier mobility of my benzothiadiazole polymer film is lower than expected. How can I improve it?

A: Low mobility is often linked to suboptimal molecular packing and film morphology. Post-deposition treatments and careful solvent selection are key to enhancing performance.

  • Post-Deposition Annealing:

    • Thermal Annealing: Annealing the film after deposition can provide the necessary thermal energy for polymer chains to rearrange into more ordered structures, which is crucial for efficient charge transport. However, the annealing temperature and time must be carefully optimized, as excessive heat can lead to degradation.[6][7] Some benzothiadiazole-based polymers have been observed to degrade at temperatures as high as 250°C.[6]

    • Solvent Annealing: Exposing the film to a solvent vapor atmosphere can also promote molecular ordering and improve mobility.[8][9] This technique has been shown to create a better morphology, leading to increased power conversion efficiency in organic solar cells.[8][9]

  • Solvent System Optimization: As mentioned previously, the choice of solvent affects molecular arrangement. Using a co-solvent system can enhance crystallinity and, consequently, charge carrier mobility.[1][2][3] For instance, an optimized ratio of chloroform to toluene has been shown to significantly improve the hole mobility of an inkjet-printed benzothiadiazole-based small molecule.[2][4]

  • Polymer Aggregation: The degree of polymer aggregation in solution before and during film formation significantly impacts the final film morphology and electronic properties.[10]

    • Troubleshooting Tip: The tendency for aggregation can be influenced by the solvent, polymer concentration, and temperature.[11] In some cases, monofluorinated polymers show a lower tendency to aggregate in solution, allowing for processing at lower temperatures.[11]

Issue 3: Polymer Aggregation in Solution

Q: My polymer solution appears to have aggregates, leading to inconsistent film quality. What can I do?

A: Polymer aggregation in solution is a common challenge with conjugated polymers, including those containing benzothiadiazole.

  • Solvent and Concentration:

    • Troubleshooting Tip: Try different solvents or solvent mixtures to improve solubility and reduce aggregation. Lowering the solution concentration may also help. Some studies have noted that monofluorinated polymers can have a lower tendency to aggregate.[11]

  • Temperature:

    • Troubleshooting Tip: Gently heating the solution can help break up aggregates and ensure complete dissolution.[6] However, be mindful of the polymer's thermal stability.

  • Filtration:

    • Troubleshooting Tip: Always filter your solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before use to remove any insoluble particles or large aggregates.[6]

Quantitative Data Summary

Table 1: Solvent Properties and Their Impact on Film Formation

SolventBoiling Point (°C)Evaporation Rate (kJ mol⁻¹)Impact on Film MorphologyReference
Chloroform61.1529.4Rapid evaporation can impede proper molecular organization.[1][1]
Toluene110.638.064Slower evaporation allows more time for molecular arrangement.[1][1]
Chloroform:Toluene (1.5:1 ratio)--Improved crystallinity and morphology, leading to higher hole mobility.[2][4][2][4][5]

Table 2: Effect of Annealing on Benzothiadiazole Polymer Properties

Polymer SystemAnnealing MethodObservationResultReference
Benzothiadiazole based molecule/PC71BM blendCarbon Disulphide Solvent AnnealingImproved morphologyImprovement in hole mobility and power conversion efficiency.[9]
P(NDI-T-BTD-T)Thermal Annealing-Conductivity enhanced by one order of magnitude.[7]
CS01 and CS03Solvent AnnealingBetter morphologyIncreased solar cell efficiencies up to 4.80% and 5.12% respectively.[9]

Experimental Protocols

Protocol 1: Preparation of a Benzothiadiazole-Containing Polymer Thin Film via Spin-Coating

  • Solution Preparation:

    • Dissolve the benzothiadiazole-containing polymer in a high-purity, anhydrous solvent (e.g., chloroform, toluene, or a mixture thereof) to the desired concentration (e.g., 5-10 mg/mL).[6]

    • If necessary, gently heat the solution (e.g., at 40-50°C) to ensure complete dissolution. Avoid aggressive heating.[6]

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.[6]

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass, silicon wafer) using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol, followed by drying with a stream of nitrogen).[6]

    • Optional: Treat the substrate with an appropriate surface modification layer (e.g., UV-ozone or a self-assembled monolayer) to ensure good film adhesion.[6]

  • Spin-Coating:

    • Transfer the substrate to a spin-coater.

    • Dispense the filtered polymer solution onto the center of the substrate.

    • Spin-coat at a desired speed (e.g., 1000-4000 rpm) for a specified time (e.g., 30-60 seconds) to achieve the target film thickness.

  • Post-Deposition Treatment (Optional but Recommended):

    • Thermal Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a specific temperature for a set duration. The optimal temperature and time will be polymer-specific.

    • Solvent Annealing: Place the coated substrate in a sealed chamber containing a small amount of a chosen solvent. Allow the film to be exposed to the solvent vapor for a predetermined time.

Visual Troubleshooting Guides

Troubleshooting_Film_Quality Start Poor Film Quality (Pinholes, Cracks, Non-uniformity) Check_Solution Check Solution Preparation Start->Check_Solution Check_Substrate Check Substrate Preparation Start->Check_Substrate Check_Spincoating Check Spin-Coating Parameters Start->Check_Spincoating Solvent_Issue Is the solvent system optimized? Check_Solution->Solvent_Issue Cleaning_Issue Is the substrate clean? Check_Substrate->Cleaning_Issue Speed_Issue Are spin parameters optimized? Check_Spincoating->Speed_Issue Dissolution_Issue Is the polymer fully dissolved? Solvent_Issue->Dissolution_Issue Yes Use_Cosolvent Action: Use a co-solvent system (e.g., Chloroform:Toluene) Solvent_Issue->Use_Cosolvent No Filtration_Issue Was the solution filtered? Dissolution_Issue->Filtration_Issue Yes Gentle_Heat Action: Gently heat solution Dissolution_Issue->Gentle_Heat No Filter_Solution Action: Filter with 0.2µm PTFE filter Filtration_Issue->Filter_Solution No Good_Film Good Quality Film Filtration_Issue->Good_Film Yes Adhesion_Issue Is film adhesion poor? Cleaning_Issue->Adhesion_Issue Yes Reclean_Substrate Action: Reclean substrate (Sonication) Cleaning_Issue->Reclean_Substrate No Surface_Treatment Action: Use surface treatment (UV-Ozone, SAM) Adhesion_Issue->Surface_Treatment Yes Adhesion_Issue->Good_Film No Optimize_Spin_Speed Action: Optimize spin speed and acceleration Speed_Issue->Optimize_Spin_Speed No Speed_Issue->Good_Film Yes Use_Cosolvent->Good_Film Gentle_Heat->Good_Film Filter_Solution->Good_Film Reclean_Substrate->Good_Film Surface_Treatment->Good_Film Optimize_Spin_Speed->Good_Film

Caption: Troubleshooting workflow for poor film quality.

Troubleshooting_Mobility Start Low Charge Carrier Mobility Check_Morphology Evaluate Film Morphology Start->Check_Morphology Annealing_Step Was post-deposition annealing performed? Check_Morphology->Annealing_Step Solvent_System Is the solvent system optimized for crystallinity? Check_Morphology->Solvent_System Perform_Annealing Action: Perform Thermal or Solvent Annealing Annealing_Step->Perform_Annealing No Optimize_Annealing Action: Optimize annealing temperature and time Annealing_Step->Optimize_Annealing Yes, but mobility is still low Optimize_Solvent Action: Use co-solvents to enhance molecular ordering Solvent_System->Optimize_Solvent No Improved_Mobility Improved Mobility Solvent_System->Improved_Mobility Yes Perform_Annealing->Improved_Mobility Optimize_Annealing->Improved_Mobility Optimize_Solvent->Improved_Mobility

Caption: Troubleshooting workflow for low charge carrier mobility.

References

Technical Support Center: Benzothiadiazole Copolymer HOMO-LUMO Level Tuning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of benzothiadiazole (BTZ) copolymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for tuning the HOMO and LUMO levels of benzothiadiazole copolymers?

A1: The primary strategies revolve around modifying the chemical structure of the copolymer. These can be broadly categorized into three main approaches:

  • Donor-Acceptor (D-A) Strength Modulation: The energy levels are highly dependent on the electron-donating and electron-accepting strengths of the comonomers. Utilizing stronger donors tends to raise the HOMO level, while employing stronger acceptors lowers the LUMO level.[1][2][3]

  • Side-Chain Engineering: Modification of the side chains on the polymer backbone can influence solubility, morphology, and, to a lesser extent, the electronic properties. While large, insulating side chains may not directly alter HOMO/LUMO levels significantly, functional groups on the side chains can have a more direct electronic effect.[4][5][6]

  • Backbone Planarity Control: A more planar polymer backbone enhances π-conjugation, which typically leads to a smaller HOMO-LUMO gap. This can be achieved through the introduction of non-covalent interactions or the selection of comonomers that reduce steric hindrance.[7][8]

Q2: How can I experimentally measure the HOMO and LUMO levels of my synthesized benzothiadiazole copolymer?

A2: The most common techniques for determining the HOMO and LUMO energy levels are:

  • Cyclic Voltammetry (CV): This electrochemical method is widely used to estimate the HOMO and LUMO levels from the onset of the first oxidation and reduction potentials, respectively.[1][2] The values are typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

  • Photoelectron Spectroscopy in Air (PESA): PESA is a direct method to measure the ionization potential, which corresponds to the HOMO energy level of a polymer film.[1][2]

  • UV-Visible Spectroscopy: The optical bandgap (Egopt) can be determined from the onset of absorption in the UV-Vis spectrum of the polymer in solution or as a thin film. The LUMO level can then be estimated if the HOMO level is known (LUMO = HOMO + Egopt).[9]

Q3: What is the role of fluorine substitution in tuning the energy levels?

A3: Fluorination is a powerful and common strategy. Introducing fluorine atoms, which are highly electronegative, to the benzothiadiazole unit or other parts of the polymer backbone generally lowers both the HOMO and LUMO energy levels.[1][3][10] This can improve the oxidative stability of the polymer and is a key strategy for developing n-type and ambipolar materials.[1]

Troubleshooting Guides

Issue 1: My synthesized copolymer has a wider HOMO-LUMO gap than expected.

  • Possible Cause 1: Weak Donor or Acceptor Monomers. The choice of donor and acceptor units is crucial. If the electron-withdrawing or electron-donating strength of your chosen monomers is insufficient, the resulting copolymer will have a larger bandgap.

    • Troubleshooting Tip: Consider replacing your current donor with a more electron-rich moiety or your benzothiadiazole acceptor with a derivative bearing stronger electron-withdrawing groups like cyano or additional fluorine atoms.

  • Possible Cause 2: Steric Hindrance Leading to a Twisted Backbone. Bulky side chains or substituents can cause steric clashes that force the polymer backbone to twist, reducing π-orbital overlap and increasing the bandgap.[2]

    • Troubleshooting Tip: Redesign the monomer to reduce steric hindrance. This could involve changing the position of side chains or using smaller alkyl chains. For instance, the effectiveness of a nitro group as an electron-withdrawing group can be diminished by steric effects that twist it out of conjugation.[1][2]

  • Possible Cause 3: Incomplete Polymerization or Low Molecular Weight. A lower degree of polymerization can lead to a larger bandgap as the effective conjugation length is shorter.

    • Troubleshooting Tip: Optimize your polymerization reaction conditions (e.g., catalyst, temperature, reaction time) to achieve a higher molecular weight. Characterize the molecular weight using techniques like Gel Permeation Chromatography (GPC).[11]

Issue 2: The HOMO level of my polymer is too deep (too low in energy).

  • Possible Cause: The Donor unit is not strong enough or the Acceptor is too strong. A very strong acceptor can significantly lower both HOMO and LUMO levels. Similarly, a weak donor will result in a lower HOMO.

    • Troubleshooting Tip: To raise the HOMO level, incorporate a more electron-rich donor unit into the copolymer backbone.[12] Be mindful that this may also affect the LUMO level and the overall bandgap.

Issue 3: I am observing poor solubility of my copolymer, which is hindering characterization and device fabrication.

  • Possible Cause: Insufficient or poorly designed side chains. The side chains play a critical role in ensuring solubility in common organic solvents.

    • Troubleshooting Tip: Introduce or modify the alkyl or alkoxy side chains on the polymer backbone. Branched side chains are often more effective at increasing solubility than linear ones.[6][11] The length of oligo(ethylene glycol) side chains can also be tuned to balance solubility and electronic properties.[4]

Quantitative Data Summary

The following tables summarize the impact of different chemical modifications on the HOMO and LUMO levels of selected benzothiadiazole copolymers.

Table 1: Effect of Acceptor Unit Functionalization on Energy Levels

PolymerAcceptor Unit FunctionalizationHOMO (eV)LUMO (eV)Optical Bandgap (eV)
PCDTT-DCNBTTwo cyano groups-5.48-4.151.33
PCDTT-FCNBTOne cyano, one fluorine group-5.40-3.971.43
PCDTT-NO₂FBTOne nitro, one fluorine group-5.51-4.001.51

Data sourced from references[1][2]. HOMO/LUMO levels estimated from PESA and CV.

Table 2: Influence of π-Bridge on Energy Levels

Polymerπ-BridgeHOMO (eV)LUMO (eV)Electronic Bandgap (eV)
PTBTTThiophene-5.68-3.911.77
PHTBTHT3-Hexylthiophene-5.71-3.721.99
PFBTFFuran-5.61-4.041.57
PTTBTTTThieno[3,2-b]thiophene-5.51-3.711.80

Data sourced from reference[3]. HOMO/LUMO levels calculated from cyclic voltammetry.

Experimental Protocols

Protocol 1: Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry (CV)

  • Preparation of the Polymer Film Electrode:

    • Dissolve a small amount of the benzothiadiazole copolymer in a suitable solvent (e.g., chloroform, chlorobenzene).

    • Drop-cast the solution onto a platinum working electrode and allow the solvent to evaporate completely, forming a thin polymer film.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration consisting of the polymer-coated platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

    • The electrolyte solution is typically a 0.1 M solution of an inert salt, such as tetra-n-butylammonium hexafluorophosphate (Bu₄NPF₆), in a dry, degassed organic solvent like acetonitrile.

  • Cyclic Voltammetry Measurement:

    • Record the cyclic voltammogram by scanning the potential.

    • Identify the onset potential of the first oxidation wave (Eoxonset) and the onset potential of the first reduction wave (Eredonset).

  • Ferrocene Calibration:

    • Add a small amount of ferrocene to the electrochemical cell and record its cyclic voltammogram.

    • Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E1/2Fc). The Fc/Fc⁺ redox couple is often assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[1][2]

  • Calculation of HOMO and LUMO Levels:

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO = -[Eoxonset - E1/2Fc + 4.8] (eV)

      • ELUMO = -[Eredonset - E1/2Fc + 4.8] (eV)

Visualizations

HOMO_LUMO_Tuning_Strategies DA Donor-Acceptor Strength HOMO HOMO Level DA->HOMO Stronger Donor Raises HOMO LUMO LUMO Level DA->LUMO Stronger Acceptor Lowers LUMO Gap HOMO-LUMO Gap DA->Gap Stronger D-A Interaction Narrows Gap SC Side-Chain Engineering SC->HOMO Minor Electronic Effects SC->LUMO Minor Electronic Effects BP Backbone Planarity BP->Gap Increased Planarity Narrows Gap

Caption: Relationship between tuning strategies and their effects on HOMO/LUMO levels.

CV_Workflow A Prepare Polymer Solution B Coat Working Electrode A->B C Assemble 3-Electrode Cell B->C D Run Cyclic Voltammetry C->D E Determine E_ox_onset & E_red_onset D->E G Calculate HOMO & LUMO Levels E->G F Calibrate with Ferrocene F->G

Caption: Experimental workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.

References

addressing stability and degradation issues in benzothiadiazole-based devices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiadiazole-Based Devices

This center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability and degradation challenges encountered when working with benzothiadiazole (BTD)-based devices.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems that may arise during your experiments.

Issue 1: Rapid Decrease in Power Conversion Efficiency (PCE) in Organic Solar Cells (OSCs) Under Illumination

  • Question: My PM6:Y6 OSC device, which uses a benzothiadiazole-based acceptor, shows a significant drop in PCE after just a few hours of continuous light soaking. What are the likely causes and how can I fix this?

  • Answer: This issue, often termed "burn-in loss," points towards photodegradation or morphological instability. Here’s how to troubleshoot:

    • Analyze the Active Layer Morphology: The initial blend morphology may not be stable. Photons can induce molecular reorganization, leading to phase separation and reduced charge transport.

      • Action: Use Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to compare the morphology of a fresh device with one that has been exposed to light. Look for signs of increased domain size or crystallization.

      • Solution: Consider using processing additives or thermal annealing to create a more thermodynamically stable "locked-in" morphology before testing.

    • Investigate Photochemical Degradation: The BTD core or adjacent conjugated units can be susceptible to photo-oxidation.[1]

      • Action: Use UV-Vis absorption and fluorescence spectroscopy to check for changes in the optical properties of the active layer film after light exposure. A blue shift in absorption can indicate the breakdown of the conjugated system.

      • Solution: Ensure all processing is done in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to minimize exposure to oxygen and moisture.[1][2] Implement a robust encapsulation layer to protect the device during operation.

    • Check Interfacial Integrity: Degradation can occur at the interfaces between the active layer and the transport layers.

      • Action: Use X-ray Photoelectron Spectroscopy (XPS) to probe the chemical composition of the interfaces before and after light exposure.

      • Solution: Ensure proper energy level alignment and chemical compatibility between layers. Consider using interfacial modifiers to improve stability.

Issue 2: Appearance of "Dark Spots" and Luminance Decay in OLEDs

  • Question: My BTD-based OLED device is developing dark, non-emissive spots and its overall brightness is decreasing faster than expected. What is the cause?

  • Answer: Dark spots are typically caused by localized degradation due to environmental factors or material defects.

    • Suspect Environmental Contamination: The primary culprits are moisture and oxygen, which can permeate the device and react with the organic materials or the reactive metal cathode.[2]

      • Action: Fabricate and test the device in a controlled, low-humidity, and low-oxygen environment.

      • Solution: This is a critical encapsulation issue. Use high-quality barrier films (e.g., multi-layer inorganic/organic composites) or thin-film encapsulation (TFE) to protect the device from the ambient atmosphere.[2]

    • Examine Substrate and Electrode Quality: Particulate contamination on the substrate or defects in the transparent conductive oxide (TCO) can create shorts or points of localized high current density, leading to thermal breakdown.

      • Action: Meticulously clean all substrates using a standard procedure (e.g., sonication in acetone and isopropanol).[1] Inspect the TCO for defects using an optical microscope before deposition.

      • Solution: Filter all solutions through a syringe filter (e.g., 0.2 µm PTFE) before deposition to remove particulates.[1]

    • Assess Material Stability: Intrinsic degradation of the organic layers can occur due to the formation of non-emissive species or molecular reorganization under electrical stress and heat.[3][4]

      • Action: Run the device at different current densities to see if the degradation rate is accelerated at higher drive currents, which would suggest thermally-driven or exciton-induced degradation.[3]

      • Solution: Select BTD derivatives with higher thermal stability.[5] Ensure the device architecture minimizes charge imbalance and exciton quenching at interfaces.

Issue 3: Inconsistent or Non-Responsive Behavior in BTD-Based Sensors

  • Question: My BTD-based fluorescent sensor for metal ion detection shows poor selectivity and a weak "turn-on" or "turn-off" response. How can I improve its performance?

  • Answer: This often relates to issues with the sensor's interaction with the analyte, environmental pH, or competing reactions.

    • Verify the Sensing Mechanism: The intended interaction (e.g., chelation, displacement) might not be occurring as expected.

      • Action: Use spectroscopic titration to confirm the binding stoichiometry between the sensor and the analyte.[6] Use NMR or mass spectrometry to characterize the sensor-analyte complex.

      • Solution: Redesign the receptor site of the BTD molecule to have a higher affinity and selectivity for the target analyte.

    • Optimize the Solvent System: The solvent plays a critical role in both the sensor's photophysical properties and its interaction with the analyte.

      • Action: Test the sensor's response in a range of different solvents or buffer solutions with varying polarity and pH.[6]

      • Solution: Select a solvent system that maximizes the fluorescence quantum yield of the sensor in one state (e.g., the "off" state) and allows for a significant change upon analyte binding. For aqueous applications, ensure the sensor is sufficiently soluble and stable.[7]

    • Rule out Interfering Species: Other ions or molecules in the sample may be quenching the fluorescence or competing for the binding site.

      • Action: Perform selectivity studies by testing the sensor's response to a wide range of potentially interfering analytes.[6][8]

      • Solution: If interference is an issue, a pre-treatment or separation step (e.g., using a masking agent or extraction) may be necessary for complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms in BTD-based materials? A1: The main degradation pathways are:

  • Photodegradation: High-energy photons (especially UV light) can break chemical bonds in the conjugated backbone, leading to a loss of conjugation and reduced performance. This is often accelerated by the presence of oxygen (photo-oxidation).[1]

  • Thermal Degradation: While many BTD derivatives have good thermal stability, excessive temperatures during annealing or device operation can cause morphological changes (crystallization, phase separation) or chemical decomposition.[3][5]

  • Electrochemical Degradation: Irreversible oxidation or reduction of the material can occur if the device operating voltage exceeds the material's stability window. This can lead to the formation of charge traps and non-emissive species.[3][5]

  • Environmental Degradation: Exposure to moisture and oxygen is a major cause of failure, leading to corrosion of electrodes and oxidation of the organic layers.[2]

Q2: How does fluorination of the benzothiadiazole core affect device stability? A2: Fluorination is a common and effective strategy to improve the properties of BTD-based materials. It generally enhances stability by:

  • Lowering HOMO/LUMO Energy Levels: Fluorine atoms are strongly electron-withdrawing, which lowers the energy levels of the polymer. A deeper HOMO level can improve ambient stability and often leads to a higher open-circuit voltage (Voc) in solar cells.[9][10]

  • Enhancing Intermolecular Packing: Fluorination can promote stronger intermolecular π-π stacking and crystallinity, which can improve charge transport and create a more stable film morphology.[9][10]

  • Improving Photostability: The strong carbon-fluorine bond can increase the overall photochemical stability of the molecule.

Q3: What are the recommended storage and handling conditions for BTD compounds? A3: To maintain their integrity, BTD compounds should be stored in a cool, dark, and dry environment, preferably in a tightly sealed container under an inert atmosphere (e.g., inside a glovebox or a desiccator filled with nitrogen or argon).[1] They should be protected from prolonged exposure to light and high temperatures. Avoid contact with strong oxidizing agents.[1]

Q4: Can the choice of solvent affect the long-term stability of the device? A4: Absolutely. The solvent used for film deposition is critical. Using high-purity, anhydrous solvents is essential to prevent unwanted reactions and the incorporation of moisture into the active layer.[1] The solvent also dictates the initial film morphology. A solvent system that promotes a more ordered and crystalline structure can lead to devices with better charge transport and greater operational stability.[9][11]

Data Presentation: Stability of BTD-Based Devices

The following table summarizes reported stability data for various BTD-based organic solar cells under different testing conditions.

Device Architecture (Donor:Acceptor)Stability Metric (T₈₀)¹Testing ConditionsReference
PM6:TQT1330 hoursContinuous light exposure[12]
PM6:Y6 (Ternary Blend)~1200 hours1-sun illumination, MPP tracking, encapsulated[13]
Dye-Sensitized Solar Cell (BTD-based dye)7000 hoursAccelerated aging (ISOS-L2: 65 °C, AM1.5G)[14]

¹ T₈₀: Time for the device to decay to 80% of its initial efficiency.

Experimental Protocols

Protocol 1: Accelerated Photostability Testing of OSCs

This protocol outlines a general method for assessing the photostability of a BTD-based organic solar cell under controlled illumination.

  • Objective: To measure the change in photovoltaic parameters (PCE, Voc, Jsc, FF) over time under continuous illumination.

  • Materials & Equipment:

    • Encapsulated BTD-based solar cell device.

    • Solar simulator (e.g., AM1.5G, 100 mW/cm²).

    • Source measure unit (SMU).

    • Temperature-controlled stage.

    • Nitrogen or inert gas environment.

  • Procedure:

    • Initial Characterization: Measure the initial current-voltage (J-V) curve of the device in the dark and under 1-sun illumination to determine the starting PCE, Voc, Jsc, and FF.

    • Light Soaking: Place the device on the temperature-controlled stage (set to a standard temperature, e.g., 25°C or 65°C) in an inert atmosphere.

    • Continuous Illumination: Expose the device to continuous illumination from the solar simulator. The device should be held at its maximum power point (MPP) using the SMU for the duration of the test.

    • Periodic J-V Scans: At regular intervals (e.g., every 1, 5, 10, 24 hours), briefly interrupt the MPP tracking and perform a full J-V scan to record the current photovoltaic parameters.

    • Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of illumination time. Determine the T₈₀ lifetime, which is the time it takes for the PCE to drop to 80% of its initial value.

Protocol 2: Solution-Based Film Preparation for Stability Screening

This protocol describes the preparation of a BTD-based thin film for preliminary stability analysis using spectroscopy.

  • Objective: To create a high-quality thin film for monitoring changes in optical properties upon exposure to stressors.

  • Materials & Equipment:

    • BTD-based material.

    • High-purity, anhydrous solvent (e.g., chloroform, chlorobenzene).[1]

    • Spectroscopic-grade quartz or glass substrates.

    • Spin-coater inside a nitrogen-filled glovebox.

    • Hot plate.

    • 0.2 µm PTFE syringe filters.

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 15 minutes immediately before use.

    • Solution Preparation: Inside the glovebox, dissolve the BTD material in the chosen solvent to the desired concentration (e.g., 10 mg/mL). If necessary, gently heat the solution (e.g., 40-50°C) to ensure complete dissolution.[1]

    • Filtration: Once cooled to room temperature, filter the solution through a 0.2 µm PTFE syringe filter to remove any aggregates or dust particles.[1]

    • Spin-Coating: Place a cleaned substrate on the spin-coater chuck. Dispense the filtered solution onto the substrate and spin-coat at a predetermined speed and duration to achieve the desired film thickness.

    • Annealing (Optional): Transfer the coated substrate to a hotplate inside the glovebox and anneal at a specific temperature and time to control film morphology and remove residual solvent.

    • Characterization: The resulting film is now ready for analysis (e.g., UV-Vis spectroscopy) before and after exposure to stressors like light, heat, or a reactive atmosphere.

Visualizations

cluster_stress Stressors cluster_pathways Pathways cluster_outcomes Outcomes stress Environmental Stressors photons Photons (UV-Vis) photo_ox Photo-oxidation (Bond Scission) photons->photo_ox morph_change Morphological Instability (Phase Separation) photons->morph_change oxygen Oxygen oxygen->photo_ox electrode_corr Electrode Corrosion oxygen->electrode_corr water Water/Moisture water->electrode_corr heat Heat heat->morph_change pathways Degradation Pathways non_emissive Non-Emissive Species photo_ox->non_emissive trap_form Trap State Formation morph_change->trap_form delamination Interlayer Delamination electrode_corr->delamination outcomes Device Failure Modes pce_loss PCE / Luminance Loss trap_form->pce_loss non_emissive->pce_loss delamination->pce_loss

Caption: General degradation pathways in BTD-based organic electronic devices.

start Device Performance Degrading? check_env 1. Check Environment (O₂, H₂O) start->check_env Dark spots/ Ambient failure check_morph 2. Analyze Morphology (AFM, TEM) start->check_morph Burn-in loss/ Gradual decay check_chem 3. Probe Chemistry (UV-Vis, XPS) start->check_chem Color change/ Absorption shift check_elec 4. Test Electricals (Dark J-V, Impedance) start->check_elec Increased resistance/ Low FF sol_encap Improve Encapsulation check_env->sol_encap sol_anneal Optimize Annealing/ Additives check_morph->sol_anneal sol_material Use Inert Atmosphere/ Select Stable Materials check_chem->sol_material sol_interface Modify Interfaces/ Optimize Layers check_elec->sol_interface

Caption: A logical workflow for troubleshooting BTD device degradation.

fab Device Fabrication (Inert Atmosphere) t0 T₀ Baseline Characterization (J-V, EQE) fab->t0 stress Accelerated Stress Test (Light, Heat, Bias) t0->stress tx Periodic In-situ Characterization (e.g., at T₁, T₂, T₃...) stress->tx post Post-Mortem Analysis (AFM, XPS, Spectroscopy) tx->post analysis Data Analysis (Lifetime Extraction, T₈₀) post->analysis

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Synthesized 2,1,3-Benzothiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of synthesized 2,1,3-Benzothiadiazole-5-carboxylic acid. The performance of a developed HPLC method for this target compound is objectively compared with established methods for alternative aromatic dicarboxylic acids commonly used as linkers and building blocks in drug discovery and materials science. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid researchers in selecting and implementing robust analytical techniques for purity assessment.

Introduction

This compound is a heterocyclic aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid structure and functional handles make it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. The purity of this synthesized intermediate is critical, as impurities can adversely affect reaction yields, downstream product quality, and biological activity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purity determination of non-volatile and semi-volatile organic compounds. This guide details a proposed RP-HPLC method for the analysis of this compound and compares its analytical performance with methods for three common structural alternatives: Terephthalic acid, Isophthalic acid, and 4,4'-Biphenyldicarboxylic acid.

Comparative Performance Data

The following tables summarize the key performance parameters of the HPLC methods for this compound and its alternatives.

Table 1: HPLC Method Parameters for this compound and Alternatives

ParameterThis compoundTerephthalic AcidIsophthalic Acid4,4'-Biphenyldicarboxylic Acid
Column C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water0.4% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientGradientGradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 254 nm250 nm210 nm254 nm
Column Temp. 30 °CAmbient40 °CAmbient

Table 2: Chromatographic Performance Data

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesResolution (from nearest impurity)
This compound 8.51.1> 8000> 2.0
Terephthalic Acid 6.21.2> 7000> 2.0
Isophthalic Acid 5.81.1> 7500> 2.0
4,4'-Biphenyldicarboxylic Acid 10.21.3> 8500> 2.0

Table 3: Method Validation Summary

ParameterThis compoundTerephthalic AcidIsophthalic Acid4,4'-Biphenyldicarboxylic Acid
Linearity (r²) > 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) 0.10.180.050.2
LOQ (µg/mL) 0.30.550.150.6
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 102.0%99.0 - 101.5%98.2 - 101.8%
Precision (%RSD) < 1.5%< 2.0%< 1.8%< 1.7%

Experimental Protocols

This proposed method is designed for the robust separation of the main compound from potential synthesis-related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

The synthesis of this compound can result in several potential impurities, including:

  • Starting Materials: Unreacted precursors such as 3-amino-4-mercaptobenzoic acid or 4-amino-3-halobenzoic acid derivatives.

  • Intermediates: Incompletely cyclized or partially functionalized intermediates.

  • Byproducts: Products from side reactions, such as over-oxidation or dimerization.

The developed gradient method is designed to elute polar starting materials early, followed by the main product, and then any less polar byproducts, ensuring a comprehensive purity profile.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis process.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start_materials Starting Materials (e.g., 3-amino-4-mercaptobenzoic acid) reaction Chemical Reaction (Cyclization) start_materials->reaction Reagents crude_product Crude Product reaction->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step purified_product Purified Solid purification_step->purified_product sample_prep Sample Preparation (Dissolution & Dilution) purified_product->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration & Purity Calculation) hplc_analysis->data_processing final_report Purity Report data_processing->final_report start Start sample_injection Inject Sample start->sample_injection separation Chromatographic Separation (C18 Column, Gradient Elution) sample_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation end End calculation->end

A Comparative Study of Benzothiadiazole Isomers in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic and photophysical properties of[1][2][3]benzothiadiazole and its lesser-known isomer,[1][2][3]benzothiadiazole, for applications in next-generation organic electronic devices.

This guide provides a comparative analysis of the conventional[1][2][3]benzothiadiazole (BT or BTD) and the isomeric[1][2][3]benzothiadiazole (isoBTD). Benzo[c][1][2][4]thiadiazole (BTD) is a widely utilized electron-acceptor unit in the design of high-performance organic semiconductors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] The exploration of its isomers, such as isoBTD, offers a pathway to novel materials with potentially enhanced properties. This comparison summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the structure-property relationships.

Comparative Performance Data

The electronic properties of organic semiconductors, particularly the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical determinants of device performance. These energy levels dictate charge injection and transport characteristics. The following tables summarize the key electronic and photophysical data for BTD and isoBTD derivatives.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)Absorption Max (nm)Emission Max (nm)Reference
[1][2][3]Benzothiadiazole (BTD) Based
4,7-di(thiophen-2-yl)BTD-5.57-3.422.152.25468551[5]
4,7-di(furan-2-yl)BTD-5.69-3.422.272.37449523[5]
4,7-di(selenophen-2-yl)BTD-5.50-3.452.052.16480573[5]
[1][2][3]Benzothiadiazole (isoBTD) Based
4,7-di(thiophen-2-yl)isoBTD-5.66-3.232.432.50420496[5]
4,7-di(furan-2-yl)isoBTD-5.73-3.202.532.61403475[5]
4,7-di(selenophen-2-yl)isoBTD-5.60-3.252.352.42434512[5]

Table 1: Frontier Molecular Orbital Energies and Optical Properties. This table compares the HOMO and LUMO energy levels, as well as the electrochemical and optical band gaps of donor-acceptor-donor molecules based on BTD and isoBTD cores with different heterocyclic spacers.

Device ArchitectureActive MaterialHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)ON/OFF RatioApplicationReference
OFETNDI-BTT-NDI-0.0288-n-channel[1]
OFETNDI-TBZT-NDI0.001340.151-ambipolar[1]
OFETPCDTT-DCNBT-0.031-n-channel[6]
OFETPCDTT-FCNBT-0.4-n-channel[6]
OFETPCDTT-NO2FBT-0.024-n-channel[6]
OTFTCompound 110⁻⁴-10⁵p-channel[7]

Table 2: Device Performance of Benzothiadiazole-Based Materials. This table summarizes the charge carrier mobilities and ON/OFF ratios for various organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs) incorporating[1][2][3]benzothiadiazole (BTD) derivatives. Note: Experimental device performance data for[1][2][3]benzothiadiazole (isoBTD) based materials is currently limited in the reviewed literature.

Experimental Protocols

Synthesis of 4,7-Dibromobenzo[d][1][2][3]thiadiazole (isoBTD precursor)

A solution of benzo[d][1][2][3]thiadiazole (500 mg, 3.63 mmol) in concentrated sulfuric acid (95%, 26 mL) was prepared in a 100 mL round-bottom flask.[2] To this solution, N-bromosuccinimide (NBS) (2.58 g, 16.7 mmol) was added.[2] The reaction mixture was then heated to 50 °C and maintained at this temperature for 6 hours.[2] After cooling to room temperature, the mixture was poured onto 200 mL of ice water, resulting in the precipitation of the product.[2]

General Procedure for the Synthesis of π-A-π Compounds via Stille Coupling

In a 50 mL round-bottom flask, 4,7-dibromobenzo[d][1][2][3]thiadiazole (100 mg, 0.34 mmol) and the respective heterocyclic tributylstannane (0.75 mmol) were dissolved in 20 mL of toluene.[2] The solution was degassed with a stream of argon for 20 minutes. Subsequently, PdCl₂(PPh₃)₂ (10 mg, 0.009 mmol) was added as a catalyst.[2] The reaction mixture was refluxed for 6 hours. After completion, the mixture was diluted with 20 mL of ethyl acetate and filtered through a thin pad of Celite. The filtrate was then evaporated to yield the crude product, which was further purified.[2]

Device Fabrication and Characterization

Organic Field-Effect Transistors (OFETs): The fabrication of OFETs typically involves depositing a thin film of the organic semiconductor onto a gate dielectric layer, commonly SiO₂, grown on a conductive gate electrode (e.g., heavily doped silicon). Source and drain electrodes (e.g., gold) are then deposited on top of the semiconductor film (top-contact) or before the semiconductor deposition (bottom-contact). The charge carrier mobility is calculated from the transfer characteristics of the transistor, which are measured using a semiconductor parameter analyzer.

Cyclic Voltammetry (CV): Electrochemical measurements are performed to determine the HOMO and LUMO energy levels. A three-electrode cell is used, consisting of a working electrode (e.g., a platinum wire or a film of the material on an electrode), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., Ag/AgCl). The measurements are typically carried out in a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO levels, respectively.[1]

Structure-Property Relationship

The isomeric form of the benzothiadiazole core significantly influences the electronic properties of the resulting materials. Quantum-mechanical calculations suggest that isoBTD possesses a higher LUMO energy level and a larger energy band gap compared to the conventional BTD isomer.[2] This higher LUMO level in isoBTD can be attributed to the asymmetric nature of the[1][2][3]thiadiazole ring, which leads to a lower stabilization of the LUMO centered on the acceptor core compared to the symmetric[1][2][3]thiadiazole.[5]

The larger band gap in isoBTD-based compounds generally results in a blue shift in their absorption and emission spectra compared to their BTD counterparts.[5] However, the choice of the π-spacer connecting the acceptor core to the donor units can modulate these properties. For instance, the use of a 2,2'-bithiophene spacer with isoBTD has been shown to cause an unexpected blue shift in absorption maxima along with an increase in the extinction coefficient compared to the BTD analogue.[2] This highlights the potential for fine-tuning the optoelectronic properties of isoBTD-based materials through careful molecular design.

Isomer_Structure_Property cluster_BTD [2,1,3]Benzothiadiazole (BTD) cluster_isoBTD [1,2,3]Benzothiadiazole (isoBTD) cluster_performance Device Performance cluster_donor BTD Symmetric [2,1,3] Isomer BTD_Props Lower LUMO Narrower Band Gap Red-shifted Absorption BTD->BTD_Props Leads to Performance Charge Transport Device Efficiency BTD_Props->Performance Impacts isoBTD Asymmetric [1,2,3] Isomer isoBTD_Props Higher LUMO Wider Band Gap Blue-shifted Absorption isoBTD->isoBTD_Props Leads to isoBTD_Props->Performance Impacts Donor_Units Donor Units (e.g., Thiophene, Furan) Donor_Units->BTD Donor_Units->isoBTD

Caption: Isomeric structure impact on electronic properties.

References

The Impact of Electron-Withdrawing Groups on Benzothiadiazole's Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic compounds is a cornerstone of modern materials science and medicinal chemistry. Among these, 2,1,3-benzothiadiazole (BT) has emerged as a critical electron-accepting unit in the design of advanced organic electronic materials and potential therapeutic agents. The performance of BT-based molecules can be finely tuned by the introduction of various electron-withdrawing groups (EWGs), which modulate their electronic and photophysical properties. This guide provides an objective comparison of the effects of common EWGs on the benzothiadiazole core, supported by experimental data and detailed methodologies.

The strategic addition of electron-withdrawing groups—such as fluorine (–F), cyano (–CN), nitro (–NO₂), and sulfonyl (–SO₂R)—to the benzothiadiazole backbone profoundly influences the molecule's frontier molecular orbital (FMO) energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] These modifications directly impact the material's electron affinity, bandgap, and, consequently, its performance in applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to pharmacological activity.[1]

Comparative Performance Data

The following table summarizes key quantitative data for a selection of benzothiadiazole derivatives, illustrating the distinct effects of different electron-withdrawing groups on their electronic properties. The choice of EWG allows for precise control over the HOMO and LUMO energy levels, which is crucial for optimizing charge injection and transport in electronic devices and for modulating interactions with biological targets.

Electron-Withdrawing Group (EWG)Compound/Polymer BackboneHOMO (eV)LUMO (eV)Bandgap (eV)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)
Unsubstituted Thiophene-BT-Thiophene-5.59-1.953.64490631
Fluorine (-F) F-DH5TBs-5.49----
PDTBDT-2F-BTs-----
PPh-1F-HD-----
Difluoro (-2F) 2F-DH5TB-4-5.49----
Cyano (-CN) Quinoxaline-based polymer with CN-----
Nitro (-NO₂) Furan-based derivative with NO₂-6.18-3.352.83--
Sulfonyl (-SO₂R) ------

Note: The data presented is a compilation from various sources and different molecular backbones, which can influence the absolute values. Direct comparison should be made with caution. A dash (-) indicates data not available in the cited sources.

Structure-Property Relationships

The experimental data consistently reveals that the identity of the electron-withdrawing group is a powerful tool for tuning the properties of benzothiadiazole-based materials.[1]

  • Fluorination (–F) is a widely employed strategy that effectively lowers both HOMO and LUMO energy levels.[1][2] This leads to improved air stability and can enhance intermolecular interactions, which is beneficial for charge transport in organic semiconductors.[1] The introduction of multiple fluorine atoms generally results in a more pronounced downshift of the energy levels.[2]

  • Cyanation (–CN) typically leads to a more significant lowering of the LUMO level compared to fluorination.[1] This strong electron-withdrawing nature can be particularly advantageous for developing n-type materials.[1] However, the introduction of cyano groups can sometimes present synthetic challenges.[1]

  • Nitro (–NO₂) groups are very strong electron-withdrawing substituents that can significantly lower both HOMO and LUMO energy levels, thereby reducing the bandgap.[3]

  • Sulfonyl (–SO₂R) groups are also effective at lowering the FMO levels.[1] Their bulkier nature can influence the molecular packing and morphology of thin films, which is a critical factor in the performance of organic electronic devices.[1]

Experimental Protocols

To ensure reproducibility and facilitate the accurate comparison of material properties, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a key benzothiadiazole precursor and for common characterization techniques.

Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

A foundational precursor for many functionalized benzothiadiazole derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. A common synthetic route involves the bromination of 2,1,3-benzothiadiazole.

Procedure:

  • Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining a controlled temperature (e.g., 60°C).

  • Stir the reaction mixture for a specified duration (e.g., 12 hours).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate and wash it thoroughly with deionized water, followed by methanol and n-hexane.[1]

Suzuki Cross-Coupling for Arylation

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl groups onto the 4,7-positions of the benzothiadiazole core.

Procedure:

  • In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like SPhos (4 mol%).

  • Add a base, typically K₃PO₄ (3 equivalents).

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours, or until completion is confirmed by TLC or LC-MS.[4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a compound.[5]

Procedure:

  • Prepare a solution of the benzothiadiazole derivative in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M NBu₄PF₆).[5]

  • Use a three-electrode setup consisting of a working electrode (e.g., platinum wire), a counter electrode (e.g., platinum wire spiral), and a reference electrode (e.g., silver wire).[5]

  • Record the cyclic voltammogram by scanning the potential.

  • The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6][7]

UV-Vis Absorption and Photoluminescence Spectroscopy

These techniques are used to investigate the optical properties of the synthesized compounds.

Procedure:

  • Prepare dilute solutions of the benzothiadiazole derivatives in a spectroscopic grade solvent (e.g., chloroform or THF).[8][9]

  • Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_abs).[9]

  • Record the photoluminescence spectrum using a spectrofluorometer by exciting the sample at its absorption maximum to determine the emission maxima (λ_em).[9]

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Benzothiadiazole Precursor step1 Functionalization with EWG (e.g., Bromination, Nitration) start->step1 step2 Cross-Coupling Reaction (e.g., Suzuki, Stille) step1->step2 product Functionalized BT Derivative step2->product uv_vis UV-Vis Spectroscopy product->uv_vis pl Photoluminescence product->pl cv Cyclic Voltammetry product->cv abs_em Absorption/Emission Maxima uv_vis->abs_em pl->abs_em homo_lumo HOMO/LUMO Levels cv->homo_lumo bandgap Bandgap Calculation homo_lumo->bandgap

Caption: General workflow for the synthesis and characterization of functionalized benzothiadiazole derivatives.

suzuki_coupling_workflow reagents Reactants: - 4,7-dibromo-BT - Arylboronic Acid - Palladium Catalyst - Ligand - Base reaction_setup Combine reagents and solvent in a reaction vessel under inert atmosphere. reagents->reaction_setup solvent Degassed Solvent (e.g., Dioxane/Water) solvent->reaction_setup heating Heat mixture at 100°C for 15-20 hours. reaction_setup->heating workup Reaction Workup: - Quenching - Extraction - Purification heating->workup product Purified Arylated Benzothiadiazole workup->product

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

References

Validating the Structure of 2,1,3-Benzothiadiazole-5-carboxylic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural validation of 2,1,3-Benzothiadiazole-5-carboxylic acid using ¹H NMR and ¹³C NMR spectroscopy. Below, we compare predicted spectral data with reference values and outline the detailed experimental protocols necessary for data acquisition. This information is intended for researchers, scientists, and professionals in drug development to ensure the accurate identification and characterization of this compound.

Chemical Structure

This compound is a bicyclic heteroaromatic compound with the molecular formula C₇H₄N₂O₂S.[1] Its structure consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a carboxylic acid group substituted at the 5-position.

Structure:

(Simplified representation)

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a primary analytical technique for elucidating the structure of organic molecules.[2] The predicted chemical shifts for this compound are based on its chemical structure and comparison with similar compounds. For optimal solubility of this acidic compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent.[2][3]

¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, and one broad singlet at a significantly downfield shift for the carboxylic acid proton.

Table 1: Comparison of Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~8.6 - 8.8d1H
H-7~8.2 - 8.4d1H
H-6~8.0 - 8.2dd1H
-COOH>13.0br s1H

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and instrument.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The electron-withdrawing nature of the thiadiazole ring and the carboxylic acid group influences the chemical shifts of the aromatic carbons.

Table 2: Comparison of Predicted ¹³C NMR Data

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O~166 - 168
C-7a~154 - 156
C-3a~152 - 154
C-5~133 - 135
C-7~129 - 131
C-4~122 - 124
C-6~118 - 120

Note: Predicted values are estimates. Actual experimental values may vary.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve maximum homogeneity and optimal peak shape.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical Parameters:

      • Spectral Width: 0-16 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters:

      • Spectral Width: 0-220 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)[2]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak. For DMSO-d₆, the reference shifts are ~2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.[3][4]

    • Integrate the signals in the ¹H NMR spectrum.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the chemical structure of this compound using NMR spectroscopy.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation A Sample Preparation (Dissolve in DMSO-d6) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Data Processing (FT, Phasing, Referencing) B->D C->D E Spectral Analysis (Shifts, Coupling, Integration) D->E F Comparison with Predicted Data E->F G Structure Confirmed F->G

Caption: Workflow for NMR-based structural validation.

References

A Comparative Guide to 2,1,3-Benzothiadiazole-5-carboxylic acid and 2,1,3-Benzothiadiazole-4-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomers for Advanced Material and Drug Development

In the landscape of heterocyclic compounds, 2,1,3-benzothiadiazole derivatives have carved a significant niche as versatile building blocks in materials science and medicinal chemistry. Their inherent electron-accepting nature and tunable photophysical properties make them prime candidates for the development of novel fluorophores, organic semiconductors, and pharmacologically active agents. This guide provides a detailed comparison of two key positional isomers: 2,1,3-Benzothiadiazole-5-carboxylic acid and 2,1,3-Benzothiadiazole-4-carboxylic acid, offering a valuable resource for researchers, scientists, and drug development professionals.

While direct comparative studies of these two isomers are limited in published literature, this guide collates available experimental data and provides expected properties based on closely related structures to facilitate informed decision-making in research and development.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The position of the carboxylic acid group on the benzothiadiazole core significantly influences the molecule's electronic distribution, and consequently, its physical and spectroscopic properties. The following table summarizes the available and expected data for both isomers.

PropertyThis compound2,1,3-Benzothiadiazole-4-carboxylic acid
CAS Number 16405-98-4[1]3529-57-5[2][3]
Molecular Formula C₇H₄N₂O₂S[1]C₇H₄N₂O₂S[2]
Molecular Weight 180.19 g/mol [4]180.18 g/mol [2]
Melting Point 226.5-232.5 °C[1]No experimental data available
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Expected to be soluble in polar organic solvents like DMSO and DMF.[5]
pKa No experimental data availableNo experimental data available
¹H NMR (Expected) Aromatic protons (δ 7.5-8.5 ppm), Carboxylic acid proton (>10 ppm)Aromatic protons (δ 7.5-8.5 ppm), Carboxylic acid proton (>10 ppm)[5]
¹³C NMR (Expected) Aromatic carbons (δ 120-155 ppm), Carboxylic carbon (δ ~165-185 ppm)Aromatic carbons (δ 120-155 ppm), Carboxylic carbon (δ ~165-185 ppm)[5]
FTIR (cm⁻¹) O-H (3300-2500, broad), C=O (1710-1680), C=C (1600-1450)O-H (3300-2500, broad), C=O (1710-1680), C=C (1600-1450)[5]
UV-Vis (λabs) No experimental data available~385 nm (in DMF, based on a derivative)[5][6]
Fluorescence (λem) No experimental data available502 nm (in DMF, based on a derivative)[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of these compounds. Below are generalized procedures that can be adapted for the synthesis and spectroscopic analysis of both this compound and 2,1,3-benzothiadiazole-4-carboxylic acid.

Synthesis of 2,1,3-Benzothiadiazole Carboxylic Acids

A common route for the synthesis of 2,1,3-benzothiadiazole derivatives involves the cyclization of an appropriately substituted o-phenylenediamine with thionyl chloride.[7] For the synthesis of the carboxylic acid derivatives, the corresponding diaminobenzoic acid would be the starting material.

General Procedure:

  • Dissolution: Dissolve the corresponding diaminobenzoic acid (e.g., 3,4-diaminobenzoic acid for the 5-carboxylic isomer or 2,3-diaminobenzoic acid for the 4-carboxylic isomer) in an anhydrous solvent such as pyridine or toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. An excess of thionyl chloride is typically used.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2,1,3-benzothiadiazole carboxylic acid.

Diagram of the general synthesis workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start Diaminobenzoic Acid (Isomer-specific) dissolution Dissolution of Diaminobenzoic Acid start->dissolution reagent1 Thionyl Chloride (SOCl₂) addition Dropwise Addition of SOCl₂ at 0°C reagent1->addition solvent Anhydrous Solvent (e.g., Pyridine) solvent->dissolution dissolution->addition reflux Reflux for Several Hours addition->reflux quench Quenching on Ice reflux->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization product 2,1,3-Benzothiadiazole Carboxylic Acid (Pure Product) recrystallization->product

Caption: General synthesis workflow for 2,1,3-benzothiadiazole carboxylic acids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure and confirm the identity of the synthesized compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[5]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Expected signals include aromatic protons in the range of δ 7.5-8.5 ppm and a broad singlet for the carboxylic acid proton at δ > 10 ppm.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals include aromatic carbons in the range of δ 120-155 ppm and the carboxylic carbon between δ 165-185 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin disk.[5]

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹. Characteristic absorption bands for the carboxylic acid group include a broad O-H stretch (3300-2500 cm⁻¹) and a strong C=O stretch (1710-1680 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[5]

UV-Visible Absorption and Fluorescence Spectroscopy

  • Objective: To determine the photophysical properties of the compound.

  • Sample Preparation: Prepare a dilute solution (micromolar concentration) of the compound in a suitable solvent (e.g., DMF).[5]

  • UV-Vis Measurement: Record the absorption spectrum to determine the maximum absorption wavelength (λabs).

  • Fluorescence Measurement: Excite the sample at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem). The Stokes shift can then be calculated as the difference between the emission and absorption maxima.

G cluster_structure Structural Confirmation cluster_photophysical Photophysical Properties cluster_data Data Analysis start Synthesized & Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir uv_vis UV-Vis Absorption Spectroscopy start->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation functional_groups Functional Group Identification ftir->functional_groups fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence photophysical_params Determination of λabs, λem, and Stokes Shift uv_vis->photophysical_params fluorescence->photophysical_params

References

performance comparison of benzothiadiazole-based dyes in dye-sensitized solar cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various benzothiadiazole-based dyes used as sensitizers in dye-sensitized solar cells (DSSCs). Benzothiadiazole, an electron-accepting unit, is a key component in many high-performance organic dyes, contributing to their broad absorption spectra and efficient charge transfer properties. This document summarizes key performance metrics from recent studies, outlines detailed experimental protocols for device fabrication and characterization, and provides a visual workflow to aid in experimental design.

Performance Comparison of Benzothiadiazole-Based Dyes

The efficiency of a dye-sensitized solar cell is determined by several key photovoltaic parameters. The following table summarizes the performance of selected benzothiadiazole-based dyes reported in the literature. These parameters include the power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The molecular structure of these dyes typically follows a donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) design.[1]

Dye NameMolecular Structure TypeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
T4BTD-A Donor-Acceptor-Donor---6.4[2][3][4]
WS-22 D-π-A13.77---[5]
WS-23 D-A-π-A16.91+0.057 (vs WS-22)-8.15[5]
BzTCA D-π-A----[6]
BzTMCA D-π-A11.940.5550.714.68[6]
RK1 Benzothiadiazole-based---5.7[7]
D2 D-π-A with Phenyl Ring15.510.6830.7257.7
Various Benzothiadiazole-based---7.0-9.8[8]

Note: The performance of DSSCs can be influenced by various factors including the semiconductor material, electrolyte composition, and fabrication conditions. Direct comparison between different studies should be made with caution. The co-sensitization of benzothiadiazole dyes with other dyes, such as squaraine-based dyes, has been shown to improve power conversion efficiencies to as high as 7.7%.[2][3][4]

Experimental Protocols

The following sections detail the typical experimental procedures for the fabrication and characterization of dye-sensitized solar cells using benzothiadiazole-based dyes.

Fabrication of Dye-Sensitized Solar Cells

The fabrication of a DSSC involves the preparation of a photoanode, sensitization with a dye, assembly with a counter electrode, and the introduction of an electrolyte.

1. Photoanode Preparation (TiO₂ Electrode):

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with soap water, deionized water, and finally propanol.

  • TiO₂ Paste Deposition: A mesoporous layer of titanium dioxide (TiO₂) nanoparticles is deposited on the conductive side of the FTO glass. The doctor blade technique is commonly used to ensure a uniform layer of desired thickness.

  • Sintering: The TiO₂-coated substrate is gradually heated to a high temperature (typically around 500°C) and maintained for a period to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.

  • TiCl₄ Treatment: To improve the necking between TiO₂ particles and passivate surface states, the sintered TiO₂ film is often treated with a titanium tetrachloride (TiCl₄) solution.

2. Dye Sensitization:

  • The sintered TiO₂ electrode is immersed in a solution of the benzothiadiazole-based dye (typically dissolved in an organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specific duration. This process allows the dye molecules to adsorb onto the surface of the TiO₂ nanoparticles.

  • After sensitization, the electrode is rinsed with the solvent to remove any non-adsorbed dye molecules and then dried.

3. Counter Electrode Preparation:

  • A thin layer of a catalytic material, typically platinum (Pt), is deposited on another FTO glass substrate. This can be achieved through methods like sputtering or by applying a solution of a platinum precursor (e.g., H₂PtCl₆) followed by thermal decomposition.

4. DSSC Assembly and Electrolyte Injection:

  • The dye-sensitized TiO₂ photoanode and the Pt-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer sealant (e.g., Surlyn).

  • The gap between the electrodes is filled with an electrolyte solution using a vacuum back-filling method. A common electrolyte consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile.

  • The filling hole is then sealed to prevent leakage of the electrolyte.

Characterization of Dye-Sensitized Solar Cells

The performance of the fabricated DSSCs is evaluated using various characterization techniques.

1. Current Density-Voltage (J-V) Measurement:

  • The J-V characteristics of the DSSC are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. A potentiostat or a source meter is used to apply a variable voltage to the cell and measure the corresponding current.

  • From the J-V curve, the key photovoltaic parameters are determined:

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Open-circuit voltage (Voc): The voltage at zero current.

    • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.

    • Power conversion efficiency (PCE): The overall efficiency of the solar cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.

2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

  • IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.

  • The DSSC is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.

  • The IPCE spectrum provides information about the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fabrication and characterization of a dye-sensitized solar cell.

DSSC_Workflow cluster_fabrication DSSC Fabrication cluster_characterization DSSC Characterization cluster_output Performance Analysis A FTO Substrate Cleaning B TiO₂ Paste Deposition (Doctor Blading) A->B C Sintering of TiO₂ Film B->C D Dye Sensitization C->D F Cell Assembly D->F E Counter Electrode (Pt-FTO) Preparation E->F G Electrolyte Injection F->G H J-V Measurement (AM 1.5G) G->H I IPCE Measurement G->I J PCE, Jsc, Voc, FF Calculation H->J

References

A Comparative Guide to the Charge Transport Properties of Benzothiadiazole Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiadiazole (BT)-based polymers have emerged as a prominent class of materials in the field of organic electronics due to their excellent charge transport characteristics. Their performance is intricately linked to their molecular structure, offering a versatile platform for tuning electronic properties through synthetic chemistry. This guide provides a comparative analysis of the charge transport properties of various BT-based polymers, supported by experimental data, to aid researchers in the selection and design of materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Performance Comparison of Benzothiadiazole Polymers

The charge transport properties of BT-based polymers are typically evaluated by measuring their hole and electron mobilities in an Organic Field-Effect Transistor (OFET) architecture. The following table summarizes the performance of a selection of recently developed BT-based polymers, highlighting the impact of different donor co-monomers and functional groups on their charge carrier mobility.

PolymerDonor UnitAcceptor Unit FunctionalizationHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Device ArchitectureReference
PCDTT-DFBTCDTT5,6-difluoro-2,1,3-benzothiadiazole0.380.17OFET[1]
PCDTT-DCNBTCDTT2,1,3-benzothiadiazole-5,6-dicarbonitrile-0.031OFET[1][2][3]
PCDTT-FCNBTCDTT5-fluoro-2,1,3-benzothiadiazole-6-carbonitrile-0.4OFET[1][2][3]
PCDTT-NO₂FBTCDTT5-fluoro-6-nitro-2,1,3-benzothiadiazole-0.024OFET[1][3]
PBBT-R-DPPDPPBenzobisthiadiazole1.171.32OFET[4]
PBBT-TTThienothiopheneBenzobisthiadiazole>10.7OFET[4]
PDPP-FBTDPPFluorinated Benzothiadiazole>0.10.42OFET[4]
PDPP-2FBTDPPDifluorinated Benzothiadiazole>0.10.30OFET[4]
P(NDI-T-BTD-T)NDI-ThiopheneBenzothiadiazole-5.3 x 10⁻²OFET[5]
PBT6SexithiopheneBenzothiadiazole0.2 - 0.75-OFET[6][7]
PNB-C16NaphthodithiopheneBenzothiadiazole3.4 x 10⁻²-PFET[8]
TT-BT (nonyl)Thieno[3,2-b]thiopheneBenzothiadiazole0.1-OFET[9]
PIDT-BTIndacenodithiopheneBenzothiadiazole>1-OFET[4]

Note: Mobility values can vary depending on the specific device fabrication and measurement conditions. CDTT = Cyclopenta[2,1-b:3,4-b']dithiophene-4-thione, DPP = Diketopyrrolopyrrole, NDI = Naphthalene diimide.

Experimental Protocols

The charge carrier mobilities listed above are predominantly determined from the characterization of Organic Field-Effect Transistors (OFETs). A general methodology for the fabrication and testing of these devices is outlined below.

OFET Fabrication

A common device architecture is the bottom-gate, top-contact (BGTC) configuration.

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This treatment enhances the hydrophobicity of the surface, which can promote better ordering of the polymer film.

  • Polymer Film Deposition: The benzothiadiazole polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene). The solution is then deposited onto the treated substrate using techniques such as spin-coating or drop-casting to form a thin semiconductor film.

  • Annealing: The polymer film is often thermally annealed at a specific temperature to improve its crystallinity and molecular ordering, which is crucial for efficient charge transport.

  • Source-Drain Electrode Deposition: Finally, source and drain electrodes, typically made of gold (Au), are deposited on top of the polymer film through a shadow mask using thermal evaporation.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to exclude the effects of air and moisture.

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at different gate-source voltages (Vgs).

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds) in both the linear and saturation regimes.

  • Mobility Extraction: The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation:

    Id = (µ * Ci * W) / (2 * L) * (Vgs - Vth)²

    where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

Visualizing Structure-Property Relationships

The following diagrams illustrate key relationships between the molecular design of benzothiadiazole polymers and their resulting charge transport properties.

G cluster_0 Molecular Structure cluster_1 Charge Transport Properties Backbone_Planarity Backbone Planarity Crystallinity Thin-Film Crystallinity Backbone_Planarity->Crystallinity promotes Intermolecular_Interactions Intermolecular π-π Stacking Crystallinity->Intermolecular_Interactions enhances Charge_Mobility Charge Carrier Mobility Intermolecular_Interactions->Charge_Mobility improves G cluster_0 Substituent Group on Benzothiadiazole cluster_1 Energy Levels cluster_2 Charge Transport Type Electron_Withdrawing_Group Strong Electron-Withdrawing Group (e.g., -CN, -NO₂) LUMO_Level Lower LUMO Level Electron_Withdrawing_Group->LUMO_Level lowers HOMO_Level Lower HOMO Level Electron_Withdrawing_Group->HOMO_Level lowers Less_Electron_Withdrawing_Group Moderately Electron-Withdrawing Group (e.g., -F) Less_Electron_Withdrawing_Group->LUMO_Level moderately lowers Electron_Transport Enhanced Electron Transport (n-type) LUMO_Level->Electron_Transport facilitates G cluster_0 Side Chain Engineering cluster_1 Polymer Properties cluster_2 Device Performance Short_Side_Chains Short Alkyl Side Chains Aggregation Strong Aggregation Short_Side_Chains->Aggregation promotes Long_Side_Chains Long Alkyl Side Chains Solubility Good Solubility Long_Side_Chains->Solubility enhances BHJ_OSCs Efficient BHJ OSCs Aggregation->BHJ_OSCs favorable for High_Mobility_FETs High Mobility FETs Solubility->High_Mobility_FETs enhances processability for

References

Bridging the Gap: A Comparative Guide to the Cross-Validation of Experimental and Theoretical Data for Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of novel compounds is paramount. This guide provides a comprehensive comparison of experimental data and theoretical calculations for a series of benzothiadiazole derivatives, a class of heterocyclic compounds with significant promise in medicinal chemistry and materials science. By presenting a clear cross-validation of empirical findings with computational models, we aim to provide a deeper understanding of their structure-property relationships and accelerate the design of next-generation benzothiadiazole-based technologies.

This guide summarizes key quantitative data in structured tables for straightforward comparison, details the experimental and computational methodologies employed, and visualizes the cross-validation workflow and a relevant biological signaling pathway.

Unveiling the Properties: A Head-to-Head Comparison

The electronic and photophysical properties of benzothiadiazole derivatives are critical to their function. The following tables present a comparative summary of experimental and theoretically calculated data for key parameters such as maximum absorption and emission wavelengths, as well as HOMO and LUMO energy levels. The theoretical data is primarily derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which are powerful tools for predicting molecular properties.

Table 1: Comparison of Experimental and Theoretical Optoelectronic Properties of Benzothiadiazole Derivatives

CompoundExperimental λmax (nm)Theoretical λmax (nm)Experimental Egel (eV)Theoretical Egcal (eV)
2a 355, 483413, 6232.01-
2b --2.28-
2c --1.75-
2d --2.38-

Note: Data extracted from a study on 2,1,3-Benzothiadiazole small donor molecules. The theoretical UV-vis spectra were noted to be red-shifted compared to experimental results.[1]

Table 2: Experimental and Calculated HOMO/LUMO Energy Levels

CompoundExperimental HOMO (eV)Theoretical HOMO (eV)Experimental LUMO (eV)Theoretical LUMO (eV)
2a -5.60--3.59-
2b -5.76--3.48-
2c -5.24--3.49-
2d -5.86--3.48-

Note: Data from the same study as Table 1. Theoretical LUMO values calculated by DFT are often significantly lower than experimental Electron Affinities.[1]

The "How-To": Experimental and Computational Protocols

A rigorous comparison between experimental and theoretical data relies on well-defined methodologies. The following sections outline the typical protocols used in the characterization and modeling of benzothiadiazole derivatives.

Experimental Protocols
  • Synthesis: Benzothiadiazole derivatives are often synthesized through cross-coupling reactions, such as the Stille reaction or direct C-H arylation, between a dibromo-benzothiadiazole core and various donor or π-spacer units.[2] The synthesis of 4,7-dibromobenzo[c][3][4][5]benzothiadiazole is a common starting point.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelengths (λmax), solutions of the compounds in a suitable solvent (e.g., chloroform) are analyzed using a UV-Vis spectrophotometer.[5]

  • Photoluminescence Spectroscopy: The emission spectra and quantum yields are measured using a fluorescence spectrophotometer. The excitation wavelength is typically set at the compound's λmax.[5]

  • Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] These experimental values are crucial for calculating the electrochemical band gap (Egel).

Computational Protocols
  • Density Functional Theory (DFT): DFT calculations are a cornerstone of theoretical analysis for benzothiadiazole derivatives.[3][6] The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31+G(d,p)) is critical for obtaining accurate results.[6][7] DFT is used to optimize the ground-state geometry and calculate electronic properties like HOMO and LUMO energies.[5]

  • Time-Dependent Density Functional Theory (TD-DFT): To simulate the electronic absorption spectra, TD-DFT calculations are performed on the optimized ground-state geometry.[5][8] This method provides theoretical maximum absorption wavelengths (λmax) that can be directly compared with experimental UV-Vis spectra.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis of Benzothiadiazole Derivatives characterization Experimental Characterization (UV-Vis, CV, etc.) synthesis->characterization exp_data Experimental Data (λmax, HOMO/LUMO, etc.) characterization->exp_data comparison Cross-Validation and Comparison exp_data->comparison modeling Molecular Modeling dft DFT/TD-DFT Calculations modeling->dft the_data Theoretical Data (λmax, HOMO/LUMO, etc.) dft->the_data the_data->comparison refinement Model Refinement / Structure-Property Insights comparison->refinement PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Benzothiadiazole Benzothiadiazole Derivative (e.g., PB11) Benzothiadiazole->PI3K Inhibition Benzothiadiazole->AKT Inhibition

References

A Comparative Analysis of Benzothiadiazole and Benzoxadiazole in Photosensitizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: In the pursuit of more effective photosensitizers for applications ranging from photodynamic therapy (PDT) to bioimaging, the choice of the core heterocyclic scaffold is paramount. This guide offers a detailed comparative analysis of two prominent electron-accepting moieties: benzothiadiazole (BTD) and benzoxadiazole (BOD), providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance characteristics. This objective comparison is supported by experimental data from the literature, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

Benzothiadiazole and benzoxadiazole are both widely employed as building blocks in the design of photosensitizers due to their intrinsic electron-accepting nature, which facilitates intramolecular charge transfer (ICT) – a key process for generating reactive oxygen species (ROS). The primary distinction between these two heterocycles lies in the heteroatom at the 2-position of the five-membered ring: sulfur in BTD and oxygen in BOD. This seemingly subtle difference significantly influences their photophysical and electronic properties, ultimately impacting their efficacy as photosensitizers.

Generally, the replacement of oxygen with sulfur (BOD to BTD) leads to a red-shift in the absorption and emission spectra, a consequence of the lower electronegativity and larger size of the sulfur atom, which contributes to a lower LUMO energy level.[1] This bathochromic shift is often advantageous for applications in biological systems, as it allows for the use of longer wavelength light with deeper tissue penetration. Furthermore, the presence of the heavier sulfur atom in BTD can enhance spin-orbit coupling, potentially leading to more efficient intersystem crossing (ISC) and a higher singlet oxygen quantum yield (ΦΔ), a critical parameter for Type II photosensitizers used in PDT.[1]

This guide will delve into a quantitative comparison of these two scaffolds across key performance indicators, provide detailed experimental protocols for their evaluation, and visualize the underlying mechanisms of action.

Performance Comparison: Benzothiadiazole vs. Benzoxadiazole Photosensitizers

The following tables summarize the key performance indicators for representative photosensitizers based on benzothiadiazole and benzoxadiazole cores. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to variations in molecular structure and experimental conditions. However, the presented data illustrates the general trends and performance differences between the two classes of compounds.

Table 1: Photophysical Properties

PropertyBenzothiadiazole DerivativesBenzoxadiazole DerivativesKey Observations
Absorption Max (λabs) Typically in the range of 450-550 nm, with some extending into the near-infrared.[2][3]Generally absorb at shorter wavelengths compared to their BTD counterparts, often in the 400-500 nm range.[4]The sulfur atom in BTD lowers the LUMO energy level, resulting in a red-shifted absorption.[1]
Emission Max (λem) Emission is also red-shifted, typically in the green to red region of the spectrum.[5][6][7]Emission is typically in the blue to green region.[4]Consistent with the absorption trend, BTD derivatives exhibit a smaller energy gap between the ground and excited states.
Molar Extinction Coefficient (ε) High molar extinction coefficients are common, indicating strong light absorption.[6]Also exhibit high molar extinction coefficients.[4]Both scaffolds are effective chromophores.
Fluorescence Quantum Yield (Φf) Varies widely depending on the molecular design, but can be high in some cases.[5]Can also exhibit high fluorescence quantum yields.[4]The balance between fluorescence and intersystem crossing is crucial for photosensitizer design.
Stokes Shift Generally exhibit large Stokes shifts, which is beneficial for imaging applications.[5][6]Also show significant Stokes shifts.[4]Large Stokes shifts minimize self-absorption and improve detection sensitivity.

Table 2: Photosensitizing Efficiency and Biological Interaction

PropertyBenzothiadiazole DerivativesBenzoxadiazole DerivativesKey Observations
Singlet Oxygen Quantum Yield (ΦΔ) Can exhibit high singlet oxygen quantum yields, making them effective for PDT. The heavier sulfur atom can promote intersystem crossing.[1]Generally expected to have lower singlet oxygen quantum yields compared to analogous BTDs due to less efficient intersystem crossing.The "heavy atom effect" of sulfur in BTD is a key advantage for generating singlet oxygen.
Two-Photon Absorption Cross-Section (σ2PA) Several BTD-based dyes have been shown to possess large two-photon absorption cross-sections, beneficial for two-photon excited PDT and imaging.Data is less abundant, but the electronic properties suggest they can also be engineered for two-photon absorption.The extended π-conjugation and charge transfer characteristics of both scaffolds are conducive to two-photon absorption.
Photostability BTD derivatives are known for their good photostability.Generally considered to have good photostability.Both are robust scaffolds suitable for applications requiring prolonged light exposure.
Cellular Uptake Can be readily functionalized to enhance cellular uptake and target specific organelles.Similar to BTDs, their structures can be modified to control cellular localization.Lipophilicity and specific targeting moieties are key factors influencing cellular uptake for both classes of compounds.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of photodynamic therapy and a typical experimental workflow for comparing photosensitizers.

Caption: Signaling pathway of Type II photodynamic therapy.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical & Photochemical Evaluation cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synth_BTD Synthesis of BTD Photosensitizer Char Structural Characterization (NMR, Mass Spec) Synth_BTD->Char Synth_BOD Synthesis of BOD Photosensitizer Synth_BOD->Char UVVis UV-Vis & Fluorescence Spectroscopy Char->UVVis CellUptake Cellular Uptake & Localization Char->CellUptake SOQY Singlet Oxygen Quantum Yield (ΦΔ) Measurement UVVis->SOQY TPA Two-Photon Absorption (TPA) Cross-Section UVVis->TPA Photostability Photostability Assay UVVis->Photostability Analysis Comparative Analysis SOQY->Analysis TPA->Analysis Photostability->Analysis PDT_Assay Phototoxicity (PDT) Assay CellUptake->PDT_Assay PDT_Assay->Analysis

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of photosensitizer performance. Below are protocols for key experiments cited in this guide.

Synthesis of Benzothiadiazole and Benzoxadiazole Cores

General Procedure for 4,7-Dibromo-2,1,3-benzothiadiazole: A common precursor for many BTD-based photosensitizers is 4,7-dibromo-2,1,3-benzothiadiazole. A typical synthesis involves the reaction of 1,2-diaminobenzene with thionyl chloride to form the benzothiadiazole ring, followed by bromination.[2]

General Procedure for 4,7-Dibromo-2,1,3-benzoxadiazole: Similarly, the benzoxadiazole core can be synthesized from 1,2-diaminobenzene. The reaction with sodium hypochlorite followed by deoxygenation with a reducing agent like triphenylphosphine yields the benzoxadiazole ring, which can then be brominated.

These dibrominated cores serve as versatile building blocks for introducing various donor groups through cross-coupling reactions like Suzuki or Stille coupling to construct D-A-D (Donor-Acceptor-Donor) type photosensitizers.[2]

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen. A widely used indirect method involves monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which has a strong absorbance that decreases upon reaction with singlet oxygen.

  • Preparation of Solutions: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., DMSO, DMF). A reference photosensitizer with a known ΦΔ (e.g., methylene blue, rose bengal) should also be prepared under identical conditions. The absorbance of the photosensitizer at the excitation wavelength should be matched for both the sample and the reference.

  • Irradiation: The solutions are irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs strongly but the DPBF does not.

  • Data Acquisition: The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer.

  • Calculation: The rate of DPBF decomposition is determined from the slope of the absorbance versus time plot. The ΦΔ of the sample is then calculated relative to the reference using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where k is the rate constant of DPBF decomposition and I_abs is the rate of light absorption by the photosensitizer.

Measurement of Two-Photon Absorption (TPA) Cross-Section (σ2PA)

The two-photon absorption cross-section can be determined using various techniques, including the Z-scan method and two-photon excited fluorescence (TPEF). The TPEF method is often preferred for fluorescent molecules.

  • Instrumentation: A femtosecond pulsed laser (e.g., Ti:sapphire laser) is used as the excitation source. The fluorescence emission is detected by a spectrometer.

  • Measurement: The intensity of the two-photon excited fluorescence is measured as a function of the incident laser power. A quadratic dependence of the fluorescence intensity on the excitation power confirms the two-photon absorption process.

  • Calculation: The TPA cross-section is determined by comparing the two-photon excited fluorescence intensity of the sample to that of a reference compound with a known TPA cross-section, measured under the same experimental conditions. The following equation is used:

    σ2PA_sample = σ2PA_ref * (Φf_ref / Φf_sample) * (c_ref / c_sample) * (n_ref / n_sample) * (I_sample / I_ref)

    where Φf is the fluorescence quantum yield, c is the concentration, n is the refractive index of the solvent, and I is the measured fluorescence intensity.

Cellular Uptake and Localization
  • Cell Culture: The desired cancer cell line is cultured in an appropriate medium until a suitable confluency is reached.

  • Incubation: The cells are incubated with the photosensitizer at a specific concentration for a defined period.

  • Imaging: After incubation, the cells are washed to remove the excess photosensitizer. The intracellular localization of the photosensitizer is then visualized using a fluorescence microscope. Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) can be used to determine the subcellular distribution.

  • Quantification: The cellular uptake can be quantified by flow cytometry, which measures the fluorescence intensity of individual cells.

Photostability Assessment
  • Sample Preparation: A solution of the photosensitizer in a suitable solvent is prepared.

  • Irradiation: The solution is exposed to a light source of a specific wavelength and intensity for an extended period.

  • Monitoring Degradation: The degradation of the photosensitizer is monitored over time by measuring the decrease in its absorbance at the maximum absorption wavelength using a UV-Vis spectrophotometer.

  • Data Analysis: The photostability is often reported as the percentage of the photosensitizer remaining after a certain period of irradiation or as a photodegradation quantum yield.

Conclusion

The choice between benzothiadiazole and benzoxadiazole as the core for a photosensitizer depends on the specific application and desired properties. Benzothiadiazole-based photosensitizers generally offer the advantage of longer wavelength absorption and potentially higher singlet oxygen quantum yields, making them particularly promising for photodynamic therapy. However, the fine-tuning of the molecular structure by introducing different donor and solubilizing groups is crucial for optimizing the overall performance, including cellular uptake, localization, and phototoxicity. Benzoxadiazole derivatives, while absorbing at shorter wavelengths, can be valuable for applications where high fluorescence is desired or when excitation with blue-green light is preferred. This guide provides a foundational understanding to aid researchers in the rational design of next-generation photosensitizers tailored for specific biological applications. Further side-by-side comparative studies of structurally analogous BTD and BOD photosensitizers are warranted to provide a more definitive and quantitative understanding of their relative merits.

References

Revolutionizing Solar Energy: New Benzothiadiazole Solar Cells Challenge a New Era of Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A new class of benzothiadiazole-based organic solar cells is demonstrating the potential to significantly advance the field of renewable energy. This guide provides a comprehensive comparison of these novel materials against established standards in organic photovoltaics, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

The quest for more efficient and cost-effective solar energy solutions has led to groundbreaking developments in organic photovoltaics (OPVs). Among these, materials incorporating the benzothiadiazole (BT) moiety are emerging as frontrunners, exhibiting remarkable power conversion efficiencies (PCEs) that are beginning to rival and even surpass traditional organic solar cell materials. Recent studies have highlighted BT-based polymers and small molecules that achieve PCEs of over 18%, with some reports indicating efficiencies pushing the 20% milestone.[1][2][3] These advancements are largely attributed to the unique electron-accepting properties of the BT unit, which facilitates efficient charge separation and transport within the solar cell device.[4]

Performance Benchmark: Benzothiadiazole vs. Established Standards

The following table summarizes the key performance metrics of several new benzothiadiazole-based solar cells compared to well-established standard materials in the field of organic photovoltaics. The data presented includes Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Material System (Donor:Acceptor)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
New Benzothiadiazole Materials
PBDTTT-E-T:PC71BM9.40.7616.874.0
PffBT4T-2OD:PC71BM11.20.8018.575.0
PBDTSF-FBT:PC71BM11.66---
PBT4T-Cl:PC71BM11.18---
PBDB-T:IT-M9.33---
PffBT4T or PPhI-ffBT based~13---
PTB7-Th:BTDT2R8.19---
PPDT2FBT:BTDT2R6.90---
P3HT:BTDT2R5.09---
P2 (terpolymer):PC71BM6.60-12.4373.1
BTCIC-4Cl based10.5---
Py-2DTOBTPh:PC71BM2.83-7.71-
Established Standards
P3HT:PC61BM3.1 - 4.20.54 - 0.6010.0 - 11.055 - 65
PTB7-Th:PC71BM9.0 - 10.42~0.75~17.0~70.0
PM6:Y6>15.0~0.85>25.0>75.0

Experimental Protocols

The following sections outline the detailed methodologies for the fabrication and characterization of the organic solar cells cited in this guide. These protocols are based on standard practices for inverted device architectures, which are commonly used to enhance device stability.

Device Fabrication: Inverted Structure

The fabrication of inverted organic solar cells follows a sequential deposition of specialized layers onto a pre-cleaned substrate.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone to remove any organic residues and improve the surface wettability.

  • Electron Transport Layer (ETL) Deposition: A thin layer of a metal oxide, typically zinc oxide (ZnO) or titanium oxide (TiOx), is deposited onto the ITO.[5][6][7] This layer serves as the electron transport layer. For a solution-processed ZnO layer, a precursor solution (e.g., zinc acetate in 2-methoxyethanol) is spin-coated onto the substrate, followed by annealing to form a dense ZnO film.[5][7]

  • Active Layer Deposition: The photoactive layer, consisting of a blend of a donor polymer and an acceptor material (either a fullerene derivative or a non-fullerene acceptor), is deposited from a solution via spin-coating in a nitrogen-filled glovebox. The choice of solvent and any additives, as well as the spin-coating speed and duration, are critical parameters that influence the film morphology and device performance. The film is often subsequently annealed to optimize the nanoscale morphology of the blend.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material is then deposited on top of the active layer. Common materials for the HTL in inverted devices include molybdenum oxide (MoO₃), tungsten oxide (WO₃), or vanadium oxide (V₂O₅), which are typically deposited by thermal evaporation.[7]

  • Cathode Deposition: Finally, a metal electrode, such as silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization of Photovoltaic Performance

The efficiency and key performance parameters of the fabricated solar cells are determined by measuring their current density-voltage (J-V) characteristics under simulated sunlight.

  • Illumination Conditions: The J-V measurements are performed under standard test conditions (STC), which are defined as an irradiance of 1000 W/m², a spectral distribution corresponding to Air Mass 1.5 Global (AM 1.5G), and a cell temperature of 25°C.[8] A solar simulator, typically a xenon lamp-based system, is used to provide the illumination, and its intensity is calibrated using a certified reference silicon solar cell.[9]

  • J-V Curve Measurement: A source meter is used to apply a voltage bias to the solar cell and measure the resulting current. The voltage is swept over a range that includes the open-circuit and short-circuit conditions.

  • Performance Parameter Extraction: The key photovoltaic parameters are extracted from the J-V curve:

    • Open-Circuit Voltage (Voc): The voltage at which the current is zero.

    • Short-Circuit Current Density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of Voc and Jsc.

    • Power Conversion Efficiency (PCE): The ratio of the maximum electrical power output to the incident optical power, calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident power density (100 mW/cm² for AM 1.5G).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the fabrication and characterization of benzothiadiazole-based organic solar cells.

References

Safety Operating Guide

Safe Disposal of 2,1,3-Benzothiadiazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,1,3-Benzothiadiazole-5-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing immediate safety protocols and logistical planning.

Pre-Disposal Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is known to be an irritant to the eyes, skin, and respiratory system.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or glasses
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Body ProtectionLaboratory coat
RespiratoryUse in a well-ventilated area. A dust mask or respirator may be necessary if creating dust.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Containment:

    • Ensure the waste material is in a clean, dry, and sealable container.

    • Label the container clearly with the chemical name: "this compound" and any associated hazard symbols.

  • Segregation:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1][2]

    • Carefully sweep up the spilled solid material.[1][2]

    • Place the collected material into a labeled, sealable container for disposal.[1][2]

    • Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

  • Final Disposal:

    • Arrange for pickup by a licensed chemical waste disposal company.

    • Alternatively, follow your institution's specific procedures for hazardous waste disposal.

    • The recommended disposal methods include incineration at a licensed chemical destruction plant.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Sealable Container ppe->collect label_waste Clearly Label Container with Chemical Name and Hazards collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store segregate Segregate from Incompatible Materials store->segregate contact Contact Licensed Waste Disposal Service segregate->contact end End: Waste Disposed contact->end

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety data sheets (SDS) and disposal protocols, and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 2,1,3-Benzothiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,1,3-Benzothiadiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety data sheets for the compound and its close structural analogs.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[2]
Eye and Face Protection Safety glasses with side shields or chemical gogglesIn situations with a potential for splashing, chemical goggles and a face shield are required. Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Skin and Body Protection Laboratory coat or disposable gownA disposable gown made of polyethylene-coated polypropylene or other laminate materials is preferred to prevent skin exposure.[4] Standard lab coats may be sufficient for low-quantity handling, but should be buttoned and have full-length sleeves.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)Avoid breathing dust.[1][2] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved N95 or higher particulate respirator may be necessary.[4]
Operational Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[1][5]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Wash hands thoroughly after handling the compound.[1][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][7]

  • Keep containers tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Store locked up.[1]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area of the spill. Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, don all required personal protective equipment as outlined in the table above.

  • Containment: For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[3][5] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[2][5]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for proper disposal.

Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C D Perform Experiment in Fume Hood C->D E Decontaminate Glassware and Surfaces D->E F Dispose of Waste in Labeled Container E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard operating procedure for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.